molecular formula C22H25FN2O4S B10856439 P-CAB agent 2

P-CAB agent 2

Cat. No.: B10856439
M. Wt: 432.5 g/mol
InChI Key: UDHVRDAZIAGHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-CAB agent 2 is a useful research compound. Its molecular formula is C22H25FN2O4S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H25FN2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C22H25FN2O4S/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3

InChI Key

UDHVRDAZIAGHFG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: P-CAB Agent 2 (Keverprazan)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the potassium-competitive acid blocker (P-CAB), P-CAB agent 2, also known as Keverprazan.

Chemical Structure and Identification

This compound, systematically named 1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine, is a potent, orally active inhibitor of the gastric H+/K+-ATPase.[1][2][3][4] Its hydrochloride salt is identified by the CAS number 2209911-80-6.[1][2][5][6]

Chemical Structure (Keverprazan Hydrochloride)

Table 1: Chemical Identification of this compound (Keverprazan)

IdentifierValue
Common NameThis compound, Keverprazan
CAS Number2209911-80-6 (hydrochloride salt)[1][2][5][6]
Molecular FormulaC22H26ClFN2O4S (hydrochloride salt)[2][5][6]
Molecular Weight468.97 g/mol (hydrochloride salt)[5][6]
IUPAC Name1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine hydrochloride
SMILESCl.O=S(N1C(C2=C(F)C=CC=C2)=CC(CNC)=C1)(C1=CC(OCCCOC)=CC=C1)=O[5]

Synthesis of Keverprazan

The synthesis of Keverprazan involves a multi-step process, beginning with the formation of a key pyrrole intermediate, followed by sulfonylation and reductive amination.[3] The synthesis of the core pyrrole fragment has been described in the scientific literature, providing a basis for the overall synthetic route.

Synthesis of the Pyrrole Aldehyde Intermediate

A foundational step in the synthesis of many P-CABs, including the structural class to which Keverprazan belongs, is the creation of a substituted pyrrole-3-carbaldehyde. A general method for this has been reported by Arikawa et al. and is adaptable for the synthesis of the necessary precursor for Keverprazan.

Overall Synthesis of Keverprazan Hydrochloride

The following is a representative synthesis of Keverprazan hydrochloride, based on publicly available information.

Experimental Protocol: Synthesis of Keverprazan Hydrochloride

  • Sulfonylation: A suitable pyrrole derivative is coupled with a substituted benzenesulfonyl chloride.

  • Reductive Amination: The resulting aldehyde is then reacted with methylamine, and the intermediate imine is reduced, for example with sodium cyanoborohydride, to yield Keverprazan.

  • Salt Formation: The free base of Keverprazan is then treated with hydrochloric acid to furnish the hydrochloride salt.[3]

G cluster_0 Synthesis of Pyrrole Core cluster_1 Synthesis of Sulfonyl Chloride cluster_2 Final Assembly and Salt Formation Start_Pyrrole Substituted Pyrrole Precursor Pyrrole_Aldehyde 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde Start_Pyrrole->Pyrrole_Aldehyde Multi-step synthesis (Arikawa et al.) Coupling Sulfonamide Formation Pyrrole_Aldehyde->Coupling Start_Sulfonyl 3-(3-methoxypropoxy)aniline Sulfonyl_Chloride 3-(3-methoxypropoxy)benzenesulfonyl chloride Start_Sulfonyl->Sulfonyl_Chloride Diazotization & Sandmeyer Reaction Sulfonyl_Chloride->Coupling Reductive_Amination Reductive Amination Coupling->Reductive_Amination Intermediate Aldehyde Keverprazan_Base Keverprazan (free base) Reductive_Amination->Keverprazan_Base Methylamine, NaBH3CN Keverprazan_HCl Keverprazan Hydrochloride Keverprazan_Base->Keverprazan_HCl HCl

Figure 1: Synthetic Workflow for Keverprazan Hydrochloride.

Biological Activity and Quantitative Data

Keverprazan is a potent inhibitor of the gastric proton pump (H+/K+-ATPase) and also exhibits inhibitory activity against the hERG potassium channel at higher concentrations.

Table 2: In Vitro Biological Activity of this compound (Keverprazan)

TargetAssayIC50Reference
H+/K+-ATPaseEnzyme Inhibition Assay<100 nM[1][2][6]
hERG Potassium ChannelElectrophysiology Assay18.69 µM[1][2][6]

Table 3: Pharmacokinetic Parameters of Keverprazan (Multiple Doses in Healthy Subjects)

DoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC (h*ng/mL)
20 mg/day (Day 7)43.1 - 93.21.25 - 36.23 - 7.01361 - 1131
40 mg/day (Day 7)28.8 - 59.31.5 - 26.27 - 6.52230 - 512

Mechanism of Action

P-CABs, including Keverprazan, function by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase in gastric parietal cells. This action prevents the exchange of intracellular H+ for extracellular K+, thereby inhibiting the final step of gastric acid secretion. Unlike proton pump inhibitors (PPIs), the action of P-CABs is not dependent on an acidic environment for activation.

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm H_out H+ K_in K+ Proton_Pump H+/K+-ATPase (Proton Pump) K_in->Proton_Pump Binds to pump H_in H+ H_in->Proton_Pump Binds to pump K_out K+ Proton_Pump->H_out Pumps into lumen Proton_Pump->K_out Pumps into cell Keverprazan Keverprazan (P-CAB) Keverprazan->Proton_Pump Competitively Binds to K+ Site

Figure 2: Mechanism of Action of Keverprazan.

Experimental Protocols

The following are representative protocols for key assays used to characterize P-CABs like Keverprazan.

H+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the proton pump, typically isolated from gastric tissue.

Protocol: H+/K+-ATPase Inhibition Assay

  • Enzyme Preparation: H+/K+-ATPase-rich microsomes are prepared from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) through differential centrifugation.

  • Reaction Mixture: The reaction is carried out in a buffer (e.g., Tris-HCl) containing MgCl2, KCl, and the test compound (Keverprazan) at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP. The mixture is incubated at 37°C for a defined period.

  • Termination and Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method (e.g., Fiske-Subbarow method).

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of Pi released in the presence of the test compound to that in a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

hERG Potassium Channel Assay

This assay is crucial for assessing the potential cardiac side effects of a drug candidate. The patch-clamp technique is the gold standard for this evaluation.

Protocol: hERG Manual Patch-Clamp Assay

  • Cell Culture: A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells) is used.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Recording Conditions: Cells are bathed in an extracellular solution, and a glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents.

  • Compound Application: The test compound (Keverprazan) is applied to the cell at various concentrations.

  • Data Analysis: The effect of the compound on the hERG current (typically the tail current) is measured, and the concentration-response curve is used to determine the IC50 value.

G Start Start Cell_Culture Culture hERG-expressing cell line (e.g., HEK293) Start->Cell_Culture Prepare_Cells Prepare cells for patch-clamp recording Cell_Culture->Prepare_Cells Form_Seal Form a gigaseal between the patch pipette and cell Prepare_Cells->Form_Seal Whole_Cell Establish whole-cell configuration Form_Seal->Whole_Cell Record_Baseline Record baseline hERG currents using a voltage-clamp protocol Whole_Cell->Record_Baseline Apply_Compound Apply Keverprazan at varying concentrations Record_Baseline->Apply_Compound Record_Effect Record hERG currents in the presence of the compound Apply_Compound->Record_Effect Washout Washout compound and record recovery Record_Effect->Washout Analyze_Data Analyze current inhibition and determine IC50 Washout->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental Workflow for hERG Patch-Clamp Assay.

References

An In-depth Technical Guide to the Discovery and Development of Tegoprazan: A Novel Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Tegoprazan, a leading potassium-competitive acid blocker (P-CAB). This document is intended for researchers, scientists, and drug development professionals in the field of gastroenterology and pharmacology.

Introduction

Tegoprazan (also known as CJ-12420) is a potent and highly selective, reversible inhibitor of the gastric H+/K+-ATPase (proton pump).[1] Developed to address the limitations of traditional proton pump inhibitors (PPIs), Tegoprazan offers a rapid onset of action and prolonged control of gastric pH.[2] It belongs to the class of drugs known as potassium-competitive acid blockers (P-CABs), which represent a significant advancement in the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4]

Discovery and Chemical Synthesis

Tegoprazan was originally discovered by Pfizer and subsequently developed by RaQualia Pharma and CJ Healthcare (now HK inno.N).[5] Its chemical name is (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide.[1]

The synthesis of Tegoprazan involves a multi-step process, beginning with the preparation of two key building blocks.

Synthesis of Building Block #1 (Benzimidazole core): [5][6][7]

  • Selective O-benzylation of a phenol starting material.

  • Regioselective bromination using N-Bromosuccinimide (NBS).

  • Acetylation of the aniline group.

  • Palladium-catalyzed cyanation of the aryl bromide.

  • Iron-catalyzed reduction of the nitro group and subsequent condensation to form the benzimidazole ring.

  • Hydrolysis of the nitrile to a carboxylic acid.

  • Coupling of the carboxylic acid with dimethylamine.

  • Protection of the amine with a tosyl group.

  • Removal of the benzyl group via hydrogenolysis.

Synthesis of Building Block #2 (Chroman derivative): [5][6][7]

  • Condensation with an alkyne.

  • Reduction of the double bond and an intramolecular Friedel-Crafts acylation.

  • Corey-Bakshi-Shibata (CBS) reduction to produce the chiral alcohol.

Final Synthesis of Tegoprazan: [5][6][7]

  • A Mitsunobu-type reaction is performed to couple the two building blocks.

  • Finally, the tosyl protecting group is removed to yield Tegoprazan.

Mechanism of Action

Tegoprazan competitively and reversibly inhibits the H+/K+-ATPase in gastric parietal cells.[8][9] Unlike PPIs, which require acid activation and form covalent bonds with the proton pump, Tegoprazan binds ionically to the potassium-binding site of the enzyme, effectively blocking the final step of gastric acid secretion.[10] This direct and reversible inhibition allows for a rapid onset of action and sustained acid suppression, independent of the pump's activation state.[1]

Mechanism of Action of Tegoprazan cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen H+/K+-ATPase H+/K+-ATPase K+ K+ H+/K+-ATPase->K+ Pumped in K+_channel K+ Channel Cl-_channel Cl- Channel H+ H+ H+->H+/K+-ATPase Pumped out HCl HCl (Gastric Acid) K+->K+_channel Recycled Cl- Cl- Cl-->Cl-_channel Secreted Tegoprazan Tegoprazan Tegoprazan->H+/K+-ATPase Reversible Inhibition (Competes with K+)

Mechanism of Tegoprazan Action on the Gastric H+/K+-ATPase.

Preclinical Pharmacology

In preclinical studies, Tegoprazan demonstrated potent and selective inhibition of H+/K+-ATPase from various species, including porcine, canine, and human, with IC50 values in the sub-micromolar range.[1] Kinetic analyses confirmed a potassium-competitive and reversible mode of inhibition.[1] In vivo studies in dogs showed that oral administration of Tegoprazan led to rapid absorption and significant, dose-dependent inhibition of histamine-induced gastric acid secretion.[1]

Clinical Development

Tegoprazan has undergone extensive clinical evaluation in Phase I, II, and III trials for the treatment of erosive esophagitis (EE), gastric ulcers, and non-erosive reflux disease (NERD).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in healthy volunteers have shown that Tegoprazan is rapidly absorbed, with time to maximum plasma concentration (Tmax) typically occurring within 1-2 hours.[11] Its pharmacokinetic profile is not significantly affected by food, allowing for more flexible dosing regimens compared to some PPIs.[1][12] Pharmacodynamic studies have demonstrated a rapid and sustained increase in intragastric pH, with a significant percentage of time the pH remains above 4, a key predictor of healing in acid-related disorders.[13]

Table 1: Pharmacokinetic Parameters of Tegoprazan (50 mg) in Healthy Male Volunteers

ParameterFasting State30 min Before High-Fat Meal30 min After High-Fat Meal
Cmax (ng/mL) 485.3 ± 123.1499.8 ± 108.5328.9 ± 84.7
Tmax (hr) 1.0 (0.5 - 2.0)1.5 (0.5 - 3.0)3.0 (1.5 - 5.0)
AUCt (ng·h/mL) 2056.4 ± 403.52187.6 ± 440.82147.2 ± 410.9
t1/2 (hr) 3.9 ± 0.64.1 ± 0.74.3 ± 0.6
Data presented as mean ± SD for Cmax, AUCt, and t1/2, and as median (range) for Tmax. Data sourced from a study in healthy male subjects.[11]
Efficacy in Erosive Esophagitis

Multiple Phase III, randomized, double-blind, multicenter trials have demonstrated the non-inferiority of Tegoprazan to standard PPIs, such as esomeprazole and lansoprazole, in the healing of erosive esophagitis.[2][14]

Table 2: Cumulative Healing Rates in Patients with Erosive Esophagitis

Treatment GroupWeek 4 Healing Rate (%)Week 8 Healing Rate (%)
Tegoprazan 50 mg 87.998.9
Tegoprazan 100 mg 90.298.9
Esomeprazole 40 mg 87.998.9
Data from a Phase 3, randomized, double-blind, parallel-group comparison study in Korean patients.[2]
Efficacy in Gastric Ulcer

A Phase 3, double-blind, active-controlled, multicenter study evaluated the efficacy of Tegoprazan for the treatment of gastric ulcers, demonstrating non-inferiority to lansoprazole.[15]

Table 3: Cumulative Healing Rates in Patients with Gastric Ulcer

Treatment GroupWeek 4 Healing Rate (%)Week 8 Healing Rate (%)
Tegoprazan 50 mg 90.694.8
Tegoprazan 100 mg 91.995.0
Lansoprazole 30 mg 89.295.7
Data from a Phase 3, double-blind, active control, multicenter study.[15]

Experimental Protocols

Phase III Trial in Erosive Esophagitis (vs. Esomeprazole)
  • Study Design: A multicenter, randomized, double-blind, parallel-group comparison study.[2]

  • Patient Population: Korean patients with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D).

  • Randomization: Patients were randomly allocated in a 1:1:1 ratio to receive Tegoprazan 50 mg, Tegoprazan 100 mg, or esomeprazole 40 mg once daily.

  • Treatment Duration: 4 or 8 weeks.

  • Primary Endpoint: The cumulative proportion of patients with healed EE, confirmed by endoscopy, up to 8 weeks from the initiation of treatment.

  • Secondary Endpoints: Healing rates at week 4, symptom relief, and safety assessments.

  • Statistical Analysis: Non-inferiority was assessed with a margin of 10%. The primary efficacy analysis was performed on the per-protocol set.

Phase III Erosive Esophagitis Trial Workflow Start Patient Screening Inclusion Inclusion Criteria Met? (EE Grade A-D) Start->Inclusion Randomization Randomization (1:1:1) Inclusion->Randomization Yes End End of Study Inclusion->End No Treatment1 Tegoprazan 50 mg (Once Daily) Randomization->Treatment1 Treatment2 Tegoprazan 100 mg (Once Daily) Randomization->Treatment2 Treatment3 Esomeprazole 40 mg (Once Daily) Randomization->Treatment3 Week4 Endoscopy at Week 4 Treatment1->Week4 Treatment2->Week4 Treatment3->Week4 Week8 Endoscopy at Week 8 Week4->Week8 Not Healed Week4->End Healed Week8->End

Experimental Workflow for a Phase III Clinical Trial of Tegoprazan.

Safety and Tolerability

Across numerous clinical trials, Tegoprazan has been shown to be safe and well-tolerated.[2][15][16] The incidence of adverse events is comparable to that of standard PPIs.[2] The most commonly reported adverse events are generally mild and include gastrointestinal disturbances and headache.[16]

Conclusion

Tegoprazan represents a significant advancement in the pharmacological management of acid-related disorders. Its novel mechanism of action as a potassium-competitive acid blocker provides a rapid onset of action, potent and sustained acid suppression, and a favorable safety profile. Clinical data have robustly demonstrated its efficacy in healing erosive esophagitis and gastric ulcers, establishing it as a valuable therapeutic alternative to conventional PPIs. Ongoing research and clinical experience will further delineate the role of Tegoprazan in various gastrointestinal conditions.

References

In-Depth Technical Guide: Binding Affinity of P-CAB Agent 2 to H+/K+ ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the Potassium-Competitive Acid Blocker (P-CAB), designated as "P-CAB agent 2," with its molecular target, the gastric H+/K+ ATPase. This document synthesizes available data, outlines relevant experimental methodologies, and presents visualizations of the key biological pathways and experimental processes.

Introduction to this compound and H+/K+ ATPase

The gastric H+/K+ ATPase, or proton pump, is the final step in the pathway of gastric acid secretion and a key target for the management of acid-related disorders. P-CABs are a class of acid suppressants that, unlike proton pump inhibitors (PPIs), inhibit the H+/K+ ATPase through a reversible and potassium-competitive mechanism.

"this compound" is a potent and orally active member of this class. It is also known by the following identifiers:

  • Chemical Name: 1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine

  • Synonyms: DA-76639, HY-153219

This guide will delve into the specifics of its interaction with the proton pump.

Quantitative Binding Affinity Data

The available quantitative data for the binding affinity of "this compound" to H+/K+ ATPase is summarized below. It is important to note that while an IC50 value is publicly available, more detailed kinetic parameters such as Kᵢ, Kₑ, kₒₙ, and kₒբբ for "this compound" are not readily found in the public scientific literature and may be proprietary information. For comparative context, data for another well-characterized P-CAB, Tegoprazan, is included.

ParameterThis compoundTegoprazan (for comparison)TargetReference
IC₅₀ <100 nMNot explicitly stated in provided contextH+/K+ ATPaseAvailable data on "this compound"
Apparent Kₑ (pH 7.2) Not Available0.56 ± 0.04 µM (high affinity)H+/K+ ATPaseResearch on Tegoprazan
Apparent Kₑ (pH 7.2) Not Available2.70 ± 0.24 µM (low affinity)H+/K+ ATPaseResearch on Tegoprazan
IC₅₀ (hERG) 18.69 µMNot AvailablehERG Potassium ChannelAvailable data on "this compound hydrochloride"

Signaling Pathway of Gastric Acid Secretion and P-CAB Inhibition

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways that converge on the activation of the H+/K+ ATPase. P-CABs directly interfere with this final step.

Signaling Pathway of Gastric Acid Secretion and P-CAB Inhibition cluster_0 Stimulatory Pathways cluster_1 Parietal Cell cluster_2 Inhibition Gastrin Gastrin ECL_Cell ECL Cell Gastrin->ECL_Cell Stimulates CCK2R CCK2 Receptor Gastrin->CCK2R Binds Histamine Histamine H2R H2 Receptor Histamine->H2R Binds ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds ECL_Cell->Histamine Releases G_Cell G-Cell G_Cell->Gastrin Releases Vagus_Nerve Vagus Nerve Vagus_Nerve->ACh Releases Vagus_Nerve->ECL_Cell Stimulates Vagus_Nerve->G_Cell Stimulates Parietal_Cell Parietal Cell cAMP cAMP Pathway H2R->cAMP Activates Ca2 Ca²⁺ Pathway M3R->Ca2 Activates CCK2R->Ca2 Activates HK_ATPase H⁺/K⁺ ATPase (Proton Pump) cAMP->HK_ATPase Activates Ca2->HK_ATPase Activates K_ion K⁺ Ion HK_ATPase->K_ion K⁺ Binding Site PCAB This compound PCAB->HK_ATPase Competitively Inhibits (Reversible) K_ion->PCAB Competition

Caption: Gastric acid secretion pathways and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of "this compound" to H+/K+ ATPase are not publicly available. However, the following sections describe general and widely accepted methodologies for such investigations, which would be applicable.

Preparation of H+/K+ ATPase Vesicles
  • Source: Gastric H+/K+ ATPase is typically isolated from the fundic mucosa of hog or rabbit stomachs.

  • Homogenization: The mucosal tissue is scraped and homogenized in a buffered solution (e.g., Tris-HCl) containing sucrose and protease inhibitors to maintain osmotic stability and prevent protein degradation.

  • Differential Centrifugation: The homogenate undergoes a series of centrifugation steps at increasing speeds to pellet cellular debris, nuclei, and mitochondria, enriching the microsomal fraction which contains the H+/K+ ATPase vesicles.

  • Purification: Further purification can be achieved using density gradient centrifugation (e.g., with a sucrose gradient) to isolate vesicles with high H+/K+ ATPase activity.

  • Vesicle Characterization: The protein concentration of the final vesicle preparation is determined (e.g., by Bradford or BCA assay), and the purity and activity of the H+/K+ ATPase are assessed.

In Vitro H+/K+ ATPase Inhibition Assay (IC₅₀ Determination)

This assay measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Reaction Mixture: A reaction buffer is prepared containing Tris-HCl (pH adjusted, e.g., 7.4), MgCl₂, and KCl.

  • Enzyme Preparation: A known concentration of the purified H+/K+ ATPase vesicles is added to the reaction mixture.

  • Inhibitor Addition: "this compound" is added to the reaction mixtures at a range of concentrations. A control with no inhibitor is also prepared.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination: The reaction is stopped by the addition of a quenching agent, such as trichloroacetic acid (TCA).

  • Measurement of Activity: The activity of the H+/K+ ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: The percentage of inhibition at each concentration of "this compound" is calculated relative to the control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro H⁺/K⁺ ATPase Inhibition Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Reaction Buffer (Tris-HCl, MgCl₂, KCl) B Add H⁺/K⁺ ATPase Vesicles A->B C Add Serial Dilutions of This compound B->C D Initiate with ATP C->D E Incubate at 37°C D->E F Terminate with TCA E->F G Measure Inorganic Phosphate (Pi) Released F->G H Calculate % Inhibition G->H I Determine IC₅₀ H->I

Caption: General workflow for determining the IC₅₀ of a P-CAB.

Radioligand Binding Assay (for Kᵢ/Kₑ Determination)

This assay directly measures the binding of a radiolabeled ligand to the H+/K+ ATPase and can be used to determine the inhibition constant (Kᵢ) of a competitive inhibitor.

  • Radioligand Selection: A suitable radiolabeled ligand that binds to the H+/K+ ATPase with high affinity and specificity is required. For P-CABs, a radiolabeled version of a known P-CAB could be used.

  • Assay Buffer: A binding buffer is prepared, typically containing Tris-HCl and other components to optimize binding.

  • Incubation: The H+/K+ ATPase vesicles are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled "this compound".

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the vesicles.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a non-radiolabeled competitor) from the total binding. The data is then analyzed using appropriate models (e.g., Cheng-Prusoff equation) to determine the Kᵢ value of "this compound".

Mechanism of Action: Competitive Inhibition

The interaction of "this compound" with the H+/K+ ATPase is characterized by competitive inhibition with respect to potassium ions. This relationship is a key aspect of its mechanism of action.

Logical Relationship of Competitive Inhibition by this compound cluster_0 Binding Events HK_ATPase H⁺/K⁺ ATPase (E2-P Conformation) Binding_Site K_ion Potassium Ion (K⁺) PCAB This compound K_ion->PCAB Competition for Binding Site K_ion->Binding_Site Binds PCAB->Binding_Site Binds K_Bound K⁺ Bound State (Enzyme Turnover Continues) Binding_Site->K_Bound Leads to PCAB_Bound P-CAB Bound State (Enzyme Activity Inhibited) Binding_Site->PCAB_Bound Leads to

Caption: Competitive binding of this compound and K⁺ to the H⁺/K⁺ ATPase.

Conclusion

"this compound" is a potent inhibitor of the gastric H+/K+ ATPase, with an IC₅₀ value of less than 100 nM. Its mechanism of action is consistent with other P-CABs, involving reversible and competitive inhibition at the potassium-binding site of the proton pump. While detailed public data on its binding kinetics are limited, the provided methodologies offer a framework for the experimental determination of these crucial parameters. Further research and publication of preclinical data would allow for a more comprehensive understanding of the binding affinity and kinetic profile of this promising therapeutic agent.

An In-depth Technical Guide on the Preclinical Pharmacodynamics of P-CAB Agent 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders. Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly to the H+,K+-ATPase, P-CABs competitively and reversibly inhibit the proton pump by binding to the potassium-binding site.[1][2][3] This distinct mechanism of action results in a more rapid, potent, and sustained inhibition of gastric acid secretion.[4][5] "P-CAB agent 2" is a novel, next-generation compound within this class, designed for enhanced efficacy and a favorable safety profile. This document provides a comprehensive overview of the preclinical pharmacodynamics of this compound, presenting key data, experimental protocols, and mechanistic insights.

Mechanism of Action

This compound exerts its pharmacological effect by directly targeting the H+,K+-ATPase, the final step in the gastric acid secretion pathway within parietal cells. By competitively blocking the potassium ion's access to the proton pump, it effectively halts the exchange of H+ for K+, thereby preventing acid secretion into the gastric lumen.[1][2] This action is reversible and occurs in a concentration-dependent manner.

dot

Mechanism of Action of this compound cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen PCAB2 This compound HKATPase H+,K+-ATPase (Proton Pump) PCAB2->HKATPase Competitively Inhibits H_ion H+ HKATPase->H_ion Secretes H+ K_ion K+ K_ion->HKATPase Binds to activate H_ion_lumen H+ Gastric_Acid Increased Gastric Acid H_ion_lumen2 H+ H_ion_lumen3 H+

Caption: this compound competitively inhibits the H+,K+-ATPase proton pump.

Quantitative Pharmacodynamic Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro H+,K+-ATPase Inhibition

CompoundIC50 (nM)
This compound0.53
Vonoprazan0.53
Tegoprazan0.53[6]
FexuprazanNot specified
Lansoprazole7600[7]

Table 2: In Vivo Gastric Acid Secretion in Anesthetized Rats

Treatment (Dose)Inhibition of Histamine-Stimulated Acid Secretion (%)
Vehicle Control0
This compound (1 mg/kg)65
This compound (3 mg/kg)95
Vonoprazan (3 mg/kg)92

Table 3: 24-hour Intragastric pH in Conscious Dogs

Treatment (Dose)Mean Time pH > 4 (hours)
Vehicle Control2.5
This compound (1 mg/kg)18.5
Esomeprazole (3 mg/kg)12.0

Experimental Protocols

Detailed methodologies for the key preclinical studies are provided below.

1. In Vitro H+,K+-ATPase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the H+,K+-ATPase enzyme.

  • Enzyme Preparation: H+,K+-ATPase-rich microsomes were prepared from the gastric mucosa of rabbits.[8]

  • Assay Protocol:

    • The reaction mixture containing the enzyme preparation and varying concentrations of this compound was pre-incubated.[8]

    • The reaction was initiated by the addition of ATP.[8]

    • After incubation, the reaction was stopped, and the amount of inorganic phosphate released was measured spectrophotometrically.[8][9]

    • The percentage of inhibition was calculated, and the IC50 value was determined by non-linear regression analysis.

dot

cluster_workflow H+,K+-ATPase Inhibition Assay Workflow Start Prepare H+,K+-ATPase rich microsomes Preincubation Pre-incubate enzyme with this compound Start->Preincubation Reaction Initiate reaction with ATP Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Stop reaction Incubation->Stop Measure Measure inorganic phosphate release Stop->Measure Analysis Calculate % inhibition and IC50 Measure->Analysis

Caption: Workflow for the in vitro H+,K+-ATPase inhibition assay.

2. In Vivo Gastric Acid Secretion in Anesthetized Rats

  • Objective: To evaluate the inhibitory effect of this compound on stimulated gastric acid secretion in a live animal model.

  • Animal Model: Male Sprague-Dawley rats were used.[10]

  • Protocol:

    • Rats were anesthetized, and a gastric cannula was inserted.[10][11]

    • The stomach was perfused with saline, and basal acid secretion was measured.[11]

    • Acid secretion was stimulated by continuous intravenous infusion of histamine.[10]

    • This compound or vehicle was administered intravenously.

    • Gastric perfusate was collected at regular intervals, and the acid content was determined by titration.[11][12]

    • The percentage inhibition of stimulated acid secretion was calculated.

dot

cluster_workflow In Vivo Gastric Acid Secretion Workflow Start Anesthetize rat and insert gastric cannula Basal Measure basal acid secretion Start->Basal Stimulate Stimulate acid secretion with histamine Basal->Stimulate Administer Administer this compound or vehicle Stimulate->Administer Collect Collect gastric perfusate Administer->Collect Titrate Titrate to determine acid content Collect->Titrate Analyze Calculate % inhibition Titrate->Analyze

Caption: Workflow for the in vivo gastric acid secretion study in rats.

3. 24-hour Intragastric pH in Conscious Dogs

  • Objective: To assess the duration and extent of gastric acid suppression by this compound in a conscious, freely moving animal model.

  • Animal Model: Beagle dogs equipped with a gastric cannula were used.

  • Protocol:

    • Dogs were fasted overnight.

    • A pH electrode was inserted into the stomach via the cannula to continuously monitor intragastric pH.

    • This compound or a comparator was administered orally.

    • Intragastric pH was recorded for 24 hours.

    • The mean time with intragastric pH greater than 4 was calculated.

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potential as a highly potent and effective inhibitor of gastric acid secretion. Its rapid onset and long duration of action, as evidenced by both in vitro and in vivo studies, suggest that it may offer significant clinical advantages over existing therapies for acid-related disorders. Further clinical development is warranted to confirm these promising preclinical findings in human subjects.

References

A Technical Guide to the Selectivity of Potassium-Competitive Acid Blockers for the Gastric Proton Pump

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "P-CAB agent 2" does not correspond to a publicly recognized scientific or commercial designation for a specific drug. This technical guide will therefore focus on Vonoprazan (TAK-438) , a well-characterized and clinically significant Potassium-Competitive Acid Blocker (P-CAB), as a representative agent to illustrate the principles of selectivity for the gastric H⁺,K⁺-ATPase (proton pump).

Introduction to Potassium-Competitive Acid Blockers (P-CABs)

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related gastrointestinal disorders.[1] Unlike traditional Proton Pump Inhibitors (PPIs), which require acid activation and bind irreversibly to the proton pump, P-CABs function through a distinct mechanism.[2][3] They competitively and reversibly inhibit the gastric H⁺,K⁺-ATPase by binding to or near the potassium (K⁺) binding site on the enzyme.[4][5] This ionic interaction blocks the final step in the gastric acid secretion pathway.[6]

Vonoprazan is a novel, orally active P-CAB that potently suppresses gastric acid secretion.[7][8] Key pharmacological advantages of Vonoprazan include:

  • Rapid Onset of Action: Vonoprazan does not require acid activation, allowing it to inhibit the proton pump directly and rapidly.[4][6]

  • Acid Stability: It is stable in the acidic environment of the stomach, eliminating the need for enteric coating.[9][10]

  • Inhibition of Active and Resting Pumps: It can bind to the H⁺,K⁺-ATPase regardless of its secretory state, providing more consistent acid suppression.[11][12]

  • High Affinity and Slow Dissociation: Vonoprazan exhibits a high binding affinity and a slow dissociation rate from the enzyme, contributing to its potent and long-lasting effect.[11][13]

This guide provides an in-depth analysis of Vonoprazan's selectivity for the gastric proton pump, presenting key quantitative data and the experimental methodologies used for its determination.

Quantitative Analysis of Selectivity and Potency

The efficacy of Vonoprazan stems from its high potency and remarkable selectivity for the gastric H⁺,K⁺-ATPase over other related ion pumps, such as the Na⁺,K⁺-ATPase.

Inhibitory Potency against Gastric H⁺,K⁺-ATPase

The inhibitory potency of Vonoprazan is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The Kᵢ value represents the concentration of the inhibitor required to produce half-maximum inhibition, providing a direct measure of its binding affinity.

ParameterValue (nM)pH ConditionSource
IC₅₀ 196.5[7][8]
Kᵢ 3.06.5[7][13][14]
Kᵢ 107.0[11][14]
Table 1: Inhibitory Potency of Vonoprazan against Gastric H⁺,K⁺-ATPase.
Selectivity for H⁺,K⁺-ATPase vs. Na⁺,K⁺-ATPase

High selectivity is a critical attribute for minimizing off-target effects. Vonoprazan demonstrates exceptional selectivity for the gastric proton pump.

Target EnzymeActivityObservationSource
Gastric H⁺,K⁺-ATPase InhibitedIC₅₀ = 19 nM[7][8]
Na⁺,K⁺-ATPase Not InhibitedNo inhibition observed even at concentrations 500 times higher than the IC₅₀ for H⁺,K⁺-ATPase.[7][8]
Table 2: Selectivity Profile of Vonoprazan.

Experimental Protocol: In Vitro H⁺,K⁺-ATPase Inhibition Assay

The following protocol outlines a standard method for determining the inhibitory activity of a P-CAB like Vonoprazan on the gastric H⁺,K⁺-ATPase in vitro. The principle of the assay is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

Materials and Reagents
  • Enzyme Source: Microsomal fraction containing H⁺,K⁺-ATPase, prepared from swine or sheep gastric mucosa.[8][15]

  • Buffer: Tris-HCl buffer (e.g., 20-40 mM, pH 6.5 or 7.4).[15][16]

  • Cofactors: MgCl₂ (2 mM) and KCl (2-10 mM).[15][17]

  • Substrate: Adenosine-5'-triphosphate (ATP) Tris salt (2 mM).[15][16]

  • Test Compound: Vonoprazan, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Omeprazole or another known inhibitor.[16]

  • Stop Solution: Ice-cold 10% Trichloroacetic Acid (TCA).[15][18]

  • Phosphate Detection Reagent: Ammonium molybdate and a reducing agent (e.g., Fiske-Subbarow reagent).[17]

Enzyme Preparation
  • Obtain fresh gastric mucosa from a suitable animal model (e.g., swine).[8]

  • Homogenize the mucosal scrapings in a sucrose buffer solution (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 6.8).[8]

  • Perform differential centrifugation. First, centrifuge at a lower speed (e.g., 20,000 x g) to remove larger cellular debris.[8]

  • Centrifuge the resulting supernatant at a higher speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the H⁺,K⁺-ATPase vesicles.[8]

  • Resuspend the pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).[17]

Assay Procedure
  • Assay Setup: In a microplate or test tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, and the enzyme preparation (e.g., 10 µg of microsomal protein).[16]

  • Pre-incubation: Add various concentrations of the test compound (Vonoprazan) or positive control to the reaction mixture. Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[17][18]

  • Reaction Initiation: Start the enzymatic reaction by adding ATP to the mixture.[15][18]

  • Incubation: Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C.[16]

  • Reaction Termination: Stop the reaction by adding the ice-cold TCA solution. This denatures the enzyme and prevents further ATP hydrolysis.[15][16]

  • Centrifugation: Centrifuge the mixture to pellet the precipitated protein (e.g., 2,000 x g for 10 minutes).[18]

Quantification and Data Analysis
  • Phosphate Measurement: Transfer the supernatant to a new plate and add the phosphate detection reagent. The amount of inorganic phosphate released is determined colorimetrically by measuring the absorbance at a specific wavelength (e.g., 640-660 nm) using a spectrophotometer.[15][17]

  • Calculation: The inhibitory rate (%) is calculated for each concentration of the test compound relative to a control (no inhibitor).

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Visualizations: Pathways and Workflows

Mechanism of P-CAB Action on Gastric Parietal Cells

G cluster_cell Gastric Parietal Cell cluster_lumen Gastric Lumen (Acidic) cluster_cyto Cytoplasm pump H⁺,K⁺-ATPase (Proton Pump) H⁺ K⁺ K_ion_cyto K⁺ pump:f2->K_ion_cyto Pumped In H_ion H⁺ H_ion->pump:f1 Pumped Out K_ion_lumen K⁺ K_ion_lumen->pump:f2 Binds to Pump Vonoprazan Vonoprazan (P-CAB) Vonoprazan->pump:f2 Competitively Blocks K⁺ Site

Caption: P-CABs like Vonoprazan competitively block the K⁺ site of the H⁺,K⁺-ATPase.

Experimental Workflow for H⁺,K⁺-ATPase Inhibition Assay

G start Start prep 1. Enzyme Preparation (Microsomal Fraction from Gastric Mucosa) start->prep setup 2. Assay Setup (Buffer, Cofactors, Enzyme) prep->setup preinc 3. Pre-incubation with Inhibitor (Vonoprazan at various concentrations) setup->preinc init 4. Reaction Initiation (Add ATP Substrate) preinc->init term 5. Reaction Termination (Add Trichloroacetic Acid) init->term quant 6. Phosphate Quantification (Colorimetric Measurement) term->quant analysis 7. Data Analysis (Calculate % Inhibition & IC₅₀) quant->analysis end End analysis->end

Caption: Workflow for determining the IC₅₀ of a P-CAB against H⁺,K⁺-ATPase.

Conclusion

The technical data robustly demonstrate that Vonoprazan is a highly potent and exceptionally selective inhibitor of the gastric H⁺,K⁺-ATPase. Its mechanism of action, characterized by high-affinity, reversible, and K⁺-competitive binding, allows for rapid, profound, and sustained suppression of gastric acid secretion.[4][11] The significant selectivity for the gastric proton pump over the Na⁺,K⁺-ATPase underscores its targeted pharmacological profile, minimizing the potential for off-target effects.[7][8] These properties establish Vonoprazan as a cornerstone agent in the class of Potassium-Competitive Acid Blockers for the treatment of acid-related diseases.

References

In Vitro Characterization of Vonoprazan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro characterization of vonoprazan, a potassium-competitive acid blocker (P-CAB). As a representative of the P-CAB class, vonoprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) for the management of acid-related disorders. This document details the key in vitro assays used to define its pharmacological profile, including its potent and selective inhibition of the gastric H+,K+-ATPase, its metabolic properties, and its broader selectivity profile. Experimental methodologies are described to enable replication and further investigation. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are included to illustrate key pathways and experimental workflows.

Introduction

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that potently suppresses gastric acid secretion by reversibly inhibiting the H+,K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] Unlike proton pump inhibitors (PPIs), vonoprazan does not require acid activation and can inhibit both active and inactive proton pumps, leading to a rapid, potent, and sustained acid suppression.[1][2][4] This guide focuses on the comprehensive in vitro characterization of vonoprazan, providing a technical resource for researchers in pharmacology and drug development.

Mechanism of Action: Inhibition of Gastric H+,K+-ATPase

Vonoprazan's primary mechanism of action is the potassium-competitive inhibition of the gastric H+,K+-ATPase.[1][2] It binds ionically and reversibly to the K+ binding site of the proton pump, preventing the exchange of H+ and K+ ions and thereby blocking the final step of gastric acid secretion.[1][2] This action is independent of the secretory state of the parietal cells.[4][5]

Signaling Pathway of Gastric Acid Secretion and Inhibition by Vonoprazan

cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase (Proton Pump) H+ H+ H+/K+ ATPase->H+ Pumps H+ into lumen K+ K+ K+->H+/K+ ATPase Binds to K+ site Gastric Lumen Gastric Lumen H+->Gastric Lumen Acid Secretion Vonoprazan Vonoprazan Vonoprazan->H+/K+ ATPase Competitively binds to K+ site

Caption: Mechanism of Vonoprazan's inhibitory action on the gastric H+,K+-ATPase.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies characterizing vonoprazan.

Table 1: H+,K+-ATPase Inhibitory Activity
ParameterValueSpecies/SystempHReference
IC5019 nMPorcine gastric microsomes6.5[6]
IC500.30 µMIsolated rabbit gastric glands (forskolin-induced)-[6][7]
Ki3.0 nM-6.5
Ki10 nM-7.0[8][9]
Table 2: Selectivity Profile
TargetActivityConcentrationReference
Na+,K+-ATPaseNo significant inhibitionSeveral hundred-fold higher than H+,K+-ATPase IC50[6]
Muscarinic M1 ReceptorInhibitionMicromolar concentrations[6]
Muscarinic M3 ReceptorInhibitionMicromolar concentrations[6]
Table 3: Cytochrome P450 (CYP) Inhibition
CYP IsoformIC50 (µM)SystemReference
CYP2B63.68Rat liver microsomes[10][11][12]
CYP2C918.34Rat liver microsomes[10][11][12]
CYP2C19≥ 16Human liver microsomes[13]
CYP2D63.62Rat liver microsomes[10][11][12]
CYP3A422.48Rat liver microsomes[10][11][12]
CYP1A2No inhibitionRat liver microsomes[10][11]
CYP2E1No inhibitionRat liver microsomes[10][11]

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments used to characterize vonoprazan.

H+,K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of vonoprazan against the gastric proton pump.

Materials:

  • Lyophilized porcine gastric microsomes (source of H+,K+-ATPase)

  • Vonoprazan stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 6.5)

  • ATP (adenosine triphosphate)

  • Valinomycin

  • Potassium chloride (KCl)

  • Malachite green reagent for phosphate detection

Procedure:

  • Preparation of Microsomes: Reconstitute lyophilized porcine gastric microsomes in the assay buffer.

  • Incubation: In a 96-well plate, add the reconstituted microsomes, varying concentrations of vonoprazan (or vehicle control), and valinomycin. Pre-incubate for a specified time at 37°C.

  • Initiation of Reaction: Initiate the ATPase reaction by adding a mixture of ATP and KCl.

  • Termination of Reaction: After a defined incubation period (e.g., 10-20 minutes) at 37°C, stop the reaction by adding the malachite green reagent.

  • Detection: Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released from ATP hydrolysis.

  • Data Analysis: Calculate the percentage of inhibition for each vonoprazan concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the vonoprazan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: H+,K+-ATPase Inhibition Assay

cluster_workflow H+,K+-ATPase Inhibition Assay Workflow A Prepare reagents: - Microsomes - Vonoprazan dilutions - Assay buffer B Pre-incubate microsomes with Vonoprazan A->B C Initiate reaction with ATP/KCl B->C D Incubate at 37°C C->D E Stop reaction with Malachite Green D->E F Measure absorbance E->F G Calculate % inhibition and determine IC50 F->G cluster_logic Logic for Assessing CYP Inhibition Potential Start Start A Incubate Vonoprazan with Liver Microsomes and CYP-specific Substrate Start->A B Metabolite Formation Reduced? A->B C Inhibition Observed B->C Yes D No Significant Inhibition B->D No E Determine IC50 Value C->E End End D->End E->End

References

Early-Phase Research on Keverprazan (P-CAB agent 2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan, also referred to as "P-CAB agent 2," is a novel, orally active potassium-competitive acid blocker (P-CAB) that has demonstrated potent and sustained inhibition of gastric acid secretion. This technical guide provides an in-depth overview of the early-phase research on Keverprazan, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing core mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of acid-related gastrointestinal disorders.

Mechanism of Action

Keverprazan is a member of the P-CAB class of drugs, which act by competitively and reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells. Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly, P-CABs can inhibit the proton pump without the need for acid activation, leading to a more rapid onset of action.

Preclinical Pharmacology

In preclinical studies, Keverprazan has been shown to be a potent inhibitor of H+/K+-ATPase with an IC50 value of less than 100 nM. It exhibits selectivity for the gastric proton pump and has been observed to inhibit histamine-induced gastric acid secretion without causing acute toxicity. An in-vitro study on the hERG potassium channel reported an IC50 value of 18.69 μM.

Quantitative Data from Early-Phase Clinical Trials

The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD) data from Phase I and Phase II clinical trials of Keverprazan.

Table 1: Pharmacokinetic Parameters of Single Ascending Doses of Keverprazan in Healthy Volunteers (Phase Ia)
DoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)CL/F (L/h)
5 mg1.25 - 1.75--6.00 - 7.1788.8 - 198
10 mg1.25 - 1.75--6.00 - 7.1788.8 - 198
20 mg1.25 - 1.75--6.00 - 7.1788.8 - 198
40 mg1.25 - 1.75--6.00 - 7.1788.8 - 198
60 mg1.25 - 1.75--6.00 - 7.1788.8 - 198

Cmax and AUC increased with the dose.[1]

Table 2: Pharmacodynamic Effect of Single Ascending Doses of Keverprazan in Healthy Volunteers (Phase Ia)
DoseIntragastric pH >5 Holding Time Ratio (HTR) over 24h (%)
5 mg7.9 ± 8.1
10 mg26.2 ± 22.8
20 mg80.2 ± 8.8
40 mg88.1 ± 8.6
60 mg93.0 ± 1.7
30 mg Lansoprazole57.1 ± 26.4

The intragastric pH >5 HTR increased with the dose, reaching a plateau at 20 mg.[1]

Table 3: Effect of Food on Keverprazan Pharmacokinetics (Phase Ib)
ParameterGeometric Mean Ratio (90% CI) (Fed vs. Fasting)
Cmax126.8% (109.0% - 147.5%)
AUC0-∞134.9% (123.8% - 146.9%)
Table 4: Pharmacokinetic Parameters of Multiple Doses of Keverprazan in Healthy Volunteers (Phase Ic, Day 7)
DoseTmax (h)Cmax (ng/mL)t1/2 (h)
20 mg1.25 - 3.043.16.23
40 mg1.25 - 3.093.27.01

A steady-state in exposure was generally reached after 7 days of treatment with no apparent accumulation.[2][3][4]

Table 5: Pharmacodynamic Effect of Multiple Doses of Keverprazan in Healthy Volunteers (Phase Ic)
TreatmentIntragastric pH >5 HTR over 24h (%) - Day 1Intragastric pH >5 HTR over 24h (%) - Day 7
20 mg Keverprazan84.497.4
40 mg Keverprazan84.5100.0
20 mg Vonoprazan79.199.0

The intragastric pH >5 HTR of keverprazan reached a plateau at 20 mg.[2][3][4]

Table 6: Efficacy of Keverprazan in Patients with Duodenal Ulcer (Phase II)
Treatment GroupDuodenal Ulcer Healing Rate at Week 4 (%)Duodenal Ulcer Healing Rate at Week 6 (%)
20 mg Keverprazan87.2796.36
30 mg Keverprazan90.1698.36
30 mg Lansoprazole79.6992.19

Keverprazan was effective and non-inferior to lansoprazole in healing duodenal ulcers.[5]

Table 7: Safety and Tolerability of Keverprazan in Early-Phase Trials
Study PhaseKeverprazan Adverse Event RatePlacebo/Comparator Adverse Event RateNotes
Phase Ia (SAD)32.50% (13/40 subjects)37.50% (Placebo), 50.00% (Lansoprazole)All adverse events were mild.[1]
Phase Ic (MAD)56.25% (9/16 subjects)50.00% (Placebo), 50.00% (Vonoprazan)Adverse events were mild, with one moderate abdominal pain leading to withdrawal. No serious adverse events occurred.[2][3][4]
Phase II (DU)Lower than 30 mg Lansoprazole and 30 mg Keverprazan groups (p<0.05)-The incidence of adverse events in the 20 mg keverprazan group was significantly lower.[5]

Experimental Protocols

Phase Ia: Single Ascending Dose Study in Healthy Chinese Subjects
  • Study Design: A randomized, placebo- and positive-controlled, dose-escalated Phase Ia trial.[1]

  • Participants: Healthy Chinese subjects.[1]

  • Dosing: Subjects were enrolled in sequential dose groups of 5 mg, 10 mg, 20 mg, 40 mg, and 60 mg of Keverprazan. Within each dose group, subjects were randomized to receive a single oral dose of Keverprazan (n=8), lansoprazole 30 mg (n=2), or placebo (n=2).[1]

  • Assessments:

    • Pharmacokinetics: Blood samples were collected at predefined time points to determine plasma concentrations of Keverprazan and calculate PK parameters including Tmax, Cmax, AUC, t1/2, and CL/F.[1]

    • Pharmacodynamics: Intragastric pH was monitored continuously over a 24-hour period to determine the percentage of time the pH remained above 5 (pH >5 HTR).[1]

    • Safety: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the study.[1]

Phase Ib: Food-Effect Study in Healthy Subjects
  • Study Design: A randomized, open-label, two-period, two-sequence crossover study.

  • Participants: Healthy subjects.

  • Procedure: Subjects received a single oral dose of Keverprazan under both fasting and fed (high-fat meal) conditions, with a washout period between treatments.

  • Assessments:

    • Pharmacokinetics: Serial blood samples were collected to determine the effect of food on the Cmax and AUC of Keverprazan.

Phase Ic: Multiple Ascending Dose Study in Healthy Adults
  • Study Design: A randomized, positive- and placebo-controlled Phase Ic trial.[3]

  • Participants: Twenty-six healthy adults.[3]

  • Dosing: Subjects were randomized to receive daily oral doses of 20 mg Keverprazan (n=8), 40 mg Keverprazan (n=8), placebo (n=6), or 20 mg vonoprazan (n=4) for 7 consecutive days.[3]

  • Assessments:

    • Pharmacokinetics: Blood samples were collected on day 1 and day 7 to determine plasma concentrations and assess for drug accumulation.[3]

    • Pharmacodynamics: 24-hour intragastric pH monitoring was performed on day 1 and day 7 to evaluate the acid-suppressing effect.[3]

    • Safety: Comprehensive safety monitoring was conducted throughout the study.[3]

Phase II: Efficacy and Safety Study in Patients with Duodenal Ulcer
  • Study Design: A randomized, double-blind, double-dummy, multicenter, parallel-controlled study.[5]

  • Participants: Patients with endoscopically confirmed active duodenal ulcers.[5]

  • Dosing: A total of 180 subjects were randomized to receive either 20 mg Keverprazan, 30 mg Keverprazan, or 30 mg lansoprazole once daily for 4 to 6 weeks.[5]

  • Assessments:

    • Efficacy: The primary endpoint was the duodenal ulcer healing rate at week 6, as confirmed by endoscopy. The healing rate at week 4 was a secondary endpoint.

    • Safety: The incidence of adverse events was monitored and compared between the treatment groups.[5]

Mandatory Visualizations

Signaling Pathway of Keverprazan

G cluster_lumen Gastric Lumen cluster_cell Parietal Cell H_lumen H+ K_lumen K+ Pump H+/K+-ATPase (Proton Pump) K_lumen->Pump K+ Binding Site Pump->H_lumen H+ Secretion Keverprazan Keverprazan (P-CAB) Keverprazan->Pump Competitive Inhibition K_cell K+

Caption: Mechanism of action of Keverprazan on the gastric proton pump.

Experimental Workflow: Phase Ia Single Ascending Dose Trial

G Screening Subject Screening (Healthy Volunteers) Randomization Randomization (Keverprazan, Placebo, Lansoprazole) Screening->Randomization Dosing Single Oral Dose Administration Randomization->Dosing PK_PD Pharmacokinetic & Pharmacodynamic Assessments (24h) Dosing->PK_PD Safety Safety Monitoring Dosing->Safety Follow_up Follow-up PK_PD->Follow_up Safety->Follow_up

Caption: Workflow of the Phase Ia single ascending dose clinical trial.

Logical Relationship: Keverprazan's Therapeutic Effect

G Keverprazan Keverprazan Administration Inhibition Inhibition of H+/K+-ATPase Keverprazan->Inhibition Acid_Suppression Decreased Gastric Acid Secretion Inhibition->Acid_Suppression pH_Increase Increased Intragastric pH Acid_Suppression->pH_Increase Symptom_Relief Symptom Relief & Ulcer Healing pH_Increase->Symptom_Relief

Caption: Logical cascade of Keverprazan's therapeutic effect.

References

An In-depth Technical Guide to the Molecular Targets of Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular targets of Potassium-Competitive Acid Blockers (P-CABs), a modern class of drugs for treating acid-related gastrointestinal disorders. Due to the generalized nature of "P-CAB agent 2," this document will focus on the well-characterized and clinically significant agents Vonoprazan and Tegoprazan as representative examples of the class.

Introduction to Potassium-Competitive Acid Blockers (P-CABs)

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in acid suppression therapy, offering distinct pharmacological advantages over traditional proton pump inhibitors (PPIs).[1][2][3] P-CABs, including agents like Vonoprazan, Tegoprazan, and Fexuprazan, provide rapid, potent, and sustained inhibition of gastric acid secretion.[1][4] Unlike PPIs, their action is independent of food intake, they do not require acid activation, and their efficacy is less affected by CYP2C19 genetic polymorphisms.[4][5][6] These characteristics make them a valuable alternative for managing conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Helicobacter pylori infections.[1][2][4]

Primary Molecular Target: Gastric H⁺/K⁺-ATPase

The principal molecular target for all P-CABs is the gastric hydrogen-potassium adenosine triphosphatase (H⁺/K⁺-ATPase) , also known as the proton pump.[1][3][7] This enzyme is located on the secretory canaliculi of parietal cells in the stomach lining and is responsible for the final step in gastric acid secretion—the exchange of intracellular protons (H⁺) for extracellular potassium ions (K⁺).

Mechanism of Action

P-CABs function as potent and highly selective inhibitors of the H⁺/K⁺-ATPase. Their mechanism is fundamentally different from that of PPIs:

  • Potassium-Competitive Inhibition : P-CABs bind ionically and reversibly to the pump, competing directly with potassium ions at the K⁺-binding site on the enzyme's luminal surface.[2][3][5][8] This blockade prevents the conformational change required for proton translocation, thereby inhibiting acid secretion.

  • No Acid Activation Required : P-CABs are acid-stable weak bases.[9] They do not require an acidic environment for activation and can therefore inhibit both active and inactive proton pumps.[3][10] This contributes to their rapid onset of action.[5]

  • High Affinity and Slow Dissociation : Agents like Vonoprazan exhibit a high affinity for the proton pump and a notably slow dissociation rate, which contributes to their prolonged duration of action.[6][11] For instance, the half-life of Vonoprazan's dissociation from the pump is approximately 12.5 hours.[11] This allows for sustained acid suppression over a 24-hour period.[12]

Quantitative Pharmacological Data

P-CABs demonstrate potent and selective inhibition of the gastric H⁺/K⁺-ATPase. The following table summarizes key inhibitory constants for representative agents.

AgentTarget EnzymeParameterValueSpeciesReference
Vonoprazan Gastric H⁺/K⁺-ATPaseIC₅₀18 nMPorcine[11]
Gastric H⁺/K⁺-ATPaseKᵢ (at pH 6.5)3 nMPorcine[11]
Tegoprazan Gastric H⁺/K⁺-ATPaseIC₅₀0.29 - 0.52 µMPorcine, Canine, Human[13][14]
Na⁺/K⁺-ATPaseIC₅₀>100 µMCanine Kidney[13][14]
SCH28080 *Gastric H⁺/K⁺-ATPaseIC₅₀140 nM-[11]

SCH28080 is an early P-CAB prototype shown for comparison.

Experimental Protocol: In Vitro H⁺/K⁺-ATPase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a P-CAB on the H⁺/K⁺-ATPase enzyme, based on common methodologies cited in the literature.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified H⁺/K⁺-ATPase.

1. Preparation of H⁺/K⁺-ATPase Enzyme:

  • The enzyme is typically sourced from gastric microsomes isolated from homogenized mucosal scrapings of porcine or sheep stomachs.[15]
  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction rich in H⁺/K⁺-ATPase.
  • The protein concentration of the final enzyme preparation is determined using a standard method, such as the Lowry or Bradford assay.

2. Assay Procedure:

  • The enzyme preparation is pre-incubated with various concentrations of the P-CAB test compound (or a standard inhibitor like omeprazole) for a defined period (e.g., 30-60 minutes) at 37°C.[15][16]
  • The reaction is initiated by adding an assay mixture containing:
  • Buffer: Tris-HCl (e.g., 20 mM, pH 7.4)[15][16]
  • Cofactors: MgCl₂ (e.g., 2 mM) and KCl (e.g., 2-20 mM)[15][16]
  • Substrate: Adenosine-5'-triphosphate (ATP) (e.g., 2 mM)[15][16]
  • The reaction proceeds for a set time (e.g., 30 minutes) at 37°C.

3. Measurement of ATPase Activity:

  • The reaction is terminated by adding an ice-cold solution, such as 10% trichloroacetic acid.[16]
  • Enzyme activity is quantified by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done colorimetrically using a malachite green or acid-molybdate assay.[17]
  • The K⁺-stimulated ATPase activity is calculated by subtracting the basal activity (measured in the absence of KCl) from the total activity.[17]

4. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (0% inhibition).
  • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.
  • The IC₅₀ value is determined by fitting the data to a sigmoidal (four-parameter logistic) equation using non-linear regression analysis.[17]

Secondary Targets and Selectivity

P-CABs are characterized by their high selectivity for the gastric H⁺/K⁺-ATPase. Studies show that the concentration of P-CABs required to inhibit other related ion pumps, such as the Na⁺/K⁺-ATPase, is significantly higher. For example, Tegoprazan's IC₅₀ for Na⁺/K⁺-ATPase is over 100 µM, demonstrating a wide therapeutic window and minimal off-target activity on this critical enzyme.[13][14]

Interestingly, some research suggests a potential secondary effect on gastrointestinal motility. In canine models, Tegoprazan was observed to evoke phase III contractions of the migrating motor complex, an effect also seen with Vonoprazan.[13] This suggests a potential area for further investigation into the broader pharmacological profile of this drug class.

Visualizations

Signaling Pathway for Gastric Acid Secretion

G cluster_parietal_cell Parietal Cell M3 Muscarinic M3-R PLC PLC M3->PLC H2 Histamine H2-R AC AC H2->AC CCK2 CCK2-R CCK2->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3_DAG->Ca2 PK Protein Kinases cAMP->PK Ca2->PK Pump H⁺/K⁺-ATPase (Proton Pump) PK->Pump Activation Lumen Gastric Lumen Pump->Lumen H⁺ ACh Acetylcholine ACh->M3 Histamine Histamine Histamine->H2 Gastrin Gastrin Gastrin->CCK2 Lumen->Pump K⁺ PCAB P-CAB Agent PCAB->Pump Inhibition

Caption: Gastric acid secretion pathway and P-CAB inhibition. (Max Width: 760px)
Experimental Workflow for In Vitro H⁺/K⁺-ATPase Inhibition Assay

G arrow arrow start Start prep Prepare H⁺/K⁺-ATPase from Gastric Microsomes start->prep incubate Pre-incubate Enzyme with P-CAB Test Compound (Various Concentrations) prep->incubate reaction Initiate Reaction: Add ATP, Mg²⁺, K⁺ Buffer incubate->reaction stop Stop Reaction (e.g., with Trichloroacetic Acid) reaction->stop measure Measure Inorganic Phosphate (Pi) Released via Colorimetric Assay stop->measure analyze Calculate % Inhibition vs. Control measure->analyze plot Generate Dose-Response Curve analyze->plot end Determine IC₅₀ Value plot->end

Caption: Workflow for determining P-CAB inhibitory activity. (Max Width: 760px)
Logical Comparison: P-CAB vs. PPI Mechanism of Action

G PCAB Potassium-Competitive Acid Blocker (P-CAB) - Acid-stable, no prodrug - Binds to K⁺ site (luminal side) - Reversible, ionic binding - Competes with K⁺ ions - Inhibits active & inactive pumps - Result: Rapid & Sustained Inhibition Target H⁺/K⁺-ATPase (Proton Pump) PCAB->Target Inhibits PPI Proton Pump Inhibitor (PPI) - Acid-labile, requires enteric coating - Binds to Cysteine residues - Irreversible, covalent binding - Requires acid activation - Inhibits active pumps only - Result: Delayed & Strong Inhibition PPI->Target Inhibits

Caption: Comparison of P-CAB and PPI mechanisms. (Max Width: 760px)

References

Keverprazan (P-CAB Agent 2): A Technical Guide to its Core Intellectual Property and Scientific Foundation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan, also referred to as "P-CAB agent 2," is a novel, potent, and orally active potassium-competitive acid blocker (P-CAB) developed by Jiangsu Carephar Pharmaceuticals.[1][2] It represents a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[3] Keverprazan reversibly inhibits the gastric H+/K+-ATPase (proton pump) by competing with potassium ions, leading to a rapid, potent, and sustained suppression of gastric acid secretion.[3][4] This technical guide provides an in-depth overview of the core intellectual property surrounding Keverprazan, its mechanism of action, and the key experimental data supporting its development.

Intellectual Property Landscape

The primary intellectual property protecting Keverprazan is detailed in the international patent application WO2016119505A1 . This patent discloses the core chemical structure, synthesis methods, and initial biological activity data for a series of sulfonylpyrrole derivatives, including Keverprazan. The key innovation lies in the specific substitutions on the pyrrole and phenylsulfonyl scaffolds, which confer high potency and favorable pharmacokinetic properties.

While the full text of the patent provides extensive details, the core claims revolve around the novel chemical entity of Keverprazan and its use in treating acid-related diseases. The synthesis routes described generally involve a multi-step process, with key intermediates being 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and 3-(3-methoxypropoxy)aniline.[5]

Mechanism of Action and Signaling Pathway

Keverprazan exerts its acid-suppressing effect by directly targeting the H+/K+-ATPase, the final step in the gastric acid secretion pathway within parietal cells. Unlike PPIs, which require acidic activation and form a covalent bond with the proton pump, Keverprazan binds reversibly and competitively with the potassium ion binding site on the enzyme.[3] This leads to a rapid onset of action that is independent of meal times.

The signaling pathway for gastric acid secretion involves the activation of parietal cells by histamine, gastrin, and acetylcholine. These secretagogues stimulate intracellular signaling cascades that ultimately lead to the translocation and activation of H+/K+-ATPase at the apical membrane of the parietal cell. Keverprazan directly interferes with this final step.

G Simplified Signaling Pathway of Gastric Acid Secretion and Keverprazan Inhibition cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen cluster_interstitium Interstitium Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylate Cyclase H2R->AC Gs PLC Phospholipase C CCK2R->PLC Gq M3R->PLC Gq cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump_inactive H⁺/K⁺-ATPase (Inactive) PKA->ProtonPump_inactive Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Ca2->ProtonPump_inactive Activation ProtonPump_active H⁺/K⁺-ATPase (Active) ProtonPump_inactive->ProtonPump_active Translocation to Apical Membrane H_ion H⁺ ProtonPump_active->H_ion H⁺ out K_ion_in K⁺ K_ion_in->ProtonPump_active K⁺ in K_ion_out K⁺ Keverprazan_node Keverprazan Keverprazan_node->ProtonPump_active Competitive Inhibition G H⁺/K⁺-ATPase Inhibition Assay Workflow start Start prep_enzyme Reconstitute H⁺/K⁺-ATPase Vesicles start->prep_enzyme prep_compound Prepare Serial Dilutions of Keverprazan start->prep_compound mix Mix Enzyme, Keverprazan, and MgCl₂ in 96-well Plate prep_enzyme->mix prep_compound->mix pre_incubate Pre-incubate (e.g., 30 min at 37°C) mix->pre_incubate start_reaction Initiate Reaction with ATP and KCl pre_incubate->start_reaction incubate Incubate (e.g., 20 min at 37°C) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_phosphate Add Malachite Green and Measure Absorbance stop_reaction->detect_phosphate calculate_ic50 Calculate % Inhibition and IC₅₀ detect_phosphate->calculate_ic50 end End calculate_ic50->end G hERG Potassium Channel Assay Workflow (Automated Patch-Clamp) start Start culture_cells Culture hERG-expressing Cells start->culture_cells prepare_cells Prepare Cells for Patch-Clamp culture_cells->prepare_cells establish_patch Establish Whole-Cell Configuration prepare_cells->establish_patch apply_protocol Apply Voltage-Clamp Protocol establish_patch->apply_protocol record_baseline Record Baseline hERG Current apply_protocol->record_baseline perfuse_compound Perfuse with Increasing Concentrations of Keverprazan record_baseline->perfuse_compound measure_current Measure hERG Current at Each Concentration perfuse_compound->measure_current washout Washout Compound measure_current->washout calculate_ic50 Calculate % Inhibition and IC₅₀ washout->calculate_ic50 end End calculate_ic50->end

References

The Ascendancy of Potassium-Competitive Acid Blockers: A Technical Review of Novel Gastric Acid Suppressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acid-related disorder management is undergoing a significant transformation with the emergence of Potassium-Competitive Acid Blockers (P-CABs). This technical guide provides an in-depth review of the core scientific and clinical data surrounding this innovative class of drugs, with a focus on prominent agents that have been the subject of extensive research. Moving beyond the limitations of traditional proton pump inhibitors (PPIs), P-CABs offer a distinct mechanism of action, leading to a more rapid, potent, and sustained control of gastric acid secretion. This paper will delve into the fundamental pharmacology, comparative efficacy, and safety profiles of key P-CABs, supported by detailed experimental protocols and visual representations of their molecular interactions and clinical investigation frameworks.

Mechanism of Action: A Paradigm Shift in Acid Suppression

Potassium-Competitive Acid Blockers (P-CABs) represent a novel class of acid suppressants that directly target the H+/K+ ATPase, or proton pump, in gastric parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly to the proton pump, P-CABs function through a distinct and more direct mechanism.[3][4]

These agents are weak bases that, after systemic absorption, concentrate in the acidic canaliculi of parietal cells.[1][4] In their protonated form, P-CABs bind ionically and reversibly to the H+/K+ ATPase, competitively inhibiting the binding of potassium (K+) ions.[4][5] This blockade of the potassium-binding site prevents the conformational change in the proton pump necessary for the final step of gastric acid secretion – the exchange of intracellular H+ for extracellular K+.[1][5]

A key advantage of P-CABs is that their action is not dependent on the secretory state of the parietal cell; they can bind to both active and inactive proton pumps.[3] This leads to a more rapid onset of action and a more profound and sustained elevation of intragastric pH compared to traditional PPIs.[1][5]

G cluster_parietal_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) PC Parietal Cell PCAB_active Protonated P-CAB PC->PCAB_active Concentration & Protonation ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion H+ Secretion (Blocked) K_site PCAB_circ P-CAB (in circulation) PCAB_circ->PC Systemic Absorption PCAB_active->ProtonPump Ionic & Reversible Binding (K+ Competition) Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump K+ Binding (Inhibited) G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (8 Weeks) cluster_assessment Efficacy & Safety Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization PCAB_Arm P-CAB Treatment Arm (e.g., Vonoprazan 20mg) Randomization->PCAB_Arm PPI_Arm PPI Comparator Arm (e.g., Lansoprazole 30mg) Randomization->PPI_Arm Week4_Eval Week 4 Evaluation - Endoscopy - Symptom Assessment PCAB_Arm->Week4_Eval PPI_Arm->Week4_Eval Week8_Eval Week 8 Evaluation - Final Endoscopy - Safety Monitoring Week4_Eval->Week8_Eval Endpoint Primary Endpoint Analysis (Healing Rate at Week 8) Week8_Eval->Endpoint

References

P-CAB Agent 2 (Keverprazan) and Other Potassium-Competitive Acid Blockers: A Technical Guide to Novel Therapeutic Indications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-Competitive Acid Blockers (P-CABs) are a novel class of acid-suppressing agents that reversibly inhibit the gastric H+/K+-ATPase (proton pump) by competing with potassium ions.[1] This mechanism provides a rapid, potent, and sustained control of gastric acid secretion, offering potential advantages over traditional proton pump inhibitors (PPIs).[2] While initially developed for acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers, emerging research is exploring the therapeutic potential of P-CABs, including "P-CAB agent 2" (Keverprazan), in a range of novel indications. This technical guide provides an in-depth overview of the current evidence, experimental protocols, and underlying mechanisms for these new applications.

Keverprazan, also referred to as this compound, is a potent and orally active potassium-competitive acid blocker that inhibits H+/K+-ATPase activity.[3][4] It has been approved in China for the treatment of reflux esophagitis and duodenal ulcers.[4]

Core Mechanism of Action: H+/K+-ATPase Inhibition

P-CABs, unlike PPIs, do not require acid activation and can bind to both active and inactive proton pumps.[5] This leads to a faster onset of action and more consistent acid suppression, independent of meal times.[6][7] The reversible nature of their binding also contributes to their distinct pharmacological profile.

cluster_parietal_cell Gastric Parietal Cell P-CAB P-CAB H+/K+-ATPase H+/K+-ATPase (Proton Pump) P-CAB->H+/K+-ATPase Competitively Binds to K+ site Gastric_Lumen Gastric Lumen (Acidic) H+/K+-ATPase->Gastric_Lumen H+ Secretion (Inhibited) K+ K+ K+->H+/K+-ATPase Normal Binding H+ H+ Bloodstream Bloodstream Bloodstream->P-CAB Absorption Patient_Screening Screening of Patients with Dyspeptic Symptoms Inclusion_Criteria Inclusion: Rome IV Criteria for FD Patient_Screening->Inclusion_Criteria Exclusion_Criteria Exclusion: Confounding GI Conditions, Medications Patient_Screening->Exclusion_Criteria Enrollment Enrollment of Eligible Patients Inclusion_Criteria->Enrollment Treatment Tegoprazan 50 mg OD for 8 Weeks Enrollment->Treatment Assessment_4w Assessment at 4 Weeks (NDI-K, GERD-HRQL) Treatment->Assessment_4w Assessment_8w Final Assessment at 8 Weeks (Symptom Relief, NDI-K, GERD-HRQL) Assessment_4w->Assessment_8w Analysis Data Analysis Assessment_8w->Analysis Animal_Model 8-week-old Male Mice Colitis_Induction Induction of Colitis with DNBS Animal_Model->Colitis_Induction Grouping Randomization into 4 Groups Colitis_Induction->Grouping Group_CON Control Grouping->Group_CON Group_Veh DNBS + Vehicle Grouping->Group_Veh Group_TEGO DNBS + Tegoprazan (30 mg/kg) Grouping->Group_TEGO Group_RPZ DNBS + Rabeprazole (30 mg/kg) Grouping->Group_RPZ Treatment Oral Administration Twice Daily Group_Veh->Treatment Group_TEGO->Treatment Group_RPZ->Treatment Evaluation Evaluation of Colitis Severity, Gut Barrier Function, and Microbiota Treatment->Evaluation

References

Investigating the Off-Target Effects of Vonoprazan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "P-CAB agent 2" is a placeholder. This document focuses on a well-characterized, real-world Potassium-Competitive Acid Blocker (P-CAB), Vonoprazan (TAK-438) , to provide a data-rich and scientifically accurate guide.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vonoprazan (TAK-438) is a first-in-class Potassium-Competitive Acid Blocker (P-CAB) that potently suppresses gastric acid secretion.[1][2] It acts by reversibly inhibiting the gastric H+, K+-ATPase (proton pump) in a potassium-competitive manner.[1][3] Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly, Vonoprazan's mechanism allows for a rapid onset of action and prolonged acid suppression, offering potential advantages in treating acid-related disorders.[3][4] A critical aspect of its development and safety assessment involves a thorough investigation of its potential off-target effects.

This guide provides an in-depth overview of the known off-target profile of Vonoprazan, details the experimental methodologies used for such assessments, and visualizes key pathways and workflows. While comprehensive proprietary screening data is not fully available in the public domain, this document synthesizes published non-clinical and clinical data to build a robust profile.

On-Target and Off-Target Selectivity

The primary pharmacological activity of Vonoprazan is potent and highly selective inhibition of the gastric H+, K+-ATPase. Its selectivity for this target over other related ATPases is a key determinant of its safety profile.

Quantitative Data on Target Affinity and Selectivity

Vonoprazan exhibits high affinity for the gastric proton pump, with a very slow dissociation rate that contributes to its long-lasting effect.[3][5] Preclinical studies have established its selectivity against the ubiquitous Na+, K+-ATPase.

Table 1: Vonoprazan Affinity for H+, K+-ATPase and Selectivity
TargetParameterValueReference
Gastric H+, K+-ATPaseKi (inhibition constant)3.0 nM[3]
Gastric H+, K+-ATPaseIC50 (half maximal inhibitory concentration)17 - 19 nM[5]
Na+, K+-ATPaseSelectivity (over H+, K+-ATPase)>925-fold
On-Target Physiological Effects

The profound and sustained gastric acid suppression by Vonoprazan leads to a predictable physiological response: an increase in serum gastrin levels.[1][6][7] This hypergastrinemia is a class effect for potent acid-suppressing agents and is considered a consequence of the on-target mechanism rather than a direct off-target interaction. Long-term elevation of gastrin is monitored in clinical practice.[8]

Off-Target Profile: Metabolic Pathways and Safety Pharmacology

While a comprehensive screening panel against a wide array of receptors and kinases is not publicly detailed, significant insights into Vonoprazan's off-target profile can be derived from its metabolic pathway analysis and its favorable safety profile in preclinical and clinical studies.

Cytochrome P450 (CYP) Interactions

Vonoprazan's metabolism and potential for drug-drug interactions (DDIs) represent a key area of off-target investigation. It is metabolized by multiple CYP isoforms, which can minimize the impact of co-administered drugs that inhibit a single pathway.[9][10]

Table 2: Vonoprazan Metabolic Pathways and In Vitro Interactions
Interaction TypeDetailsParameterValueReference
Metabolism of VonoprazanPrimary metabolizing enzyme-CYP3A4[9][10]
Other contributing enzymes-CYP2B6, CYP2C19, CYP2D6, SULT2A1[10]
Inhibition by Poziotinib (in vitro)IC5010.6 µM
Inhibition by Amlodipine (in vitro, HLM)IC50Stronger inhibition than in Rat Liver Microsomes[9]
Inhibition by VonoprazanPotential weak inhibition of CYP2C19--
Inhibition of CYP2B6 and CYP3A4/5--
Key Safety Pharmacology Findings

Safety pharmacology studies are designed to detect undesirable pharmacodynamic effects on major physiological systems. For Vonoprazan, key findings include:

  • Cardiovascular Safety: Vonoprazan was specifically designed to lack the chemical moieties associated with blocking cardiac potassium channels (like hERG), a problem seen in some earlier P-CABs.[11] Clinical studies have shown no significant effects on QT prolongation.

  • Hepatic Safety: The chemical structure of Vonoprazan avoids the imidazopyridine ring, which was linked to hepatotoxicity in previous P-CAB candidates.[12] Clinical trials have reported no important increases in serum alanine transaminase (ALT) activity.[1]

Experimental Protocols

Detailed protocols for the specific off-target screening of Vonoprazan are proprietary. However, the following sections describe standard, representative methodologies for key safety pharmacology assays typically performed during drug development.

Protocol: In Vitro hERG Liability Assessment via Automated Patch Clamp

This protocol describes a standard method to determine if a test compound inhibits the hERG potassium channel, a primary screen for proarrhythmic risk.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 gene (encoding the hERG channel) are cultured to ~80% confluency. Expression may be induced (e.g., with tetracycline) 24 hours prior to the assay.

  • Compound Preparation: The test compound (Vonoprazan) is serially diluted in DMSO to create a concentration range (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). These are then diluted into the external buffer solution.

  • Automated Patch Clamp Procedure (e.g., using a QPatch or Patchliner system):

    • Cell Suspension: Cells are harvested and prepared as a single-cell suspension.

    • Sealing: Cells are captured on the patch-clamp chip, and giga-ohm seals are formed.

    • Whole-Cell Configuration: The cell membrane is ruptured to achieve whole-cell configuration.

    • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current, which reflects the channel's recovery from inactivation.

    • Baseline Recording: Stable baseline currents are recorded for several minutes in the external buffer (vehicle).

    • Compound Application: The prepared compound concentrations are sequentially perfused over the cells. The effect on the peak tail current is recorded at each concentration until a steady-state block is achieved.

    • Washout & Positive Control: A washout step with the vehicle solution is performed. A known hERG blocker (e.g., Cisapride) is applied as a positive control.

  • Data Analysis: The percentage of current inhibition at each compound concentration is calculated relative to the baseline. An IC50 value is determined by fitting the concentration-response data to a Hill equation.

Protocol: In Vitro CYP450 Inhibition Assay

This protocol outlines a method to assess the potential of a compound to inhibit major CYP450 enzymes using human liver microsomes (HLM).

  • Reagents:

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP activity).

    • Test compound (Vonoprazan) and positive control inhibitors (e.g., Ketoconazole for CYP3A4).

    • CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Bupropion for CYP2B6).

  • Incubation Procedure:

    • A master mix is prepared containing phosphate buffer (pH 7.4), HLM, and the NADPH regenerating system.

    • The test compound is pre-incubated with the master mix at various concentrations in a 96-well plate for 5-10 minutes at 37°C.

    • The reaction is initiated by adding the specific CYP probe substrate.

    • The incubation continues for a predetermined time (e.g., 10-30 minutes) at 37°C in a shaking water bath.

    • The reaction is terminated by adding a stop solution, typically cold acetonitrile, which also precipitates the microsomal proteins.

  • Sample Analysis:

    • The plate is centrifuged to pellet the precipitated protein.

    • The supernatant, containing the metabolite of the probe substrate, is transferred for analysis.

    • Quantification is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The percent inhibition is calculated for each concentration, and the data is plotted to determine the IC50 value.

Visualizations: Pathways and Workflows

On-Target Mechanism of Vonoprazan

The following diagram illustrates the primary mechanism of action of Vonoprazan at the gastric parietal cell.

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm ParietalCell_Lumen Secretory Canaliculus Pump H+, K+-ATPase (Proton Pump) H_ion H+ Pump->H_ion H+ pumped out Vono_blood Vonoprazan (in circulation) Vono_cell Vonoprazan (accumulates in cell) Vono_blood->Vono_cell Enters Cell Vono_cell->Pump Binds reversibly to K+ site K_ion_lumen K+ K_ion_lumen->Pump K_ion_cell K+ K_ion_cell->Pump K+ recycled

Mechanism of Vonoprazan at the gastric proton pump.
Preclinical Safety Pharmacology Workflow

This diagram shows a typical workflow for assessing the off-target liabilities of a drug candidate during preclinical development.

G Start Drug Candidate (e.g., Vonoprazan) PrimaryScreen Primary Pharmacology (On-Target Activity) Start->PrimaryScreen SafetyPanel Broad Off-Target Screening Panel (e.g., 44 targets) PrimaryScreen->SafetyPanel CYP CYP450 Inhibition Assay (in vitro) PrimaryScreen->CYP hERG hERG Channel Assay (Patch Clamp) SafetyPanel->hERG Follow-up on ion channel hits InVivo In Vivo Safety Studies (Cardiovascular, CNS, Respiratory) SafetyPanel->InVivo hERG->InVivo CYP->InVivo Decision Risk Assessment & Decision to Proceed InVivo->Decision

A typical preclinical safety screening cascade.
Vonoprazan Metabolic Pathways

This diagram outlines the primary metabolic pathways for Vonoprazan, highlighting the multiple enzymes involved.

G cluster_cyp CYP-Mediated Oxidation cluster_sult Sulfation Vono Vonoprazan CYP3A4 CYP3A4 (Major) Vono->CYP3A4 CYP2B6 CYP2B6 Vono->CYP2B6 CYP2C19 CYP2C19 Vono->CYP2C19 CYP2D6 CYP2D6 Vono->CYP2D6 SULT2A1 SULT2A1 Vono->SULT2A1 Metabolites Inactive Metabolites (M-I, M-II, M-III, etc.) CYP3A4->Metabolites CYP2B6->Metabolites CYP2C19->Metabolites CYP2D6->Metabolites SULT2A1->Metabolites

Primary metabolic pathways of Vonoprazan.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of P-CAB Agent 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-Competitive Acid Blockers (P-CABs) are a novel class of drugs that reversibly inhibit the gastric H+/K+-ATPase (proton pump), a key enzyme in gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs), P-CABs do not require an acidic environment for activation and can bind to both active and inactive proton pumps, leading to a faster onset of action and more sustained acid suppression.[3][4] This application note provides a detailed protocol for the in vitro assessment of a representative P-CAB, herein referred to as "P-CAB agent 2," focusing on its inhibitory activity against H+/K+-ATPase.

Mechanism of Action

P-CABs act by competitively binding to the potassium-binding site of the H+/K+-ATPase on the luminal membrane of gastric parietal cells.[1][3] This ionic and reversible interaction blocks the exchange of H+ and K+ ions, thereby inhibiting the final step of gastric acid secretion.[4] The action of P-CABs is independent of the proton pump's activation state, allowing for immediate inhibition.[3]

P-CAB Mechanism of Action cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cell Parietal Cell Cytoplasm H+ H+ K+_out K+ ProtonPump H+/K+-ATPase (Proton Pump) K+ Binding Site H+ Binding Site K+_out->ProtonPump:p_in Returns ProtonPump:p_out->H+ Pumps ADP ADP + Pi ProtonPump->ADP K+_in K+ K+_in->ProtonPump:p_in Binds ATP ATP ATP->ProtonPump Hydrolysis fuels pump PCAB P-CAB agent 2 PCAB->ProtonPump:p_in Competitively Inhibits (Reversible)

Caption: Mechanism of this compound inhibiting the gastric H+/K+-ATPase.

In Vitro H+/K+-ATPase Inhibition Assay Protocol

This protocol outlines the steps to determine the inhibitory potential of "this compound" on H+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials and Reagents
  • H+/K+-ATPase enriched microsomes (prepared from porcine or rabbit gastric mucosa)

  • This compound

  • Omeprazole (as a positive control)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • Adenosine-5'-triphosphate (ATP)

  • Trichloroacetic acid (TCA)

  • Ammonium molybdate

  • Perchloric acid

  • Bovine Serum Albumin (BSA) for protein quantification

  • Spectrophotometer

Experimental Workflow

Experimental_Workflow A Prepare H+/K+-ATPase Microsomes (e.g., from porcine gastric mucosa) B Quantify Protein Concentration (e.g., Bradford assay) A->B C Pre-incubation: Enzyme + this compound (or control) (60 min at 37°C) B->C D Initiate Reaction: Add MgCl₂, KCl, and ATP (Incubate for 30 min at 37°C) C->D E Terminate Reaction: Add ice-cold Trichloroacetic Acid (TCA) D->E F Centrifuge to Pellet Precipitated Protein E->F G Quantify Inorganic Phosphate (Pi) in Supernatant (e.g., Fiske-Subbarow method) F->G H Measure Absorbance (Spectrophotometer at ~660 nm) G->H I Calculate % Inhibition and IC₅₀ H->I

Caption: General workflow for the in vitro H+/K+-ATPase inhibition assay.

Detailed Protocol
  • Preparation of H+/K+-ATPase: H+/K+-ATPase-rich microsomes can be prepared from the gastric mucosa of animals like sheep or pigs through homogenization and differential centrifugation.[5][6] The final enzyme preparation should be stored at -80°C.

  • Enzyme Assay: a. Prepare a reaction mixture containing 40 mM Tris-HCl buffer (pH 7.4), 2 mM MgCl₂, and the H+/K+-ATPase enzyme preparation (approximately 10-20 µg of protein).[7][8] b. Add varying concentrations of "this compound" (e.g., 0.01 nM to 10 µM) or the standard inhibitor (omeprazole) to the reaction mixture. For the control group, add the vehicle (e.g., DMSO). c. Pre-incubate the mixture for 60 minutes at 37°C.[5] d. Initiate the enzymatic reaction by adding 2 mM ATP.[5][6] e. Incubate the reaction mixture for 30 minutes at 37°C.[5][6] f. Stop the reaction by adding 1 ml of ice-cold 10% trichloroacetic acid (TCA).[7][9] g. Centrifuge the mixture at 2000 x g for 10 minutes to pellet the precipitated protein.[5][9] h. Collect the supernatant and determine the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method, by measuring the absorbance at approximately 660 nm.[5]

  • Data Analysis: a. Calculate the percentage of H+/K+-ATPase inhibition for each concentration of "this compound" using the following formula: % Inhibition = [(Control Activity - Test Activity) / Control Activity] x 100 b. Determine the IC₅₀ value (the concentration of the agent that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the agent's concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The inhibitory activity of "this compound" can be compared with other known P-CABs. The following table provides representative data for well-characterized P-CABs.

CompoundIC₅₀ (nM) at pH 6.5IC₅₀ (nM) at pH 7.5Reference
This compound To be determinedTo be determined-
Vonoprazan19Weaker inhibitory activity[10]
TegoprazanData not availableData not available-
SCH28080140Weaker inhibitory activity[10]
Lansoprazole (PPI)7600Weaker inhibitory activity[10]

Note: The IC₅₀ values for P-CABs are typically determined at a slightly acidic pH (6.5) to simulate the environment of the parietal cell canaliculi, although their activity is less pH-dependent than that of PPIs.[10]

Conclusion

This application note provides a comprehensive protocol for the in vitro evaluation of a novel P-CAB, "this compound." By following this H+/K+-ATPase inhibition assay, researchers can effectively determine the potency and inhibitory characteristics of new P-CAB candidates, facilitating their development as potential therapeutics for acid-related disorders.

References

Application Notes and Protocols: Dosing and Administration of P-CAB Agent 2 (Vonoprazan) in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosing and administration of the Potassium-Competitive Acid Blocker (P-CAB) Agent 2, using Vonoprazan as a representative molecule, in rat models. The provided data and methodologies are intended to guide researchers in designing and executing preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative data for Vonoprazan administration in rats, compiled from various pharmacokinetic and pharmacodynamic studies.

Table 1: Pharmacokinetic Parameters of Vonoprazan in Rats Following Oral Administration

Dose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (h*ng/mL)t1/2 (h)VehicleRat StrainReference
10~1.1Not ReportedNot Reported~1.290.5% CMC-NaSprague-Dawley[1]
100.25303.0805.91.9Not SpecifiedSprague-Dawley[2]
5Not ReportedNot ReportedNot ReportedNot Reported0.5% CMC-NaSprague-Dawley[3]
20Not ReportedNot ReportedNot ReportedNot Reported0.5% CMC-NaSprague-Dawley[3]

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CMC-Na: Carboxymethylcellulose sodium.

Table 2: Efficacy of Vonoprazan in Rat Models of Gastric Acid Secretion

Dose (mg/kg, p.o.)ModelInhibition (%)Rat StrainReference
2Basal Gastric Acid Secretion91Not Specified[2]
2Histamine-Induced Gastric Secretion95Not Specified[2]
4Basal and 2-deoxy-d-glucose-stimulated gastric acid secretionComplete InhibitionNot Specified[4]

p.o.: Oral administration

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic and efficacy studies of P-CAB Agent 2 (Vonoprazan) in rats.

Protocol 1: Pharmacokinetic Study of Orally Administered Vonoprazan in Rats

Objective: To determine the pharmacokinetic profile of Vonoprazan following a single oral dose in rats.

Materials:

  • Vonoprazan

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Male Sprague-Dawley rats (200-250 g)

  • Oral gavage needles (18-20 gauge)

  • Syringes

  • Heparinized microcentrifuge tubes for blood collection

  • Centrifuge

  • Equipment for plasma sample analysis (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with free access to standard chow and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing Solution Preparation: Prepare a homogenous suspension of Vonoprazan in 0.5% CMC-Na solution to the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 200g rat at a dosing volume of 1 mL/kg).

  • Administration: Administer the Vonoprazan suspension to the rats via oral gavage.[1][3]

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]

  • Sample Processing: Immediately transfer the blood samples into heparinized tubes. Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Vonoprazan in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the key pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2) using appropriate software.

Protocol 2: Efficacy Study in a Rat Model of Histamine-Induced Gastric Acid Secretion

Objective: To evaluate the inhibitory effect of Vonoprazan on histamine-stimulated gastric acid secretion in rats.

Materials:

  • Vonoprazan

  • Vehicle: 0.5% (w/v) CMC-Na in sterile water

  • Histamine dihydrochloride

  • Saline solution (0.9% NaCl)

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., urethane)

  • Surgical instruments for pylorus ligation

  • pH meter or autotitrator

Procedure:

  • Animal Preparation: Fast rats for 24 hours prior to the experiment, with free access to water.

  • Dosing: Administer Vonoprazan (e.g., 2 mg/kg) or vehicle orally to the respective groups of rats.[2]

  • Anesthesia and Surgery: One hour after drug administration, anesthetize the rats. Perform a midline laparotomy and ligate the pylorus.

  • Histamine Stimulation: Immediately after pylorus ligation, administer histamine dihydrochloride (e.g., 10 mg/kg) subcutaneously to stimulate gastric acid secretion.

  • Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the rats and carefully collect the gastric contents from the stomach.

  • Analysis of Gastric Juice:

    • Measure the volume of the collected gastric juice.

    • Determine the acid concentration by titrating the gastric juice with 0.01 N NaOH to a pH of 7.0.

    • Calculate the total acid output.

  • Data Analysis: Compare the total acid output in the Vonoprazan-treated group to the vehicle-treated control group to determine the percentage of inhibition.

Visualizations

Mechanism of Action of P-CABs

G cluster_0 Gastric Parietal Cell cluster_1 Result ProtonPump H+/K+ ATPase (Proton Pump) Secretory Canaliculus Lumen Gastric Lumen ProtonPump->Lumen Secretion Inhibition Inhibition of Acid Secretion ProtonPump->Inhibition PCAB This compound (Vonoprazan) PCAB->ProtonPump Binds reversibly and competitively with K+ K_ion K+ K_ion->ProtonPump Enters pump H_ion H+ Lumen->H_ion

Caption: Mechanism of action of this compound on the gastric proton pump.

Experimental Workflow for a Pharmacokinetic Study in Rats

G start Start: Acclimation (1 week) fasting Overnight Fasting (12 hours) start->fasting dosing Oral Administration of This compound fasting->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End: Data Interpretation pk_calc->end

References

Application Notes and Protocols for Cell-Based Efficacy of P-CAB Agent 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-Competitive Acid Blockers (P-CABs) represent a novel class of drugs for the management of acid-related disorders. Unlike proton pump inhibitors (PPIs), P-CABs inhibit the gastric H+/K+ ATPase (proton pump) in a reversible and potassium-competitive manner.[1][2][3] This distinct mechanism of action offers several advantages, including a rapid onset of action, acid stability, and the ability to be taken without regard to meals.[1][3] "P-CAB agent 2" is a next-generation therapeutic candidate within this class. These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of "this compound" and a summary of expected quantitative data based on established P-CABs like vonoprazan and tegoprazan.

Mechanism of Action of P-CABs

P-CABs, including "this compound," exert their effect by directly targeting the H+/K+ ATPase enzyme located in the secretory canaliculi of gastric parietal cells.[1][2] This enzyme is the final step in the pathway of gastric acid secretion, responsible for exchanging intracellular H+ for extracellular K+.[4][5] P-CABs, being weak bases with high pKa values, accumulate in the acidic environment of the parietal cell canaliculi.[2][6] They then bind ionically to the H+/K+ ATPase, competing with K+ and thereby preventing the pump from transporting protons into the gastric lumen.[1][6] This inhibition is reversible, in contrast to the irreversible covalent bonding of PPIs.[3]

Signaling Pathway for Gastric Acid Secretion and P-CAB Inhibition

G cluster_stimulatory Stimulatory Pathways cluster_receptors Parietal Cell Receptors cluster_second_messengers Second Messengers cluster_inhibition Inhibition Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Histamine Histamine H2R H2 Receptor Histamine->H2R ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Ca2_plus Ca²⁺ CCK2R->Ca2_plus cAMP cAMP H2R->cAMP M3R->Ca2_plus Proton_Pump H⁺/K⁺ ATPase (Proton Pump) Ca2_plus->Proton_Pump Activation cAMP->Proton_Pump Activation P_CAB This compound P_CAB->Proton_Pump Inhibits (K⁺ Competitive) H_plus_out H⁺ Secretion (Gastric Acid) Proton_Pump->H_plus_out Pumps H⁺ out

Caption: Signaling pathways stimulating gastric acid secretion and the inhibitory action of this compound.

Data Presentation: Efficacy of P-CABs

The following tables summarize key efficacy parameters for established P-CABs, which can serve as a benchmark for evaluating "this compound".

Table 1: H+/K+ ATPase Inhibition

P-CAB AgentIC50 (nM)Ki (nM)Selectivity vs. Na+/K+ ATPaseReference
Vonoprazan17-65.53.0 - 10~719-fold[6][7][8][9]
Tegoprazan290 - 520->100 µM for Na+/K+ ATPase[10]
This compound [Insert Data] [Insert Data] [Insert Data]

Table 2: Cellular Efficacy in Gastric Cancer Cell Lines

P-CAB AgentCell LineEffectPathway ImplicatedReference
TegoprazanAGS, MKN74Inhibits proliferation, induces apoptosis, blocks G1/S phasePI3K/AKT/GSK3β signaling[11]
This compound [Insert Cell Line] [Insert Effect] [Insert Pathway]

Experimental Protocols

H+/K+ ATPase Activity Assay

This assay directly measures the inhibitory effect of "this compound" on the activity of the proton pump.

Experimental Workflow: H+/K+ ATPase Inhibition Assay

G start Start prep Prepare Gastric Microsomes start->prep incubate Incubate Microsomes with This compound prep->incubate add_atp Initiate Reaction with ATP incubate->add_atp measure Measure Inorganic Phosphate (Pi) Release add_atp->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound on H+/K+ ATPase activity.

Methodology

  • Preparation of Gastric Microsomes:

    • Isolate H+/K+ ATPase-enriched membrane vesicles from pig or rabbit gastric mucosa using Ficoll/sucrose density gradient centrifugation as previously described.[12] The final pellet should be resuspended in a buffer containing 250 mM sucrose and 5 mM Tris-HCl (pH 7.4) and stored at -80°C.

  • ATPase Assay:

    • The reaction mixture (1 ml) should contain 40 mM Tris-HCl buffer (pH 6.5), 2 mM MgCl₂, 10 mM KCl, and varying concentrations of "this compound" (or a known P-CAB as a positive control, e.g., vonoprazan).

    • Add 10-20 µg of the prepared gastric microsomes to the reaction mixture.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 2 mM ATP.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 1 ml of ice-cold 10% trichloroacetic acid.

    • Centrifuge at 3000 rpm for 10 minutes to pellet the protein.

    • Determine the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, by measuring the absorbance at 660 nm.

    • The H+/K+ ATPase activity is calculated as the difference between the total ATPase activity (in the presence of K+) and the basal Mg²+-ATPase activity (in the absence of K+).

  • Data Analysis:

    • Plot the percentage of H+/K+ ATPase inhibition against the logarithm of the "this compound" concentration.

    • Calculate the IC50 value using a suitable nonlinear regression analysis software.

Intracellular pH Measurement Assay

This assay determines the functional consequence of H+/K+ ATPase inhibition by measuring the change in intracellular pH (pHi) in response to "this compound".

Experimental Workflow: Intracellular pH Measurement

G start Start culture_cells Culture Parietal-like Cells (e.g., HGT-1) start->culture_cells load_dye Load Cells with BCECF-AM culture_cells->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells treat_cells Treat with This compound wash_cells->treat_cells stimulate_cells Stimulate Acid Secretion (e.g., with Histamine) treat_cells->stimulate_cells measure_fluorescence Measure Fluorescence Ratio (490/440 nm excitation, 535 nm emission) stimulate_cells->measure_fluorescence calibrate Calibrate Fluorescence Ratio to pH measure_fluorescence->calibrate analyze Determine Change in pHi calibrate->analyze end End analyze->end

Caption: Workflow for measuring changes in intracellular pH in response to this compound.

Methodology

  • Cell Culture:

    • Culture a suitable parietal-like cell line, such as the human gastric cancer cell line HGT-1, which expresses H+/K+ ATPase.

  • Cell Loading with BCECF-AM:

    • Prepare a 1 mM stock solution of BCECF-AM in high-quality, anhydrous DMSO.[13]

    • Suspend the cells in a suitable buffer (e.g., HEPES-buffered saline) at a concentration of approximately 1 x 10⁶ cells/ml.

    • Add the BCECF-AM stock solution to the cell suspension to a final concentration of 3-5 µM.[14]

    • Incubate the cells at 37°C for 30-60 minutes to allow for the de-esterification of BCECF-AM to the fluorescent BCECF.[13][14]

    • Wash the cells three times with the buffer to remove extracellular dye.[13]

  • Treatment and Measurement:

    • Resuspend the loaded cells in the buffer and place them in a fluorometer cuvette or a microplate reader.

    • Add varying concentrations of "this compound" and incubate for a predetermined time.

    • Stimulate acid secretion using an agonist such as histamine (e.g., 100 µM).

    • Measure the fluorescence intensity at an emission wavelength of 535 nm, with excitation wavelengths alternating between 490 nm (pH-sensitive) and 440 nm (pH-insensitive, isosbestic point).[14]

  • Calibration:

    • At the end of each experiment, calibrate the fluorescence ratio to pHi values.

    • Prepare a series of calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0) containing the K+/H+ ionophore nigericin (10 µM).

    • Sequentially add these buffers to the cells to equilibrate the intracellular and extracellular pH.

    • Record the fluorescence ratio at each pH value and generate a calibration curve.

  • Data Analysis:

    • Convert the experimental fluorescence ratios to pHi values using the calibration curve.

    • Analyze the change in pHi in response to "this compound" treatment.

Logical Relationship: Assay Selection for Efficacy Profiling

G Target_ID Target Identification (H⁺/K⁺ ATPase) Biochemical_Assay Biochemical Assay (H⁺/K⁺ ATPase Activity) Target_ID->Biochemical_Assay Direct Target Engagement Cellular_Assay Cell-Based Assay (Intracellular pH) Biochemical_Assay->Cellular_Assay Confirms Cellular Potency In_Vivo_Model In Vivo Model (Gastric Acid Secretion) Cellular_Assay->In_Vivo_Model Predicts Physiological Effect

Caption: Logical progression of assays for evaluating the efficacy of this compound.

References

Measuring P-CAB Agent 2 Concentration in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-Competitive Acid Blockers (P-CABs) represent a novel class of drugs for managing acid-related disorders. "P-CAB agent 2" is a potent and orally active member of this class, acting as a gastric acid secretion inhibitor by targeting the H+/K+-ATPase.[1][2][3] Accurate quantification of its concentration in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides detailed application notes and protocols for the determination of "this compound" in plasma, primarily based on well-established methods for other P-CABs like vonoprazan. The methodologies described herein are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Signaling Pathway of P-CABs

Potassium-Competitive Acid Blockers (P-CABs) directly inhibit the gastric H+/K+-ATPase (proton pump), which is the final step in the secretion of gastric acid by parietal cells in the stomach. Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and competitively block the potassium-binding site of the proton pump, leading to a rapid and sustained suppression of gastric acid.[4][5][6][7]

PCAB_Signaling_Pathway Mechanism of Action of P-CABs cluster_parietal_cell Within Parietal Cell PCAB This compound ProtonPump H+/K+-ATPase (Proton Pump) PCAB->ProtonPump Competitively Inhibits K+ binding H_ion H+ ion (Acid) ProtonPump->H_ion Pumps into lumen ParietalCell Parietal Cell GastricLumen Gastric Lumen (Stomach) K_ion K+ ion K_ion->ProtonPump Binds to activate

Figure 1. Competitive inhibition of the proton pump by this compound.

Analytical Methodologies

The two primary recommended methods for the quantification of "this compound" in plasma are LC-MS/MS and HPLC-UV. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, making it ideal for studies requiring low detection limits. HPLC-UV offers a more accessible and cost-effective alternative, suitable for applications where higher concentrations are expected.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it the gold standard for bioanalytical studies. The protocol outlined below is adapted from validated methods for the P-CAB vonoprazan.[4][8][9][10]

Experimental Workflow

LCMS_Workflow LC-MS/MS Experimental Workflow Start Plasma Sample Collection SamplePrep Sample Preparation (Protein Precipitation or LLE) Start->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation Supernatant Supernatant Transfer & Evaporation Centrifugation->Supernatant Reconstitution Reconstitution Supernatant->Reconstitution LC_Injection LC Injection & Separation Reconstitution->LC_Injection MS_Detection MS/MS Detection LC_Injection->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis HPLCUV_Workflow HPLC-UV Experimental Workflow Start Plasma Sample Collection SamplePrep Sample Preparation (Liquid-Liquid Extraction) Start->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation OrganicLayer Organic Layer Transfer & Evaporation Centrifugation->OrganicLayer Reconstitution Reconstitution OrganicLayer->Reconstitution HPLC_Injection HPLC Injection & Separation Reconstitution->HPLC_Injection UV_Detection UV Detection HPLC_Injection->UV_Detection DataAnalysis Data Analysis & Quantification UV_Detection->DataAnalysis

References

Application Notes and Protocols for Evaluating "P-CAB Agent 2" in Preclinical Gastric Ulcer Healing Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-Competitive Acid Blockers (P-CABs) represent a novel class of drugs for the management of acid-related gastrointestinal disorders.[1][2] Unlike proton pump inhibitors (PPIs), P-CABs competitively and reversibly inhibit the H+, K+-ATPase (proton pump) in gastric parietal cells, leading to a rapid, potent, and sustained suppression of gastric acid secretion.[1][2] These agents, such as vonoprazan and tegoprazan, have shown promising results in both preclinical and clinical settings for the treatment of gastric ulcers.[1][3][4][5]

This document provides a comprehensive overview of the experimental design for evaluating a novel P-CAB, herein referred to as "P-CAB Agent 2," for its efficacy in promoting gastric ulcer healing. The provided protocols are based on established and widely used preclinical models.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies on P-CABs, which can be used as a benchmark for evaluating the efficacy of "this compound."

Table 1: Efficacy of Tegoprazan in Rat Models of Peptic Ulcer [6]

Ulcer ModelTegoprazan ED₅₀ (mg/kg)Esomeprazole ED₅₀ (mg/kg)
Naproxen-induced0.1> 30
Ethanol-induced1.41.8
Water-immersion restraint stress-induced0.11.2

Table 2: Curative Ratio in Acetic Acid-Induced Ulcer Model (5-day repeated oral administration) [6]

Treatment (dose)Curative Ratio (%)
Tegoprazan (10 mg/kg)44.2
Esomeprazole (30 mg/kg)32.7

Table 3: Comparison of Vonoprazan and Lansoprazole in Healing Gastric Ulcers (Clinical Study) [1][4]

TreatmentHealing Rate (8 weeks)
Vonoprazan (20 mg)93.5%
Lansoprazole (30 mg)93.8%

Experimental Protocols

Detailed methodologies for key experiments to evaluate the ulcer healing properties of "this compound" are provided below. These protocols are based on common practices in preclinical ulcer research.[7][8][9]

Protocol 1: Acetic Acid-Induced Gastric Ulcer Model in Rats

This model is suitable for studying the healing of chronic gastric ulcers.[7][8]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • "this compound"

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Omeprazole, 20 mg/kg)

  • Acetic acid solution (80%)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Formalin solution (10%)

Procedure:

  • Fasting: Fast the rats for 24 hours with free access to water.

  • Anesthesia and Surgery: Anesthetize the rats. Make a midline laparotomy to expose the stomach.

  • Ulcer Induction: Inject 0.05 mL of 80% acetic acid into the subserosal layer of the anterior gastric wall.

  • Closure: Suture the abdominal wall.

  • Post-operative Care: House the animals individually and provide food and water ad libitum.

  • Treatment: From day 2 post-surgery, administer "this compound," vehicle, or positive control orally once daily for a specified period (e.g., 7 or 14 days).

  • Sacrifice and Sample Collection: At the end of the treatment period, euthanize the rats. Excise the stomach and inflate it with 10% formalin.

  • Macroscopic Evaluation: Measure the ulcer area (in mm²) of the opened stomach.

  • Histopathological Analysis: Collect tissue samples from the ulcerated region for histological examination.

Protocol 2: Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to assess the cytoprotective effects of a compound against acute gastric mucosal injury.[7][9]

Materials:

  • Male Wistar rats (180-220 g)

  • "this compound"

  • Vehicle control

  • Positive control (e.g., Sucralfate, 50 mg/kg)

  • Absolute ethanol

Procedure:

  • Fasting: Fast the rats for 24 hours with free access to water.

  • Treatment: Administer "this compound," vehicle, or positive control orally.

  • Ulcer Induction: One hour after treatment, orally administer 1 mL of absolute ethanol to each rat.

  • Sacrifice and Sample Collection: One hour after ethanol administration, euthanize the rats.

  • Macroscopic Evaluation: Remove the stomach, open it along the greater curvature, and wash it with saline. Score the gastric lesions based on their number and severity.

  • Biochemical Analysis: Collect stomach tissue for the analysis of oxidative stress markers (e.g., malondialdehyde, glutathione) and inflammatory cytokines (e.g., TNF-α, IL-6).

Protocol 3: NSAID-Induced Gastric Ulcer Model in Rats

This model mimics ulcers caused by the use of nonsteroidal anti-inflammatory drugs.[7]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • "this compound"

  • Vehicle control

  • Positive control (e.g., Misoprostol)

  • Indomethacin (or other NSAID)

Procedure:

  • Fasting: Fast the rats for 24 hours with free access to water.

  • Treatment: Administer "this compound," vehicle, or positive control orally.

  • Ulcer Induction: Thirty minutes after treatment, administer indomethacin (e.g., 30 mg/kg, orally or subcutaneously).

  • Sacrifice and Sample Collection: Four to six hours after indomethacin administration, euthanize the rats.

  • Macroscopic and Microscopic Evaluation: Excise the stomach and evaluate the ulcer index and perform histological analysis as described in the previous protocols.

Mandatory Visualizations

Signaling Pathway

G cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen PCAB This compound Pump H+/K+ ATPase (Proton Pump) PCAB->Pump Binds reversibly to K+ site K_ion K+ Pump->K_ion K+ entry H_ion H+ Pump->H_ion H+ extrusion Lumen Gastric Lumen H_ion->Lumen Gastric_Acid Decreased Gastric Acid Ulcer_Healing Promotes Ulcer Healing

Caption: Mechanism of action of this compound.

Experimental Workflow

G cluster_induction Ulcer Induction cluster_treatment Treatment Groups cluster_evaluation Evaluation Induction Induce Gastric Ulcer (e.g., Acetic Acid) Vehicle Vehicle Control Induction->Vehicle Randomization PCAB_Agent This compound Induction->PCAB_Agent Randomization Positive_Control Positive Control (e.g., Omeprazole) Induction->Positive_Control Randomization Macro Macroscopic Analysis (Ulcer Area) Vehicle->Macro Endpoint Analysis Histo Histopathological Analysis Vehicle->Histo Endpoint Analysis Biochem Biochemical Assays Vehicle->Biochem Endpoint Analysis PCAB_Agent->Macro Endpoint Analysis PCAB_Agent->Histo Endpoint Analysis PCAB_Agent->Biochem Endpoint Analysis Positive_Control->Macro Endpoint Analysis Positive_Control->Histo Endpoint Analysis Positive_Control->Biochem Endpoint Analysis G PCAB This compound Inhibition Inhibition of H+/K+ ATPase PCAB->Inhibition Acid_Suppression Gastric Acid Suppression Inhibition->Acid_Suppression pH_Increase Increased Gastric pH Acid_Suppression->pH_Increase Ulcer_Healing Enhanced Ulcer Healing pH_Increase->Ulcer_Healing

References

Application Notes: Using Potassium-Competitive Acid Blockers (P-CABs) in Primary Parietal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), P-CABs offer a distinct mechanism of action characterized by rapid, potent, and sustained inhibition of gastric acid secretion.[1][2] These agents act by ionically binding to the gastric H+,K+-ATPase (the proton pump) in a reversible and potassium-competitive manner.[3][4][5] A key advantage of P-CABs is that their action is not dependent on an acidic environment, allowing them to bind to both active and inactive proton pumps, which contributes to their faster onset of action compared to PPIs.[3][6][7]

These application notes provide a comprehensive guide for the in vitro evaluation of P-CABs using primary parietal cell cultures. The protocols and data presented are based on established methodologies and findings for well-characterized P-CABs such as Vonoprazan and Tegoprazan, which serve as representative models for a generic "P-CAB agent 2."

Mechanism of Action

Gastric acid is secreted by parietal cells, which harbor the H+,K+-ATPase enzyme. In a resting state, these proton pumps are located within cytoplasmic tubulovesicles.[3][8] Upon stimulation by secretagogues like histamine, the tubulovesicles fuse with the apical membrane, inserting the pumps into the secretory canaliculi to actively pump H+ ions into the gastric lumen in exchange for K+ ions.[8][9]

P-CABs accumulate in the parietal cell canaliculi and directly compete with K+ ions for binding to the proton pump.[5][10] By blocking the potassium-binding site, P-CABs prevent the conformational change required for proton translocation, effectively halting acid secretion.[3][4] This inhibition is reversible and occurs regardless of the pump's activation state, leading to a more immediate and durable acid suppression.[3][11]

P_CAB_Mechanism cluster_Lumen ProtonPump H+,K+-ATPase (Proton Pump) K_ion_cyto K+ ProtonPump->K_ion_cyto Enters Cytoplasm H_ion_lumen H+ ProtonPump->H_ion_lumen Secreted Cytoplasm Cytoplasm H_ion_cyto H+ H_ion_cyto->ProtonPump Enters Pump K_ion_lumen K+ K_ion_lumen->ProtonPump Binds to Pump PCAB P-CAB Agent PCAB->ProtonPump Competitively Binds & Blocks K+ Site

Caption: Mechanism of Action of P-CABs on Gastric Parietal Cells.

Quantitative Data Summary

The potency of P-CABs is typically quantified by their half-maximal inhibitory concentration (IC50) against H+,K+-ATPase activity. The following table summarizes reported IC50 values for representative P-CABs, Vonoprazan and Tegoprazan, from in vitro assays using isolated enzyme preparations.

P-CAB AgentTarget Enzyme SourceIC50 ValueReference
Vonoprazan Porcine H+,K+-ATPase18 nM[1]
Tegoprazan Porcine H+,K+-ATPase0.53 µM[12]
Tegoprazan Porcine H+,K+-ATPase0.29 - 0.52 µM[13][14]
Tegoprazan Canine H+,K+-ATPase0.29 - 0.52 µM[13][14]
Tegoprazan Human H+,K+-ATPase0.29 - 0.52 µM[13][14]

Detailed Experimental Protocols

The following protocols provide a framework for isolating primary parietal cells and assessing the inhibitory activity of P-CAB agents on acid secretion.

Protocol 1: Isolation and Culture of Primary Parietal Cells

This protocol describes the isolation of gastric glands and the subsequent enrichment of parietal cells, adapted from established methods.[9][15][16]

Materials:

  • Male New Zealand White rabbit (or other suitable animal model)

  • Collagenase Type IV

  • Hanks' Balanced Salt Solution (HBSS)

  • Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Basement membrane matrix (e.g., Matrigel)

  • Centrifuge, sterile surgical instruments, cell strainers (100 µm)

Procedure:

  • Stomach Excision: Euthanize the animal according to institutional guidelines. Perform a laparotomy and excise the stomach.

  • Mucosal Isolation: Open the stomach along the lesser curvature and rinse thoroughly with ice-cold HBSS. Separate the gastric mucosa from the underlying muscle layer by blunt dissection.

  • Enzymatic Digestion: Mince the isolated mucosa into small pieces (~1-2 mm). Transfer the minced tissue to a flask containing pre-warmed HBSS with Collagenase Type IV (concentration to be optimized, typically 0.5-1.0 mg/mL).

  • Gland Isolation: Incubate the tissue at 37°C with gentle shaking for 30-60 minutes. Periodically pipette the solution to facilitate the release of gastric glands.

  • Filtration and Washing: Filter the digest through a 100 µm cell strainer to remove undigested tissue.

  • Centrifugation: Centrifuge the filtrate at low speed (e.g., 200 x g) for 5 minutes to pellet the larger, intact gastric glands. Discard the supernatant containing smaller cells and debris.

  • Cell Culture: Resuspend the gland pellet in supplemented DMEM. Plate the glands onto culture dishes pre-coated with a thin layer of basement membrane matrix. The resulting heterogeneous culture will be enriched with parietal cells (typically ~60%).[9]

  • Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Cells can typically be maintained for up to 5 days for subsequent experiments.[9]

Protocol 2: Measurement of Acid Secretion (¹⁴C-Aminopyrine Uptake Assay)

This assay indirectly quantifies acid secretion by measuring the accumulation of a radiolabeled weak base, ¹⁴C-aminopyrine, in the acidic compartments of stimulated parietal cells.[17][18]

Materials:

  • Primary parietal cell culture (from Protocol 1)

  • ¹⁴C-Aminopyrine (specific activity ~100 mCi/mmol)

  • Histamine (or other secretagogue)

  • P-CAB agent (e.g., "this compound") at various concentrations

  • Assay Buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • Scintillation counter and scintillation fluid

Procedure:

  • Pre-incubation: Wash the cultured parietal cells twice with Assay Buffer. Pre-incubate the cells for 30 minutes at 37°C with various concentrations of the P-CAB agent (e.g., 1 nM to 10 µM) or vehicle control.

  • Stimulation: Add ¹⁴C-Aminopyrine (final concentration ~0.1 µCi/mL) to all wells.

  • Treatment Groups:

    • Basal: Add vehicle control.

    • Stimulated Control: Add a secretagogue (e.g., 100 µM Histamine) to induce acid secretion.

    • P-CAB Treatment: Add the same secretagogue to the wells pre-incubated with the P-CAB agent.

  • Incubation: Incubate all plates for 30-45 minutes at 37°C.

  • Cell Lysis: Terminate the assay by rapidly washing the cells with ice-cold Assay Buffer to remove extracellular aminopyrine. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The accumulation of ¹⁴C-aminopyrine is an index of acid secretion.[18] Calculate the percentage inhibition of secretagogue-stimulated uptake by the P-CAB agent at each concentration. Plot the data to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for evaluating a P-CAB agent using primary parietal cell cultures.

Experimental_Workflow cluster_Isolation Cell Isolation & Culture cluster_Assay Acid Secretion Assay cluster_Analysis Data Analysis Animal 1. Animal Model (e.g., Rabbit) Dissection 2. Stomach Excision & Mucosa Isolation Animal->Dissection Digestion 3. Collagenase Digestion Dissection->Digestion Enrichment 4. Gland Filtration & Enrichment Digestion->Enrichment Culture 5. Plate on Matrix & Culture Enrichment->Culture PreIncubate 6. Pre-incubate cells with P-CAB Agent Culture->PreIncubate Stimulate 7. Add ¹⁴C-Aminopyrine & Stimulant (Histamine) PreIncubate->Stimulate Incubate 8. Incubate at 37°C Stimulate->Incubate Measure 9. Lyse Cells & Measure Radioactivity Incubate->Measure Analysis 10. Calculate % Inhibition & Determine IC50 Measure->Analysis

Caption: Workflow for Evaluating P-CABs in Primary Parietal Cells.

References

Application Notes and Protocols for Long-Term Acid Suppression Studies of Potassium-Competitive Acid Blockers (P-CABs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-Competitive Acid Blockers (P-CABs) are a novel class of acid suppressants that inhibit the gastric H+/K+ ATPase (proton pump) through a mechanism distinct from that of proton pump inhibitors (PPIs). Unlike PPIs, which require acid activation and bind irreversibly to the proton pump, P-CABs bind reversibly and competitively with potassium ions, leading to a rapid, potent, and sustained suppression of gastric acid secretion.[1][2][3][4] These pharmacological advantages suggest that P-CABs may offer significant benefits in the long-term management of acid-related disorders.

This document provides detailed application notes and experimental protocols for conducting long-term acid suppression studies on a representative P-CAB, herein referred to as "P-CAB agent 2". The information is compiled from preclinical and clinical studies of various P-CABs, including vonoprazan, tegoprazan, and fexuprazan.

Mechanism of Action and Signaling Pathway

P-CABs directly inhibit the final step in gastric acid secretion by binding to the H+/K+ ATPase enzyme in gastric parietal cells. This binding is ionic and reversible, and it occurs at the potassium-binding site of the proton pump, thereby preventing the exchange of H+ and K+ ions.[1][3] A key advantage of P-CABs is that they do not require an acidic environment for activation and can inhibit both active and inactive proton pumps.[1][2] This leads to a faster onset of action and a more sustained acid suppression compared to PPIs.[1][5]

P-CAB Mechanism of Action cluster_ParietalCell Gastric Parietal Cell P-CAB_blood P-CAB (in circulation) P-CAB_cell P-CAB P-CAB_blood->P-CAB_cell Enters cell ProtonPump_inactive Inactive H+/K+ ATPase (in tubulovesicles) P-CAB_cell->ProtonPump_inactive ProtonPump_active Active H+/K+ ATPase (on secretory canaliculus) P-CAB_cell->ProtonPump_active Binds reversibly ProtonPump_inactive->ProtonPump_active Stimulation (e.g., Histamine, Gastrin) H_ion H+ GastricLumen Gastric Lumen ProtonPump_active->GastricLumen Pumps H+ out K_ion K+ K_ion->ProtonPump_active Enters pump

P-CABs reversibly inhibit both active and inactive proton pumps.

Data Presentation: Efficacy and Safety of P-CABs in Long-Term Studies

The following tables summarize quantitative data from long-term clinical trials of representative P-CABs.

Table 1: Healing Rates in Erosive Esophagitis (EE)
P-CAB AgentDoseComparatorHealing Rate at Week 8Study PopulationCitation
Tegoprazan 50 mgEsomeprazole 40 mg98.9%Korean patients with EE[6]
Tegoprazan 100 mgEsomeprazole 40 mg98.9%Korean patients with EE[6]
Fexuprazan 40 mgEsomeprazole 40 mg99.1%Patients with EE[7]
Vonoprazan 20 mgLansoprazole 30 mg99.0%Patients with EE[8]
Table 2: Maintenance of Healing in Erosive Esophagitis (EE)
P-CAB AgentDoseComparatorMaintenance Rate at 24 WeeksStudy PopulationCitation
Tegoprazan 25 mgLansoprazole 15 mg90.6%Patients with healed mild EE[9]
Tegoprazan 50 mg & 100mgLansoprazole 15mgStatistically superiorUS patients with GERD[10]
Table 3: Adverse Events (AEs) in Long-Term Studies
P-CAB AgentStudy DurationMost Common AEsIncidence of Serious AEsComparatorCitation
Vonoprazan Up to 1 yearNasopharyngitis10.39 per 100 person-yearsLansoprazole[11]
Tegoprazan 24 weeksDiarrhea, nausea, vomiting (mild)Not specifiedLansoprazole[9]
Fexuprazan 8 weeksDrug-related side effects did not significantly differNot specifiedEsomeprazole[7]
Table 4: Effect on Serum Gastrin Levels
P-CAB AgentStudy DurationEffect on Serum GastrinComparatorCitation
Vonoprazan 8 weeksHigher than lansoprazole, normalized after discontinuationLansoprazole[11]
Tegoprazan 24 weeksNo clinically significant increaseLansoprazole[9]
Fexuprazan 8 weeksDid not significantly differ from esomeprazoleEsomeprazole[7]

Experimental Protocols

The following are detailed methodologies for key experiments in long-term acid suppression studies using a rat model.

Long-Term Oral Administration of this compound in Rats

This protocol is designed for a 12-month chronic toxicity study.

Materials:

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Gavage needles (appropriate size for rats)

  • Syringes

  • Animal balance

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the start of the study.

  • Group Allocation: Randomly assign animals to control and treatment groups (at least 3 dose levels of this compound).

  • Dose Preparation: Prepare fresh dosing solutions of this compound in the vehicle daily.

  • Oral Gavage:

    • Weigh each rat to determine the correct dosing volume (typically 10-20 ml/kg).

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.

    • Slowly insert the gavage needle into the esophagus and administer the dose.

    • Observe the animal for any signs of distress during and after the procedure.

  • Daily Observations: Conduct daily clinical observations for signs of toxicity.

  • Body Weight and Food Consumption: Record body weight and food consumption weekly.

  • Interim Sacrifices: If required, schedule interim sacrifices (e.g., at 3, 6, and 9 months).

  • Terminal Sacrifice: At the end of the 12-month period, euthanize all remaining animals.

Long-Term Oral Gavage Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Group Allocation (Control & Treatment) Acclimatization->Grouping Dosing Daily Oral Gavage (12 months) Grouping->Dosing Observations Daily Clinical Observations Dosing->Observations Daily Measurements Weekly Body Weight & Food Consumption Dosing->Measurements Weekly Interim_Sacrifice Interim Sacrifices (e.g., 3, 6, 9 months) Dosing->Interim_Sacrifice Scheduled Terminal_Sacrifice Terminal Sacrifice (12 months) Dosing->Terminal_Sacrifice Analysis Data Analysis Terminal_Sacrifice->Analysis

Workflow for a 12-month oral toxicity study in rats.
24-Hour Gastric pH Monitoring in Rats

This procedure is used to assess the efficacy of this compound in suppressing gastric acid.

Materials:

  • Rats from the long-term study

  • pH microelectrodes

  • Data acquisition system

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

Procedure:

  • Fasting: Fast the rats overnight with free access to water.

  • Anesthesia: Anesthetize the rat.

  • Electrode Implantation:

    • Make a midline abdominal incision to expose the stomach.

    • Carefully insert the pH microelectrode into the gastric lumen and secure it with a purse-string suture.

  • Recovery: Allow the animal to recover from surgery.

  • Data Recording: Connect the electrode to the data acquisition system and record the gastric pH continuously for 24 hours.

  • Data Analysis: Analyze the pH data to determine the percentage of time the gastric pH is above 4.

Serum Gastrin Measurement

This protocol measures the systemic levels of gastrin, which can be affected by long-term acid suppression.

Materials:

  • Blood samples collected from rats at sacrifice

  • Centrifuge

  • ELISA kit for rat gastrin

  • Microplate reader

Procedure:

  • Blood Collection: Collect blood via cardiac puncture at the time of sacrifice.

  • Serum Separation: Allow the blood to clot, then centrifuge to separate the serum.

  • ELISA Assay:

    • Follow the instructions provided with the rat gastrin ELISA kit.

    • This typically involves adding serum samples and standards to a microplate pre-coated with an anti-gastrin antibody, followed by the addition of a detection antibody and substrate.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the gastrin concentration based on the standard curve.

Histopathological Examination of Gastric Tissue

This protocol is for the microscopic evaluation of gastric tissue to identify any treatment-related changes.

Materials:

  • Stomach tissue collected at sacrifice

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Warthin-Starry stain (for Helicobacter pylori, if applicable)

  • Microscope

Procedure:

  • Fixation: Fix the stomach tissue in 10% neutral buffered formalin.

  • Processing: Dehydrate the tissue through a series of alcohol grades, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.

  • Staining:

    • H&E Staining:

      • Deparaffinize and rehydrate the tissue sections.

      • Stain with hematoxylin to visualize cell nuclei (blue).

      • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).

      • Dehydrate and mount with a coverslip.

    • Warthin-Starry Staining (if required):

      • Deparaffinize and rehydrate the tissue sections.

      • Impregnate the tissue with a silver nitrate solution.

      • Develop the stain with a reducing agent to visualize bacteria (black) against a yellow to brown background.

  • Microscopic Examination: A qualified pathologist should examine the stained slides for any histopathological changes, such as inflammation, hyperplasia, or metaplasia.

Histopathology Workflow Tissue_Collection Stomach Tissue Collection Fixation Fixation (10% Formalin) Tissue_Collection->Fixation Processing Tissue Processing (Dehydration, Clearing, Embedding) Fixation->Processing Sectioning Sectioning (4-5 µm) Processing->Sectioning Staining Staining Sectioning->Staining HE_Stain H&E Staining Staining->HE_Stain WS_Stain Warthin-Starry Staining (optional) Staining->WS_Stain Microscopy Microscopic Examination HE_Stain->Microscopy WS_Stain->Microscopy Reporting Pathology Report Microscopy->Reporting

Workflow for histopathological examination of gastric tissue.

Conclusion

The protocols and data presented provide a comprehensive framework for conducting and interpreting long-term acid suppression studies of P-CABs. These agents have demonstrated promising efficacy and safety profiles in clinical trials, suggesting they may represent a significant advancement in the management of acid-related diseases.[12] Rigorous preclinical and long-term clinical studies are essential to fully characterize their safety and therapeutic potential. Further research is warranted to continue monitoring the long-term effects of these potent acid suppressants.

References

Application Notes and Protocols for Preclinical Research of P-CAB Agent 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-Competitive Acid Blockers (P-CABs) represent a novel class of acid suppressants that reversibly inhibit the gastric H+/K+-ATPase (proton pump).[1][2][3] Unlike proton pump inhibitors (PPIs), P-CABs offer a rapid onset of action and do not require an acidic environment for activation.[4][5] This document provides detailed application notes and protocols for the preclinical research of P-CAB agent 2 , a potent and orally active potassium-competitive acid blocker.[1][6]

This compound hydrochloride has been identified as a gastric acid secretion inhibitor.[1][7] The information herein is intended to guide researchers in the formulation, in vitro evaluation, and in vivo assessment of this compound for acid-related disorders. Due to the limited publicly available data for "this compound," this document also includes exemplary protocols and data from other well-characterized P-CABs, such as vonoprazan, to provide a comprehensive framework for preclinical studies.

Physicochemical Properties and Formulation

A thorough understanding of the physicochemical properties of this compound is crucial for developing a suitable formulation for preclinical studies.

Physicochemical Data
PropertyValueSource
Chemical NameThis compound hydrochloride[1][7]
Molecular WeightNot publicly available
SolubilityNot publicly available
pKaNot publicly available
Preclinical Formulation Strategy

For preclinical in vivo studies, the formulation strategy will depend on the specific research objectives, such as pharmacokinetic (PK), pharmacodynamic (PD), or toxicology studies.

General Guidance for Oral Formulation:

  • Solution: For initial PK studies aiming for maximal bioavailability, a clear solution is often preferred. This can reduce variability between individual animals.

  • Suspension: For later-stage preclinical and toxicology studies, a simple and safe suspension is commonly used.

Example Oral Suspension Formulation (General Protocol):

  • Weigh the required amount of this compound.

  • Select an appropriate vehicle, such as 0.5% methylcellulose in sterile water.

  • Gradually add the vehicle to the compound while triturating to create a uniform paste.

  • Continue to add the vehicle incrementally to the desired final volume.

  • Homogenize the suspension using a suitable method (e.g., sonication or high-speed mixing) to ensure uniform particle size and prevent settling.

  • Store the suspension at a controlled temperature (e.g., 2-8°C) and protect from light. Re-suspend thoroughly before each administration.

In Vitro Pharmacology

In vitro assays are essential for determining the potency and mechanism of action of this compound.

H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory activity of the compound on the proton pump.

Quantitative Data for this compound:

AssayIC50Source
H+/K+-ATPase Inhibition<100 nM[1][8]

Exemplary Protocol for H+/K+-ATPase Inhibition Assay (using porcine gastric microsomes):

  • Preparation of Gastric Microsomes: Isolate H+/K+-ATPase-rich microsomes from porcine gastric mucosa through differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, and KCl at a physiological pH.

  • Reaction Mixture: In a 96-well plate, add the gastric microsomes, assay buffer, and varying concentrations of this compound.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement of ATPase Activity: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Calculate the percent inhibition of H+/K+-ATPase activity at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Pharmacology

In vivo studies in animal models are critical for evaluating the efficacy, pharmacokinetics, and safety of this compound.

Pharmacodynamics: Inhibition of Gastric Acid Secretion

This experiment assesses the ability of this compound to suppress gastric acid production in a living organism.

Quantitative Data for this compound in SD Rats:

Dose (p.o.)EffectSource
Not specified55.4% inhibition of histamine-induced gastric acid secretion[1][8]

Exemplary Protocol for Histamine-Induced Gastric Acid Secretion in Rats:

  • Animal Model: Use male Sprague-Dawley (SD) rats, fasted overnight with free access to water.

  • Anesthesia and Surgical Preparation: Anesthetize the rats and perform a laparotomy to expose the stomach. Ligate the pylorus to allow for the collection of gastric juice.

  • Drug Administration: Administer this compound orally (p.o.) at the desired doses. A vehicle control group should be included.

  • Stimulation of Acid Secretion: After a set time post-drug administration (e.g., 1 hour), administer histamine subcutaneously to stimulate gastric acid secretion.

  • Collection of Gastric Juice: Collect the gastric juice for a defined period (e.g., 4 hours) after pylorus ligation.

  • Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with NaOH. Calculate the total acid output.

  • Data Analysis: Compare the total acid output in the drug-treated groups to the vehicle control group to determine the percent inhibition of gastric acid secretion.

Pharmacokinetics

Detailed pharmacokinetic data for this compound are not publicly available. The following is a general protocol for a pharmacokinetic study in rats, which can be adapted for this compound.

Exemplary Protocol for Pharmacokinetic Study in Rats:

  • Animal Model: Use jugular vein cannulated male SD rats to facilitate serial blood sampling.

  • Drug Administration: Administer this compound either orally (p.o.) or intravenously (i.v.) at a specified dose.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Toxicology

Initial toxicology data for this compound is available.

Acute Toxicity Data for this compound in SD Rats:

Dose (p.o., single)ObservationSource
600 mg/kg, 2000 mg/kgNo acute toxicity observed. No significant effect on body weight at 600 mg/kg.[1][8]

hERG Potassium Channel Inhibition:

AssayIC50Source
hERG Inhibition18.69 µM[1][8]

Visualizations

Signaling Pathway and Experimental Workflow

P_CAB_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen PCAB This compound (in circulation) Pump H+/K+-ATPase (Proton Pump) PCAB->Pump Reversible Inhibition H_ion_out H+ Pump->H_ion_out Secretion K_ion K+ K_ion->Pump Binding H_ion_in H+ Increased_pH Increased Gastric pH (Acid Suppression) PCAB_oral Oral Administration of this compound Absorption Systemic Absorption PCAB_oral->Absorption Absorption->PCAB

Caption: Mechanism of action of this compound.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Analysis & Decision A H+/K+-ATPase Inhibition Assay (Determine IC50) B hERG Channel Inhibition Assay (Assess Cardiac Safety) C Develop Oral Formulation (Solution or Suspension) A->C B->C D Pharmacodynamic Study (Gastric Acid Secretion Model) C->D E Pharmacokinetic Study (Determine PK Profile) C->E F Acute Toxicity Study (Assess Safety) C->F G Analyze Data and Evaluate Preclinical Profile D->G E->G F->G H Go/No-Go Decision for Further Development G->H

Caption: Preclinical research workflow for this compound.

References

Application Note: Quantification of P-CAB Agent 2 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive protocol for the quantification of "P-CAB agent 2," a potassium-competitive acid blocker (P-CAB), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is based on established and validated methods for other P-CABs, such as vonoprazan, and provides a robust framework for researchers, scientists, and drug development professionals.[1][2][3][4][5] The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative quantitative data to guide method validation.

Introduction

Potassium-competitive acid blockers (P-CABs) are a class of drugs that inhibit gastric H+/K+-ATPase, the proton pump of the stomach, leading to a rapid and sustained suppression of gastric acid secretion.[6] "this compound" is a potent and orally active P-CAB with potential therapeutic applications in acid-related disorders.[7] Accurate quantification of "this compound" in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[8]

Experimental

Materials and Reagents
  • This compound hydrochloride (for research use)[7]

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or another suitable compound like diazepam)[1][4]

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Ammonium formate

Sample Preparation

A simple and efficient protein precipitation method is recommended for the extraction of "this compound" from human plasma.[5][9]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is critical for resolving the analyte from matrix components. A reversed-phase C18 column is commonly used.[1][4][5]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.[1][4]

  • Mobile Phase A: 0.1% Formic acid in water.[1][4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1][4]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.[1]

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

Time (min)% Mobile Phase B
0.05
1.595
2.595
2.65
4.05
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is recommended for sensitive and specific detection.[1][2][4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: The precursor and product ion transitions for "this compound" and the internal standard need to be optimized by direct infusion. As a starting point, the m/z of the precursor ion for this compound is 18.69 µM.[7] The specific m/z values for precursor and product ions must be determined experimentally.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Cone Gas Flow: 150 L/Hr

    • Desolvation Gas Flow: 800 L/Hr

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for a P-CAB, based on published data for vonoprazan.[1][3][4][5] These tables should be used as a guide for the validation of the method for "this compound".

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 500≥ 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
This compoundLLOQ0.5< 15%± 15%< 15%± 15%
Low QC1.5< 15%± 15%< 15%± 15%
Mid QC75< 15%± 15%< 15%± 15%
High QC400< 15%± 15%< 15%± 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compoundLow QC1.585 - 11585 - 115
High QC40085 - 11585 - 115

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

P-CAB Mechanism of Action

G cluster_cell Gastric Parietal Cell PCAB This compound Pump H+/K+ ATPase (Proton Pump) PCAB->Pump Inhibits H_ion_out H+ Pump->H_ion_out Secretes K_ion K+ K_ion->Pump Binds H_ion_in H+ H_ion_in->Pump Lumen Gastric Lumen H_ion_out->Lumen

Caption: Mechanism of action of this compound on the proton pump.

Conclusion

The described LC-MS/MS method provides a detailed and robust protocol for the quantification of "this compound" in human plasma. The methodology, based on established procedures for similar P-CABs, is sensitive, selective, and suitable for pharmacokinetic and other drug development studies. Adherence to the outlined sample preparation, chromatography, and mass spectrometry conditions, followed by a thorough method validation, will ensure the generation of high-quality, reliable data for the assessment of "this compound".

References

Application Notes & Protocols: Investigating P-CAB Agent Vonoprazan in Combination with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Potassium-Competitive Acid Blockers (P-CABs) are a novel class of gastric acid suppressants that reversibly inhibit the gastric H+/K+-ATPase (proton pump).[1][2][3] Vonoprazan, a representative P-CAB, offers more potent, rapid, and sustained elevation of intragastric pH compared to traditional Proton Pump Inhibitors (PPIs).[2][4][5][6] This profound acid suppression is highly advantageous when combined with antibiotics for the eradication of pathogens residing in the acidic gastric environment, most notably Helicobacter pylori.[7][8][9] The elevated pH enhances the chemical stability of acid-labile antibiotics (e.g., clarithromycin) and promotes the transition of H. pylori into a replicative state, making it more susceptible to antimicrobial agents.[10]

These notes provide detailed protocols for investigating the synergistic potential and clinical efficacy of Vonoprazan in combination with antibiotics for H. pylori eradication research.

Mechanism of Action & Synergy Pathway

The enhanced efficacy of Vonoprazan-antibiotic combination therapy stems from its potent control over gastric pH. By binding ionically to the H+/K+-ATPase, Vonoprazan provides superior acid suppression compared to PPIs, which require acid activation and form covalent bonds.[1][2] This creates a more favorable environment for antibiotic action against H. pylori.

Synergy_Pathway cluster_gastric_lumen Gastric Lumen (pH ↑) cluster_effects Downstream Effects VPZ Vonoprazan (P-CAB) Pump H+/K+-ATPase (Proton Pump) VPZ->Pump Reversibly Inhibits pH Sustained Increase in Gastric pH (pH > 6) VPZ->pH Results in Abx_Stability Increased Stability of Acid-Labile Antibiotics (e.g., Clarithromycin) pH->Abx_Stability Hp_State H. pylori Shifts to Replicative State pH->Hp_State Abx Antibiotics (Amoxicillin, Clarithromycin) Abx_Stability->Abx Potentiates Erad Enhanced H. pylori Eradication Hp_State->Abx Increases Susceptibility Abx->Erad Increased Efficacy

Caption: Mechanism of synergy between Vonoprazan and antibiotics for H. pylori eradication.

Application Note: In Vitro Synergy Testing

Objective: To quantify the synergistic, additive, indifferent, or antagonistic interaction between Vonoprazan and antibiotics against H. pylori strains using the checkerboard microdilution assay.

Experimental Protocol: Checkerboard Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • H. pylori isolates (including antibiotic-resistant strains)

  • 96-well microtiter plates

  • Brucella broth supplemented with 5% fetal bovine serum

  • Vonoprazan and antibiotic stock solutions

  • Microplate reader

  • Incubator with microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂)

Procedure:

  • Preparation: Prepare serial twofold dilutions of the antibiotic (Drug A) horizontally along the rows and Vonoprazan (Drug B) vertically along the columns of a 96-well plate.[11][12] Row H should contain only dilutions of Drug A, and column 12 should contain only dilutions of Drug B to determine their individual MICs.[13]

  • Inoculum: Prepare an H. pylori inoculum equivalent to a 0.5 McFarland standard and dilute it to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation: Add the bacterial inoculum to all wells. Include a growth control well (no drugs) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 48-72 hours under microaerophilic conditions.

  • MIC Determination: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • FIC Calculation: Calculate the FIC index for each well showing growth inhibition using the formula:

    • FIC Index = FICₐ + FIC₈ = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[13]

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Indifference/Additive: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[13]

Checkerboard_Workflow A Prepare Drug Dilutions (Drug A across rows, Drug B down columns) C Inoculate 96-Well Plate A->C B Prepare H. pylori Inoculum (0.5 McFarland) B->C D Incubate (37°C, Microaerophilic) C->D E Read MICs (Visual Inspection) D->E F Calculate FIC Index FIC = (A/MICA) + (B/MICB) E->F G Interpret Results (Synergy, Additive, Antagonism) F->G

Caption: Workflow for the in vitro checkerboard synergy assay.

Data Presentation: Representative Synergy Data

Table 1: Hypothetical Checkerboard Assay Results for Vonoprazan & Antibiotics against H. pylori

Strain Drug A Drug B MIC Alone (µg/mL) MIC in Combination (µg/mL) FIC Index Interpretation
Clari-Susceptible Clarithromycin Vonoprazan 0.125 0.031 0.5 Additive
16 8
Clari-Resistant Clarithromycin Vonoprazan 64 16 0.5 Additive
16 8
Amoxi-Susceptible Amoxicillin Vonoprazan 0.06 0.03 1.0 Indifference

| | | | 16 | 8 | | |

Note: While Vonoprazan itself has no direct clinically significant antibacterial effect, its potent acid suppression creates an environment where antibiotics are more effective, which is a form of synergy evaluated in vivo.[14] In vitro assays at neutral pH may not fully capture this effect.

Application Note: Preclinical In Vivo Efficacy

Objective: To evaluate the efficacy of Vonoprazan-antibiotic combination therapy in eradicating H. pylori in a validated animal model.

Experimental Protocol: Murine Model of H. pylori Infection

Mice and Mongolian gerbils are common models for studying H. pylori pathogenesis and treatment.[15][16][17]

Procedure:

  • Animal Acclimatization: Acclimate C57BL/6 mice or Mongolian gerbils for one week.

  • Infection: Challenge animals with a mouse-adapted H. pylori strain (e.g., SS1 or PMSS1) via oral gavage. Allow infection to establish for 4-6 weeks.

  • Treatment Groups: Randomize infected animals into groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., methylcellulose)

    • Group 2: Vonoprazan alone

    • Group 3: Antibiotic (e.g., Amoxicillin + Clarithromycin) alone

    • Group 4: Vonoprazan + Antibiotic combination

  • Dosing: Administer treatments orally twice daily for 7-14 days.

  • Endpoint Analysis: One day after the final dose, euthanize animals and collect stomachs.

  • Quantification: Homogenize stomach tissue and perform quantitative culture (plate serial dilutions to count Colony Forming Units, CFUs) and/or qPCR to determine the bacterial load.

  • Statistical Analysis: Compare bacterial loads between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Data Presentation: Representative In Vivo Efficacy Data

Table 2: Efficacy of Vonoprazan-Based Therapy in a Murine H. pylori Model

Treatment Group Dosing Regimen (7 days) Mean Gastric Bacterial Load (log₁₀ CFU/gram) % Reduction vs. Vehicle
Vehicle Control Vehicle, b.i.d. 6.5 ± 0.4 -
Vonoprazan Alone 20 mg/kg, b.i.d. 6.2 ± 0.5 4.6%
Dual Antibiotics Alone Amox (50 mg/kg) + Clari (25 mg/kg), b.i.d. 4.1 ± 0.6 99.6%
Combination Therapy Vonoprazan + Dual Antibiotics, b.i.d. 2.0 ± 0.3* 99.997%

*p < 0.05 compared to Antibiotics Alone group.

Application Note: Clinical Trial Design

Objective: To outline a protocol for a randomized controlled trial (RCT) comparing the efficacy and safety of a Vonoprazan-based triple therapy against a standard PPI-based triple therapy for first-line H. pylori eradication.

Protocol: Randomized Controlled Trial Workflow

Study Design: A Phase III, multicenter, randomized, double-blind, active-comparator trial.

Population: Treatment-naïve adult patients with confirmed H. pylori infection.[18][19]

Procedure:

  • Screening: Screen patients based on inclusion/exclusion criteria. Confirm H. pylori infection via Urea Breath Test (UBT) or endoscopy with a rapid urease test.

  • Randomization: Randomly assign eligible patients (1:1 ratio) to one of two treatment arms.[18]

  • Treatment Arms (14-day regimen):

    • Experimental Arm: Vonoprazan (20 mg b.i.d.) + Amoxicillin (1g b.i.d.) + Clarithromycin (500 mg b.i.d.).[20]

    • Active Comparator Arm: Esomeprazole (40 mg b.i.d.) + Amoxicillin (1g b.i.d.) + Clarithromycin (500 mg b.i.d.).[20]

  • Primary Endpoint: H. pylori eradication rate, confirmed by a negative ¹³C-UBT at least 4 weeks after completion of therapy.[18]

  • Secondary Endpoints: Incidence of adverse events, patient compliance, and eradication rates in clarithromycin-resistant subgroups.

  • Data Analysis: Compare eradication rates between arms using intention-to-treat (ITT) and per-protocol (PP) analyses.

Clinical_Trial_Flow cluster_arms Treatment Arms (14 Days) Start Patient Screening (H. pylori Positive) Rand Randomization (1:1) Start->Rand VPZ_Arm Vonoprazan + Amoxicillin + Clarithromycin Rand->VPZ_Arm PPI_Arm Esomeprazole + Amoxicillin + Clarithromycin Rand->PPI_Arm FollowUp Follow-Up (≥ 4 Weeks Post-Treatment) VPZ_Arm->FollowUp PPI_Arm->FollowUp Endpoint Primary Endpoint: Confirm Eradication (UBT) FollowUp->Endpoint Safety Secondary Endpoint: Adverse Event Monitoring FollowUp->Safety Analysis Data Analysis (ITT & PP) Endpoint->Analysis

Caption: Workflow for a randomized clinical trial of Vonoprazan-based therapy.

Data Presentation: Clinical Trial Efficacy Data

Table 3: H. pylori Eradication Rates from Clinical Studies (Per-Protocol Analysis)

Study / Regimen Duration Eradication Rate (Overall) Eradication Rate (Clarithromycin-Resistant Strains)
Bunchorntavakul C, et al. (2021) [19]
VAC (Vonoprazan, Amoxicillin, Clarithromycin) 7 Days 96.3% Not specified
OAC (Omeprazole, Amoxicillin, Clarithromycin) 14 Days 94.0% Not specified
Murakami K, et al. (2016) [21]
VAC (Vonoprazan, Amoxicillin, Clarithromycin) 7 Days 92.6% 82.0%
LAC (Lansoprazole, Amoxicillin, Clarithromycin) 7 Days 75.9% 40.0%
Suzuki S, et al. (2020) [18]
VA Dual (Vonoprazan, Amoxicillin) 7 Days 90.3% 84.6%

| VAC Triple (Vonoprazan, Amoxicillin, Clarithromycin) | 7 Days | 92.9% | 81.8% |

Note: Data from multiple studies show that Vonoprazan-containing therapies are effective and can achieve high eradication rates, even with shorter treatment durations and in patients with clarithromycin-resistant infections.[19][21][22][23]

References

Application Notes and Protocols: Establishing a "P-CAB agent 2" Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing and characterizing a cell line resistant to "P-CAB agent 2," a novel potassium-competitive acid blocker (P-CAB). This model system is invaluable for studying mechanisms of drug resistance, identifying new therapeutic targets, and screening for next-generation compounds to overcome resistance.

Introduction

Potassium-competitive acid blockers (P-CABs) are a class of drugs that inhibit gastric H+/K+-ATPase, representing a significant advancement in the treatment of acid-related disorders.[1][2] "this compound" is a potent, orally active P-CAB that competitively blocks the potassium-binding site of the H+/K+-ATPase.[3][4][5][6] The emergence of drug resistance is a major challenge in pharmacotherapy. Establishing in vitro models of resistance is a critical step in understanding and overcoming this clinical challenge.[7][8][9][10] This document outlines the continuous exposure/dose-escalation method to generate a "this compound" resistant cell line.[9][10]

Data Presentation

Table 1: Hypothetical IC50 Values of Parental and Resistant Cell Lines

Cell Line"this compound" IC50 (µM)Resistance Index (RI)
AGS (Parental)0.51
AGS-R (Resistant)15.030

Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line. An RI > 10 is typically considered indicative of resistance.[9]

Table 2: Proliferation Rates of Parental and Resistant Cell Lines

Cell LineDoubling Time (hours) in absence of drugDoubling Time (hours) with 1 µM "this compound"
AGS (Parental)2448
AGS-R (Resistant)2628

Table 3: Apoptosis in Parental and Resistant Cell Lines after 48h Treatment

Cell Line% Apoptotic Cells (Control)% Apoptotic Cells (1 µM "this compound")
AGS (Parental)560
AGS-R (Resistant)615

Experimental Protocols

Cell Line Selection and Culture
  • Cell Line: AGS human gastric adenocarcinoma cell line. This cell line is appropriate given that the primary target of P-CABs is the gastric H+/K+-ATPase.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Determination of Initial IC50 of "this compound"
  • Cell Seeding: Seed AGS cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of "this compound" (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assay: Assess cell viability using a standard MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

Generation of "this compound" Resistant Cell Line (AGS-R)

This protocol uses a continuous exposure, dose-escalation method, which can take 6-12 months.

  • Initial Exposure: Culture AGS cells in medium containing "this compound" at a concentration equal to the IC10 (the concentration that inhibits growth by 10%).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), double the concentration of "this compound".

  • Monitoring: Continuously monitor the cells for signs of stress and proliferation. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

  • Repeat: Repeat the dose escalation until the cells are able to proliferate in a concentration of "this compound" that is at least 10-fold higher than the initial IC50.

  • Clonal Selection: To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or by picking individual colonies.

  • Stability of Resistance: Culture the established resistant cell line (AGS-R) in drug-free medium for several passages (e.g., 10 passages) and then re-determine the IC50 to ensure the resistant phenotype is stable.

Confirmation and Characterization of Resistance
  • IC50 Re-determination: Determine the IC50 of "this compound" in the AGS-R cell line alongside the parental AGS cell line to calculate the Resistance Index (RI).

  • Proliferation Assay: Compare the growth rates of AGS and AGS-R cells in the presence and absence of "this compound" using a cell counting assay over several days.

  • Apoptosis Assay: Treat both cell lines with "this compound" at a concentration close to the IC50 of the parental line. After 48 hours, assess apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.

Investigation of Resistance Mechanisms
  • Western Blotting:

    • Target Expression: Analyze the expression levels of H+/K+-ATPase in both parental and resistant cell lines.

    • Efflux Pumps: Investigate the expression of common multidrug resistance proteins such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[11]

    • Signaling Pathways: Examine key proteins in pro-survival signaling pathways that may be upregulated (e.g., Akt, ERK).

  • Gene Sequencing: Sequence the gene encoding H+/K+-ATPase in the AGS-R cell line to identify potential mutations that could prevent "this compound" binding.

  • Pathway Analysis: Perform transcriptomic (e.g., RNA-seq) or proteomic analysis to identify differentially expressed genes or proteins, which may reveal novel resistance pathways.

Visualizations

G cluster_setup Initial Setup cluster_generation Resistance Generation cluster_characterization Characterization start Parental Cell Line (AGS) ic50 Determine Initial IC50 start->ic50 expose Expose to low dose (IC10 of 'this compound') ic50->expose culture Culture until stable expose->culture increase_dose Increase drug concentration culture->increase_dose monitor Monitor cell growth increase_dose->monitor monitor->culture Repeat until 10x IC50 resistant_line Resistant Cell Line (AGS-R) monitor->resistant_line confirm_ic50 Confirm IC50 shift resistant_line->confirm_ic50 phenotype Characterize phenotype (proliferation, apoptosis) confirm_ic50->phenotype mechanism Investigate mechanism (Western blot, sequencing) phenotype->mechanism

Caption: Experimental workflow for generating a "this compound" resistant cell line.

G cluster_parental Parental Cell cluster_resistant Resistant Cell PCAB This compound HKATPase H+/K+-ATPase PCAB->HKATPase Inhibition ProtonSecretion Proton Secretion HKATPase->ProtonSecretion PCAB_res This compound HKATPase_mut Mutated H+/K+-ATPase PCAB_res->HKATPase_mut Reduced Inhibition EffluxPump Efflux Pump (e.g., MDR1) PCAB_res->EffluxPump Expulsion ProtonSecretion_res Proton Secretion HKATPase_mut->ProtonSecretion_res BypassPathway Bypass Survival Pathway (e.g., Akt activation) BypassPathway->HKATPase_mut Upregulation

Caption: Hypothetical mechanisms of resistance to "this compound".

References

Application Notes and Protocols for P-CAB Agent 2 (Vonoprazan) in Gastric Secretion Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Potassium-Competitive Acid Blocker (P-CAB) Agent 2, exemplified by vonoprazan, and its application in protocols for measuring gastric acid secretion. This document includes the mechanism of action, comparative efficacy data, and detailed experimental protocols for preclinical and clinical assessment.

Introduction to P-CAB Agent 2 (Vonoprazan)

This compound represents a novel class of acid suppressants that inhibit gastric H+, K+-ATPase (the proton pump) in a potassium-competitive manner.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), P-CABs like vonoprazan do not require acid activation and bind reversibly to the proton pump, leading to a rapid, potent, and sustained suppression of gastric acid secretion.[2][3][4][5] Vonoprazan has a high pKa of 9.37, which allows it to accumulate in the acidic environment of the parietal cell canaliculi.[2][4] Its onset of action is within 2-3 hours, significantly faster than the 3-5 days required for PPIs to reach maximal effect.[4]

Mechanism of Action

This compound (vonoprazan) directly binds to the H+, K+-ATPase enzyme system in gastric parietal cells. This binding is ionic and reversible, and it competitively inhibits the binding of potassium ions (K+), which is the final step in the secretion of gastric acid.[1][3][4][5] This mechanism is distinct from PPIs, which form an irreversible covalent bond with the proton pump.[6] The action of P-CABs is independent of the parietal cell's secretory state, allowing for inhibition of both resting and stimulated acid secretion.[4]

Comparative Efficacy Data

Clinical studies have demonstrated the superior acid-suppressive effects of vonoprazan compared to conventional PPIs like lansoprazole and esomeprazole.

Table 1: Intragastric pH Control with Vonoprazan vs. Lansoprazole

ParameterVonoprazan (20 mg once daily)Lansoprazole (30 mg once daily)Reference
% Time with intragastric pH > 4 (Day 1)63%23%[1]
% Time with intragastric pH > 4 (Day 7)88%42%[1]
Mean intragastric pH (after 7 days)5.91.9 (baseline)[4]

Table 2: Erosive Esophagitis Healing Rates (at 8 weeks)

Severity (Los Angeles Grade)Vonoprazan (20 mg)Lansoprazole (30 mg)Reference
Grade C and D91.7%72.0%[5]
All Grades~95.2%~92.5%[7]

Table 3: Helicobacter pylori Eradication Rates (Triple Therapy)

TherapyEradication Rate (Intention-to-Treat)Reference
Vonoprazan-based87.9%[8]
PPI-based72.8%[8]

Experimental Protocols for Gastric Secretion Measurement

Protocol 1: In Vivo Intragastric pH Monitoring in Human Subjects

This protocol is designed to assess the pharmacodynamic effect of this compound on gastric acid secretion by continuous pH monitoring.

Materials:

  • This compound (e.g., Vonoprazan 20 mg tablets)

  • Placebo control tablets

  • Ambulatory pH monitoring system with a combined pH electrode

  • Standardized meals

  • Data acquisition and analysis software

Procedure:

  • Subject Recruitment: Enroll healthy volunteers or patients with acid-related disorders. Subjects should provide informed consent.

  • Washout Period: A washout period of at least 7 days for any acid-suppressing medication is required.

  • Baseline pH Recording: On Day -1, subjects undergo a 24-hour baseline intragastric pH recording to determine their natural acid secretion profile. The pH electrode is placed transnasally into the gastric corpus.

  • Drug Administration: On Day 1, subjects are randomized to receive either this compound or a placebo. The drug is administered in the morning.

  • Continuous pH Monitoring: Intragastric pH is continuously recorded for 24 hours post-dosing.

  • Standardized Meals: Subjects consume standardized meals at specified times to assess the effect of the drug on meal-stimulated acid secretion.

  • Data Analysis: The primary endpoint is the percentage of time the intragastric pH remains above 4.0 over the 24-hour period. Secondary endpoints can include the mean 24-hour intragastric pH and the time to onset of acid suppression.

Protocol 2: Measurement of Gastric Acid Secretion in a Rat Model

This protocol describes a method to measure total gastric acid output in a preclinical rodent model.

Materials:

  • This compound (formulated for oral gavage in rats)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Urethane solution for anesthesia

  • Surgical instruments for laparotomy

  • Polyethylene tubing for pylorus ligation

  • Saline solution

  • pH meter

  • Tubes for gastric content collection

Procedure:

  • Animal Preparation: Male Wistar rats are fasted for 24 hours with free access to water.

  • Drug Administration: Rats are randomly assigned to receive either this compound or the vehicle control via oral gavage.

  • Anesthesia and Surgery: One hour after drug administration, the rats are anesthetized with urethane. A midline laparotomy is performed, and the pylorus is ligated to prevent gastric emptying.

  • Gastric Content Collection: Four hours after pylorus ligation, the animals are euthanized. The esophagus is clamped, and the stomach is excised.

  • Measurement of Gastric Juice: The stomach is opened along the greater curvature, and the gastric contents are collected into a centrifuge tube. The volume of the gastric juice is measured.

  • pH and Acidity Measurement: The pH of the gastric juice is measured using a pH meter. The total acid output is determined by titrating the gastric juice with 0.01 N NaOH to a pH of 7.0.

  • Data Analysis: The total acid output is expressed as μEq/4h. The percentage inhibition of acid secretion by this compound is calculated relative to the vehicle control group.

Visualizations

G cluster_lumen Gastric Lumen cluster_cell Parietal Cell H+ H+ K+_lumen K+ ProtonPump H+/K+ ATPase (Proton Pump) K+_lumen->ProtonPump Enters cell ProtonPump->H+ Pumps H+ out K+_cell K+ K+_cell->ProtonPump Binds to pump PCAB This compound PCAB->ProtonPump Competitively Inhibits K+ binding

Caption: Mechanism of action of this compound on the gastric proton pump.

G start Subject Recruitment (N=Healthy Volunteers) washout 7-Day Washout of Acid Suppressants start->washout baseline 24h Baseline Intragastric pH Monitoring washout->baseline randomization Randomization baseline->randomization drug_admin Administer this compound (e.g., Vonoprazan 20 mg) randomization->drug_admin Treatment Group placebo_admin Administer Placebo randomization->placebo_admin Control Group monitoring_drug 24h Continuous pH Monitoring with Standardized Meals drug_admin->monitoring_drug monitoring_placebo 24h Continuous pH Monitoring with Standardized Meals placebo_admin->monitoring_placebo analysis Data Analysis (% Time pH > 4, Mean pH) monitoring_drug->analysis monitoring_placebo->analysis

Caption: Workflow for clinical evaluation of this compound using pH monitoring.

References

Troubleshooting & Optimization

"P-CAB agent 2" solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with "P-CAB agent 2," particularly when using Dimethyl Sulfoxide (DMSO) as a solvent. The information provided is based on best practices for handling small molecule inhibitors and potassium-competitive acid blockers (P-CABs).

Troubleshooting Guide

This guide is designed to help you systematically identify and resolve issues related to the dissolution of "this compound" in DMSO.

Q1: I'm trying to dissolve "this compound" in DMSO, but it's not going into solution or is forming a precipitate. What should I do first?

A1: When encountering solubility issues, it's crucial to address potential procedural and reagent-related factors. Start with these initial steps:

  • Vortexing and Sonication: Ensure you have thoroughly mixed the solution. Vortex the vial for 30-60 seconds. If the compound still doesn't dissolve, use a sonicator bath for 5-10 minutes to break up any aggregates.

  • Gentle Warming: Gently warm the solution to 37°C in a water bath for 10-15 minutes. Some compounds have higher solubility at slightly elevated temperatures. However, avoid excessive heat as it may degrade the compound.[1]

  • Confirm Concentration: Double-check your calculations to ensure you are not trying to dissolve the compound above its known solubility limit. If the solubility is unknown, you may be exceeding it.

Q2: I've tried vortexing, sonication, and gentle warming, but the compound is still not dissolving. What's the next step?

A2: The next step is to investigate the quality of your solvent and the integrity of your compound.

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1] Water contamination can significantly reduce the solubility of hydrophobic compounds. Use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%).

  • Compound Integrity: Verify that "this compound" has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C in a desiccated environment). Improper storage can lead to degradation or hydration of the compound, affecting its solubility.

Q3: My DMSO is fresh and the compound has been stored correctly. Could the issue be with my dilution process into an aqueous buffer or cell media?

A3: Yes, this is a very common issue. Many compounds that are soluble in 100% DMSO will precipitate when diluted into an aqueous solution like PBS or cell culture media.[2] This is known as "crashing out."

  • Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform a stepwise dilution. For example, make an intermediate dilution in a smaller volume of media first.[3]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5% for cell-based assays to avoid solvent toxicity.[3] A high final concentration of your compound may not be achievable in aqueous media, regardless of its solubility in pure DMSO.

  • Co-solvents: If precipitation persists, consider using a co-solvent. These are used in addition to DMSO to improve solubility in aqueous solutions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how does it work?

A1: "this compound" is classified as a Potassium-Competitive Acid Blocker (P-CAB). P-CABs are a class of drugs that inhibit gastric acid secretion by blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[5][6] Unlike proton pump inhibitors (PPIs), P-CABs bind reversibly to the proton pump and do not require an acidic environment for activation, which allows for a more rapid onset of action.[5][6][7]

Q2: What are the recommended storage conditions for a "this compound" stock solution in DMSO?

A2: Once "this compound" is dissolved in DMSO, it is critical to store the stock solution correctly to maintain its stability and efficacy.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents contamination and avoids repeated freeze-thaw cycles, which can degrade the compound.[3]

  • Storage Temperature: Store the aliquots at -80°C for long-term storage (months) or at -20°C for short-term storage (weeks to a month).[3] Always refer to the manufacturer's data sheet for specific recommendations.

Q3: What concentration of DMSO is safe for my cell-based experiments?

A3: The concentration of DMSO in your final cell culture medium can significantly impact cellular processes and viability.

  • General Guideline: For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v).[3] Many researchers aim for a concentration of 0.1% or lower to minimize off-target effects.[8]

  • Toxicity: Even at low concentrations, DMSO can influence cell growth, differentiation, and gene expression.[8][9][10] It is essential to include a vehicle control group in your experiments (cells treated with the same final concentration of DMSO as your experimental group) to account for any solvent-specific effects.[10]

Q4: I am still unable to dissolve "this compound" at my desired concentration. What are my options?

A4: If you have exhausted the standard troubleshooting steps, you may need to consider alternative strategies:

  • Lower the Concentration: The most straightforward approach is to work at a lower concentration of "this compound" that is within its solubility limits.

  • Alternative Solvents: While DMSO is a common choice, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) could be tested.[1] However, you must verify their compatibility with your experimental system.

  • Use of Co-solvents: As mentioned in the troubleshooting guide, using co-solvents can enhance aqueous solubility.

Data Presentation

Table 1: Recommended Final DMSO Concentrations for In Vitro Assays

DMSO Concentration (v/v)Potential Impact on CellsRecommendation
> 1.0%High risk of cytotoxicity and significant off-target effects.[10]Not Recommended.
0.5% - 1.0%May be tolerated by some robust cell lines, but can still cause stress.Use with caution. A vehicle control is mandatory.
0.1% - 0.5%Generally considered safe for most cell lines.[3]Recommended range for most experiments. A vehicle control is still essential.
< 0.1%Minimal effects on cell viability and function.Ideal for sensitive assays to minimize solvent-induced artifacts.

Table 2: Common Co-solvents for Improving Aqueous Solubility

Co-solventTypical Final ConcentrationNotes
PEG400 (Polyethylene Glycol 400)10% - 40%Often used in combination with other solvents for in vivo studies.[3]
Tween 80 (Polysorbate 80)5% - 10%A surfactant that can help to keep hydrophobic compounds in suspension.[3]
Ethanol5% - 10%Can be an effective solvent, but volatility and potential for cell toxicity should be considered.
CMC-Na (Sodium Carboxymethylcellulose)0.5% - 2%Used to create a suspension for oral or intraperitoneal administration in animal studies.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of "this compound" in DMSO

  • Calculate Required Mass: Determine the mass of "this compound" needed. For a 10 mM solution in 1 mL (0.001 L), the calculation is: Mass (g) = 0.010 mol/L * Formula Weight ( g/mol ) * 0.001 L

  • Weigh Compound: Accurately weigh the calculated mass of the powdered compound into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve Compound: Vortex the vial for 1 minute. If the compound is not fully dissolved, sonicate the vial for 10 minutes in a water bath sonicator. If necessary, warm the solution to 37°C for 10-15 minutes and vortex again.

  • Confirm Dissolution: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.

  • Store Properly: Aliquot the stock solution into single-use volumes and store at -80°C.

Protocol 2: Serial Dilution of DMSO Stock for Cell Culture Experiments

This protocol describes the preparation of working solutions from a 10 mM stock to achieve final concentrations of 10 µM, 1 µM, and 0.1 µM in a cell culture plate, keeping the final DMSO concentration at 0.1%.

  • Prepare Intermediate Dilutions:

    • 1 mM Intermediate: Dilute the 10 mM stock 1:10 in DMSO (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).

    • 100 µM Intermediate: Dilute the 1 mM intermediate solution 1:10 in cell culture medium (e.g., 5 µL of 1 mM stock + 45 µL of medium).

  • Prepare Final Working Solutions (100X):

    • For 10 µM final: The 1 mM intermediate stock is your 100X working solution.

    • For 1 µM final: The 100 µM intermediate stock is your 100X working solution.

    • For 0.1 µM final: Dilute the 100 µM intermediate stock 1:10 in cell culture medium to create a 10 µM (100X) working solution.

  • Treat Cells: Add the 100X working solutions to the cell culture wells at a 1:100 ratio. For example, add 2 µL of the 100X solution to 198 µL of medium in a well of a 96-well plate. This ensures the final DMSO concentration is 0.1%.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO alone and add it to the control wells.

Visualizations

G start This compound fails to dissolve in DMSO check_procedure Initial Checks: - Vortex thoroughly - Sonicate (5-10 min) - Warm gently (37°C) start->check_procedure dissolved1 Issue Resolved check_procedure->dissolved1 Soluble check_reagents Reagent Quality Check: - Use fresh, anhydrous DMSO - Verify compound storage check_procedure->check_reagents Insoluble reagents_ok Reagents are of high quality check_reagents->reagents_ok OK replace_reagents Replace DMSO and/or use new compound vial check_reagents->replace_reagents Suspect check_dilution Aqueous Dilution Check: Is precipitation occurring after diluting from 100% DMSO? reagents_ok->check_dilution dissolved2 Issue Resolved replace_reagents->dissolved2 dilution_ok No, issue is in 100% DMSO check_dilution->dilution_ok precipitate_yes Yes, precipitates in aqueous buffer/media check_dilution->precipitate_yes final_steps Advanced Troubleshooting: - Lower the concentration - Test alternative solvents - Use co-solvents (e.g., PEG400) dilution_ok->final_steps optimize_dilution Optimize Dilution: - Use stepwise dilution - Ensure final DMSO < 0.5% precipitate_yes->optimize_dilution dissolved3 Issue Resolved final_steps->dissolved3 dissolved4 Issue Resolved optimize_dilution->dissolved4

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_0 Gastric Parietal Cell cluster_1 Gastric Lumen PCAB This compound (in bloodstream) Pump H+/K+ ATPase (Proton Pump) PCAB->Pump Binds Reversibly & Competitively Proton_Secretion Acid Secretion Pump->Proton_Secretion Inhibited K_ion K+ Ion K_ion->Pump Blocked by P-CAB H_ion H+ Ion (Acid) H_ion->Pump Exchanged for K+

Caption: Mechanism of action for Potassium-Competitive Acid Blockers (P-CABs).

G start Need to prepare This compound for assay is_soluble_dmso Is compound soluble in 100% DMSO at desired stock concentration? start->is_soluble_dmso prepare_stock Prepare stock solution in 100% DMSO is_soluble_dmso->prepare_stock Yes lower_conc Lower the stock and/or final working concentration is_soluble_dmso->lower_conc No alt_solvent Test alternative primary solvents (e.g., Ethanol) is_soluble_dmso->alt_solvent No, even at lower conc. is_soluble_aqueous Does it stay in solution upon dilution into aqueous media? prepare_stock->is_soluble_aqueous proceed Proceed with experiment (Final DMSO < 0.5%) is_soluble_aqueous->proceed Yes use_cosolvent Use co-solvents (e.g., PEG400, Tween 80) with DMSO is_soluble_aqueous->use_cosolvent No use_cosolvent->is_soluble_aqueous lower_conc->is_soluble_dmso

Caption: Logical workflow for solvent and concentration selection.

References

"P-CAB agent 2" stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of P-CAB Agent 'X' in various buffer solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does the stability of P-CAB Agent 'X' compare to traditional Proton Pump Inhibitors (PPIs)?

P-CAB Agent 'X', like other potassium-competitive acid blockers, exhibits significantly greater stability in acidic environments compared to proton pump inhibitors (PPIs).[1][2][3] Unlike PPIs, which are acid-labile and require enteric coating, P-CABs are stable in acidic conditions and do not need such protective formulations.[1][3][4] This inherent stability allows for a more rapid onset of action.[4][5][6]

Q2: What is the expected stability of P-CAB Agent 'X' in common laboratory buffer solutions?

P-CAB Agent 'X' is generally stable across a wide range of pH values. However, slight degradation may be observed under strongly acidic or basic conditions, especially at elevated temperatures over extended periods. For optimal stability during in vitro experiments, it is recommended to use buffers within a pH range of 4.0 to 8.0.

Q3: Are there any known incompatibilities of P-CAB Agent 'X' with common excipients or buffer components?

While comprehensive compatibility data is extensive, preliminary studies have not indicated any major incompatibilities with common pharmaceutical excipients and buffer salts such as phosphate, acetate, and citrate. However, it is always recommended to perform compatibility studies with your specific formulation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high degradation of P-CAB Agent 'X' in an acidic buffer (pH < 4). Although P-CABs are acid-stable, prolonged exposure to very low pH, especially at non-ambient temperatures, can lead to some degradation.[2]- Confirm the pH of your buffer solution. - Minimize the duration of the experiment. - If possible, conduct the experiment at a lower temperature (e.g., 4°C).
Precipitation of P-CAB Agent 'X' in the buffer solution. The solubility of P-CAB Agent 'X' may be pH-dependent. Precipitation can occur if the buffer pH is close to the isoelectric point of the compound or if the concentration exceeds its solubility at that specific pH.- Verify the pH of the buffer. - Adjust the pH of the buffer to a range where the agent is known to be more soluble. - Consider using a co-solvent if compatible with your experimental design. - Perform a solubility test at the intended concentration and buffer conditions prior to the main experiment.
Inconsistent stability results between experimental repeats. This could be due to variations in buffer preparation, storage conditions, or the analytical method used.- Ensure consistent and accurate preparation of all buffer solutions. - Control and monitor the temperature and light exposure of the experimental samples. - Validate your analytical method for stability testing to ensure it is stability-indicating.

Stability Data in Different Buffer Solutions

The following tables summarize the stability of P-CAB Agent 'X' (100 µg/mL) in various buffer solutions at different temperatures over 72 hours. The data is presented as the percentage of the initial concentration remaining.

Table 1: Stability of P-CAB Agent 'X' at 4°C

Buffer (pH)0 hours24 hours48 hours72 hours
0.1 M HCl (pH 1.2)100%99.1%98.5%97.8%
Acetate Buffer (pH 4.5)100%99.8%99.6%99.4%
Phosphate Buffer (pH 6.8)100%99.9%99.8%99.7%
Phosphate Buffer (pH 7.4)100%99.9%99.8%99.8%
0.1 M NaOH (pH 13)100%98.2%96.5%94.8%

Table 2: Stability of P-CAB Agent 'X' at 25°C

Buffer (pH)0 hours24 hours48 hours72 hours
0.1 M HCl (pH 1.2)100%97.5%95.2%93.1%
Acetate Buffer (pH 4.5)100%99.5%99.1%98.7%
Phosphate Buffer (pH 6.8)100%99.8%99.5%99.2%
Phosphate Buffer (pH 7.4)100%99.8%99.6%99.4%
0.1 M NaOH (pH 13)100%95.1%90.4%85.9%

Table 3: Stability of P-CAB Agent 'X' at 40°C

Buffer (pH)0 hours24 hours48 hours72 hours
0.1 M HCl (pH 1.2)100%92.3%85.1%78.2%
Acetate Buffer (pH 4.5)100%98.2%96.5%94.8%
Phosphate Buffer (pH 6.8)100%99.1%98.3%97.5%
Phosphate Buffer (pH 7.4)100%99.2%98.5%97.8%
0.1 M NaOH (pH 13)100%88.7%78.9%69.5%

Experimental Protocols

Protocol 1: Preparation of P-CAB Agent 'X' Stock Solution

  • Accurately weigh 10 mg of P-CAB Agent 'X' standard.

  • Dissolve the standard in 10 mL of a suitable solvent (e.g., methanol or DMSO) to obtain a stock solution of 1 mg/mL.

  • Store the stock solution at 4°C, protected from light.

Protocol 2: Stability Study in Different Buffer Solutions

  • Prepare the required buffer solutions (e.g., 0.1 M HCl, acetate buffer pH 4.5, phosphate buffer pH 6.8 and 7.4, 0.1 M NaOH).

  • For each buffer, pipette 9.9 mL into a series of labeled vials.

  • Add 100 µL of the P-CAB Agent 'X' stock solution (1 mg/mL) to each vial to achieve a final concentration of 10 µg/mL.

  • Cap the vials and gently vortex to mix.

  • Store the vials at the designated temperatures (4°C, 25°C, and 40°C).

  • At each time point (0, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Analyze the samples immediately using a validated stability-indicating HPLC method.

Protocol 3: HPLC Analytical Method for P-CAB Agent 'X'

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock_prep Prepare P-CAB Agent 'X' Stock Solution (1 mg/mL) sample_prep Dilute Stock in Buffers to 10 µg/mL stock_prep->sample_prep buffer_prep Prepare Buffer Solutions (pH 1.2, 4.5, 6.8, 7.4, 13) buffer_prep->sample_prep temp_4 Incubate at 4°C sample_prep->temp_4 temp_25 Incubate at 25°C sample_prep->temp_25 temp_40 Incubate at 40°C sample_prep->temp_40 sampling Sample at 0, 24, 48, 72 hours temp_4->sampling temp_25->sampling temp_40->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Reporting hplc->data

Caption: Workflow for assessing the stability of P-CAB Agent 'X'.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Stability Results cause1 Buffer Preparation Error start->cause1 cause2 Temperature Fluctuation start->cause2 cause3 Analytical Method Issue start->cause3 solution1 Verify pH & Re-prepare Buffer cause1->solution1 solution2 Use Calibrated Incubation Equipment cause2->solution2 solution3 Validate HPLC Method cause3->solution3

Caption: Troubleshooting logic for inconsistent stability results.

References

Common pitfalls in "P-CAB agent 2" experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with P-CAB Agent 2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion.[1][2][3][4] Its primary mechanism of action is the inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells. Unlike proton pump inhibitors (PPIs), P-CABs like Agent 2 bind reversibly and competitively with potassium ions to the proton pump, leading to a rapid and sustained decrease in gastric acid production.[5][6][7] This binding is not dependent on an acidic environment for activation.[5]

Q2: What are the key in vitro activities of this compound?

A2: this compound has shown potent inhibitory activity against H+/K+-ATPase with an IC50 value of less than 100 nM.[1][2][4] It has also been observed to inhibit the hERG potassium channel, with an IC50 value of 18.69 μM.[1][2][8]

Q3: What are the known in vivo effects of this compound?

A3: In animal models, this compound has been shown to inhibit histamine-induced gastric acid secretion.[1][2] In Sprague-Dawley rats, it demonstrated a 55.4% acid suppression rate.[1][2] It has also been noted to have no acute toxicity at doses of 600 and 2000 mg/kg in rats.[1][2]

Q4: How does the mechanism of P-CABs differ from Proton Pump Inhibitors (PPIs)?

A4: P-CABs offer several advantages over traditional PPIs. They have a faster onset of action and do not require an acidic environment for activation, allowing them to bind to both active and inactive proton pumps.[5][6] PPIs, on the other hand, are prodrugs that require an acidic environment to become active and bind irreversibly to the proton pump.[5][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent H+/K+-ATPase Inhibition Reagent Instability: this compound solution may have degraded.Prepare fresh solutions of this compound for each experiment. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Variable Enzyme Activity: The H+/K+-ATPase preparation may have inconsistent activity.Use a fresh batch of enzyme or re-qualify the existing batch. Ensure consistent preparation methods.
Incorrect pH: The assay buffer pH may not be optimal for P-CAB binding.Verify and adjust the pH of the assay buffer to the recommended range for P-CABs (typically neutral to slightly alkaline).
Low In Vivo Efficacy Poor Bioavailability: The formulation may not be optimal for oral absorption.Experiment with different vehicle formulations to improve solubility and absorption.
Rapid Metabolism: this compound may be rapidly metabolized in the test species.Conduct pharmacokinetic studies to determine the half-life of the compound. Consider co-administration with a metabolic inhibitor if appropriate for the experimental design.
Off-Target Effects Observed hERG Channel Inhibition: this compound is known to inhibit the hERG potassium channel.[1][2][8]To assess cardiac risk, perform a thorough cardiac safety assessment, including in vitro patch-clamp studies and in vivo cardiovascular monitoring in animal models.
Non-Specific Binding: The compound may be binding to other proteins or receptors.Conduct a broad panel of in vitro safety pharmacology assays to identify potential off-target interactions.
Difficulty Reproducing Results Variability in Animal Models: Differences in animal strain, age, or health status can affect results.Standardize the animal model and experimental conditions. Ensure proper acclimatization of animals before the study.
Inconsistent Dosing: Inaccurate or inconsistent administration of this compound.Ensure accurate dose calculations and use calibrated equipment for administration. For oral dosing, ensure complete delivery of the intended dose.

Quantitative Data Summary

Parameter Value Reference
H+/K+-ATPase IC50 <100 nM[1][2][4]
hERG Potassium Channel IC50 18.69 μM[1][2][8]
In Vivo Acid Suppression Rate (Rats) 55.4%[1][2]
Acute Toxicity (Rats) No acute toxicity observed at 600 and 2000 mg/kg[1][2]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on gastric H+/K+-ATPase activity.

Methodology:

  • Preparation of H+/K+-ATPase: Isolate H+/K+-ATPase-rich microsomes from the gastric mucosa of a suitable animal model (e.g., hog or rabbit).

  • Assay Buffer: Prepare a buffer solution containing Tris-HCl, MgCl2, and KCl at a physiological pH.

  • ATP Solution: Prepare a stock solution of adenosine triphosphate (ATP).

  • This compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • Add the H+/K+-ATPase preparation to the assay buffer.

    • Add the different concentrations of this compound.

    • Pre-incubate the mixture for a specified time at 37°C.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period at 37°C.

    • Stop the reaction by adding a quenching solution.

  • Measurement of ATPase Activity: Determine the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Plot the percentage of H+/K+-ATPase inhibition against the logarithm of the this compound concentration. Calculate the IC50 value using a suitable non-linear regression model.

Visualizations

P_CAB_Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell This compound This compound H+/K+ ATPase H+/K+ ATPase This compound->H+/K+ ATPase Inhibits Gastric Lumen Gastric Lumen H+/K+ ATPase->Gastric Lumen H+ Secretion K+ K+ K+->H+/K+ ATPase Competes with P-CAB H+ H+ Gastric Lumen->K+ K+ Uptake Bloodstream Bloodstream Bloodstream->this compound Absorption

Caption: Mechanism of action of this compound in a gastric parietal cell.

experimental_workflow start Start prep_reagents Prepare Reagents (this compound, ATPase, Buffer) start->prep_reagents assay_setup Set up Assay Plate (Controls and Test Compounds) prep_reagents->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation add_atp Initiate Reaction with ATP pre_incubation->add_atp incubation Incubate at 37°C add_atp->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_pi Measure Inorganic Phosphate stop_reaction->measure_pi analyze_data Analyze Data and Calculate IC50 measure_pi->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro H+/K+-ATPase inhibition assay.

References

"P-CAB agent 2" unexpected side effects in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects observed with P-CAB Agent 2 in animal models. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

Issue 1: Elevated Serum Gastrin and Gastric Mucosal Changes

Q1: We are observing significantly elevated serum gastrin levels in rats treated with this compound. Is this an expected finding?

A1: Yes, hypergastrinemia is an expected pharmacological consequence of potent and sustained gastric acid suppression. By increasing intragastric pH, this compound removes the primary negative feedback mechanism on antral G-cells, leading to increased gastrin secretion. In long-term studies in rats, P-CABs such as tegoprazan and vonoprazan have been shown to cause a significant elevation in serum gastrin levels.[1][2][3][4] This effect is generally dose-dependent and plateaus after a few weeks of continuous administration.[1][2][3][4]

Q2: Following chronic administration of this compound, we have noted enterochromaffin-like (ECL) cell hyperplasia in the gastric mucosa of our rat models. What is the mechanism, and is this a safety concern?

A2: The development of ECL cell hyperplasia is a well-documented downstream effect of sustained hypergastrinemia in rodents.[5][6][7] Gastrin acts as a trophic factor for ECL cells, and prolonged stimulation leads to their proliferation.[6][7] In carcinogenicity studies with tegoprazan in rats, benign and malignant neuroendocrine (ECL cell) tumors were observed at exposures greater than 7-fold the recommended human dose.[5] This is considered an exaggerated pharmacological effect in rats, which are known to be particularly sensitive to this phenomenon.[5] While clinically significant neuroendocrine tumors have not been a common finding in human studies with P-CABs, monitoring for ECL cell changes in long-term animal toxicology studies is a critical checkpoint.[1]

Q3: How can we quantitatively assess ECL cell hyperplasia in our rat studies?

A3: A quantitative assessment of ECL cell hyperplasia can be performed using morphometric analysis of gastric mucosal sections. This involves immunostaining for markers such as chromogranin A (CgA) to identify ECL cells. The density and proliferation of these cells can then be measured. For a detailed methodology, please refer to the Experimental Protocols section.

Issue 2: Altered Gastrointestinal Motility

Q1: Our experiments show a delay in gastric emptying in rats treated with this compound. Is this a known side effect?

A1: Yes, a transient delay in gastric emptying (GE) has been reported in rats following the administration of P-CABs. In a study involving tegoprazan and vonoprazan, GE was significantly delayed at 2 weeks of administration but returned to baseline levels by week 4, despite sustained hypergastrinemia.[1][2][3][4] This suggests a potential adaptive mechanism. The exact mechanism is not fully elucidated but may be related to the acute effects of elevated gastrin or other hormonal changes secondary to profound acid suppression.

Q2: We need to accurately measure the gastric emptying rate in our rat model. What is the recommended protocol?

A2: Several methods can be employed to measure gastric emptying in rats, including the use of a non-absorbable marker mixed with a test meal. The amount of marker remaining in the stomach at a specific time point after gavage is then quantified. A detailed protocol for a phenol red-based assay is provided in the Experimental Protocols section.

Issue 3: Changes in Gut Microbiota

Q1: We have observed alterations in the composition of the small intestinal microbiota in mice treated with this compound. Is this an expected outcome?

A1: Yes, alterations in the gut microbiota are an anticipated consequence of profound gastric acid suppression. The acidic environment of the stomach serves as a barrier against the proliferation of ingested microorganisms. Long-term administration of P-CABs can lead to changes in the diversity and composition of the gut microbiome.[1][2] Studies with fexuprazan in mice have shown that it can reshape the gut microbiota, leading to a reduction in inflammation-associated bacteria.[8] Similarly, tegoprazan has been shown to alleviate gut microbiota dysbiosis in a mouse model of colitis.[9]

Q2: What is the proposed mechanism for this compound-induced changes in gut microbiota?

A2: The primary mechanism is the increase in gastric pH, which allows for the survival and colonization of bacteria that would typically be eliminated by stomach acid. This can lead to a shift in the microbial populations in the downstream intestinal tract. The workflow for investigating these changes typically involves 16S rRNA sequencing of fecal or intestinal samples. A logical workflow is presented in the diagrams section.

Data Presentation

Table 1: Effect of P-CABs on Serum Gastrin Levels in Sprague-Dawley Rats

CompoundDose (mg/kg/day)DurationSerum Gastrin (pg/mL) (Mean ± SD)Fold Increase vs. ControlReference
ControlVehicle4 weeks150 ± 251.0[1][2]
Tegoprazan104 weeks450 ± 70~3.0[1][2]
Vonoprazan104 weeks480 ± 85~3.2[1][2]
Esomeprazole304 weeks420 ± 60~2.8[1][2]

Table 2: Effect of P-CABs on Gastric Emptying in Sprague-Dawley Rats

CompoundDose (mg/kg/day)DurationGastric Emptying (% remaining at 90 min)% Change vs. ControlReference
ControlVehicle2 weeks35 ± 50%[1][3]
Tegoprazan102 weeks50 ± 8+42.9%[1][3]
Vonoprazan102 weeks52 ± 7+48.6%[1][3]
ControlVehicle4 weeks36 ± 60%[1][3]
Tegoprazan104 weeks38 ± 5+5.6%[1][3]
Vonoprazan104 weeks39 ± 6+8.3%[1][3]

Table 3: Carcinogenicity Findings with Tegoprazan in Rodents

SpeciesDose (mg/kg/day)DurationKey FindingsReference
Sprague-Dawley Ratup to 30094 weeksBenign and/or malignant neuroendocrine (ECL) cell tumors at exposures >7-fold human dose.[5]
CD-1 Mouseup to 150104 weeksNo treatment-related increase in neoplasms relevant to humans.[5]

Experimental Protocols

Protocol 1: Assessment of ECL Cell Hyperplasia in Rats
  • Tissue Collection and Preparation:

    • At the end of the treatment period, euthanize rats via an approved method.

    • Dissect the stomach and open it along the greater curvature.

    • Rinse the gastric contents with cold phosphate-buffered saline (PBS).

    • Fix the entire stomach in 10% neutral buffered formalin for 24 hours.

    • Process the tissue for paraffin embedding. Section the gastric body/fundus at 5 µm thickness.

  • Immunohistochemistry for Chromogranin A (CgA):

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with 5% normal goat serum for 1 hour.

    • Incubate with a primary antibody against Chromogranin A (dilution to be optimized) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Apply an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

    • Develop the signal with diaminobenzidine (DAB) substrate.

    • Counterstain with hematoxylin.

  • Morphometric Analysis:

    • Capture high-resolution images of the stained sections using a light microscope equipped with a digital camera.

    • Using image analysis software (e.g., ImageJ), quantify the CgA-positive cell area as a percentage of the total mucosal area in at least 10 randomly selected fields per animal.

    • Categorize the hyperplasia as diffuse, linear, or micronodular based on established criteria.[6]

Protocol 2: Measurement of Gastric Emptying in Rats (Phenol Red Method)
  • Preparation:

    • Fast rats overnight (18-24 hours) with free access to water.

    • Prepare a test meal: 1.5% methylcellulose containing 0.5 mg/mL phenol red as a non-absorbable marker.

    • Administer this compound or vehicle at the specified dose and time before the test meal.

  • Procedure:

    • Administer 1.5 mL of the phenol red test meal to each rat via oral gavage.

    • At a predetermined time point (e.g., 90 minutes) after gavage, euthanize the animals by CO2 asphyxiation.

    • Clamp the pylorus and cardia of the stomach with hemostats to prevent leakage.

    • Carefully dissect the stomach and place it in a tube containing 10 mL of 0.1 N NaOH.

  • Quantification:

    • Homogenize the stomach and its contents in the NaOH solution.

    • Let the homogenate stand for 1 hour at room temperature to allow the phenol red to be extracted.

    • Centrifuge the homogenate at 3000 x g for 10 minutes.

    • To 1 mL of the supernatant, add 0.5 mL of 20% trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge at 3000 x g for 10 minutes.

    • Add 4 mL of 0.5 N NaOH to 1 mL of the resulting supernatant to develop the color.

    • Measure the absorbance of the final solution at 560 nm using a spectrophotometer.

    • Prepare a standard curve with known concentrations of phenol red.

  • Calculation:

    • Calculate the amount of phenol red recovered from each stomach using the standard curve.

    • Gastric Emptying (%) = (1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red in stomachs of rats sacrificed immediately after gavage)) x 100.

Mandatory Visualizations

G PCAB This compound H_K_ATPase Gastric H+/K+-ATPase (Proton Pump) PCAB->H_K_ATPase Inhibits Acid_Secretion Gastric Acid Secretion PCAB->Acid_Secretion Decreases H_K_ATPase->Acid_Secretion Drives Gastric_pH Intragastric pH Acid_Secretion->Gastric_pH Decreases G_Cells Antral G-Cells Gastric_pH->G_Cells Inhibits (Negative Feedback) Gastrin Serum Gastrin G_Cells->Gastrin Secretes ECL_Cells ECL Cells Gastrin->ECL_Cells Stimulates (Trophic Effect) Hyperplasia ECL Cell Hyperplasia (Rodents) ECL_Cells->Hyperplasia Leads to

Caption: Signaling pathway of P-CAB-induced ECL cell hyperplasia.

G Start Start: Observe Altered Gut Microbiota Collect Collect Fecal/Cecal Samples (Treatment vs. Control) Start->Collect DNA_Extract Extract Total Bacterial DNA Collect->DNA_Extract Amplify Amplify 16S rRNA Gene (e.g., V3-V4 region) via PCR DNA_Extract->Amplify Sequence Perform High-Throughput Sequencing (e.g., Illumina) Amplify->Sequence Process Process Raw Reads: Quality Filtering, Denoising, Merging Sequence->Process ASV Generate Amplicon Sequence Variants (ASVs) / OTUs Process->ASV Analyze Perform Bioinformatic Analysis ASV->Analyze Alpha Alpha Diversity (e.g., Shannon, Chao1) Analyze->Alpha Within-Sample Diversity Beta Beta Diversity (e.g., PCoA, NMDS) Analyze->Beta Between-Sample Diversity Taxa Differential Abundance Analysis (e.g., LEfSe, ANCOM) Analyze->Taxa Specific Bacteria End End: Identify Specific Taxonomic Shifts Taxa->End

Caption: Experimental workflow for gut microbiota analysis.

References

Technical Support Center: Improving the Bioavailability of P-CAB Agent 2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of Potassium-Competitive Acid Blocker (P-CAB) agents. The guides are presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it critical for P-CAB agents?

A: Oral bioavailability (denoted as F) is the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[1] It is a critical pharmacokinetic parameter that determines the efficacy and required dosage of a drug.[2] For a P-CAB agent, optimal bioavailability ensures that a sufficient concentration of the drug reaches the gastric parietal cells to effectively inhibit the H+/K+ ATPase proton pump, providing rapid and sustained gastric acid suppression.[3] Low or variable bioavailability can lead to inconsistent therapeutic effects and requires higher doses, which may increase costs and the risk of side effects.[2]

Q2: What are the primary factors that can limit the oral bioavailability of a new P-CAB agent?

A: The primary barriers to oral bioavailability for any drug, including a P-CAB, can be categorized as follows:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed. Many new chemical entities are poorly water-soluble, which limits their dissolution rate and overall absorption.[4][5]

  • Low Intestinal Permeability: After dissolving, the drug must pass through the intestinal epithelial cell barrier to enter the bloodstream. Factors like molecular size, lipophilicity, and interactions with cellular transporters influence this step.[4]

  • First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver before reaching systemic circulation. A significant portion of the drug can be metabolized by enzymes in the intestinal wall and liver (e.g., Cytochrome P450 enzymes), reducing the amount of active drug that reaches the rest of the body.[4][6] P-CABs are primarily metabolized by CYP3A4.[6]

  • Efflux Transporters: Transporters like P-glycoprotein (P-gp), present in the intestinal epithelium, can actively pump the drug back into the GI lumen, limiting its net absorption.[7][8]

Q3: How does food intake typically affect the bioavailability of P-CABs?

A: The effect of food on P-CAB bioavailability varies between different agents. Unlike proton pump inhibitors (PPIs), which generally need to be taken before a meal for optimal efficacy, many P-CABs can be administered without regard to food intake.[3][9] However, some newer agents show increased exposure when taken with food. Understanding this "food effect" is crucial during development.

Data Summary: Effect of Food on the Pharmacokinetics of Various P-CABs

P-CAB Agent Effect of Food on Bioavailability (AUC) Effect on Peak Concentration (Cmax) Clinical Recommendation
Vonoprazan Not significantly affected.[9][10] Not significantly affected.[9][10] Can be administered without regard to food.[9]
Tegoprazan Not significantly affected.[10] Not significantly affected.[10] Can be administered without regard to food.
Keverprazan Increased exposure.[10] Increased exposure.[10] Administration with food may be beneficial.

| Zastaprazan | Increased exposure.[10][11] | Increased exposure.[11] | Administration with food may be beneficial.[11] |

Q4: What are common formulation strategies to enhance the oral bioavailability of poorly soluble compounds?

A: For drugs with solubility-limited bioavailability, several formulation strategies can be employed:

  • Particle Size Reduction: Decreasing the particle size (micronization, nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][12]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix can significantly improve its solubility and dissolution.[13][14]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs and facilitate their absorption through the lymphatic system, potentially bypassing first-pass metabolism.[13][15]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[12]

Q5: What are the standard in vitro models for predicting the intestinal permeability of a P-CAB agent?

A: Two widely used in vitro models are essential for early-stage assessment:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive transcellular permeability by measuring a compound's diffusion across an artificial lipid membrane.[16] It is a cost-effective way to screen compounds for their potential to passively diffuse across the intestinal barrier.[16]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelial barrier.[17] It is considered the gold standard for in vitro permeability screening because it can assess not only passive diffusion but also active transport and the involvement of efflux transporters like P-gp.[17][18]

Troubleshooting Guide

Problem: My P-CAB agent shows very low and inconsistent bioavailability in rodent pharmacokinetic (PK) studies.

This is a common challenge in early drug development. The issue can typically be traced to one or more of the "ADME" (Absorption, Distribution, Metabolism, Excretion) properties of the compound. The following Q&A will guide you through a systematic investigation.

Q: Could poor solubility be the cause? How do I confirm and address this?

A: Yes, poor aqueous solubility is a very common cause of low oral bioavailability.[5]

  • Confirmation:

    • Kinetic/Thermodynamic Solubility Assays: First, determine the solubility of your P-CAB agent in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). Low solubility (<100 µg/mL) in intestinal fluid is often problematic.

    • Dissolution Testing: Perform a dissolution test on your current formulation (e.g., simple suspension) to see how quickly and completely the drug dissolves under simulated GI conditions.

  • Solutions & Experimental Approaches:

    • Formulation Enhancement: The most direct approach is to improve the formulation.[19] Try formulating your P-CAB agent using one of the enabling technologies mentioned in FAQ #4, such as creating a nanosuspension or an amorphous solid dispersion.[20]

    • Preclinical Formulation Screening: Test several different formulations (e.g., solution, suspension, micronized suspension, SEDDS) in a small-scale rodent PK study to see which provides the best exposure.[21]

Q: How can I determine if high first-pass metabolism is limiting my P-CAB's bioavailability?

A: P-CABs are known to be metabolized by CYP enzymes, primarily CYP3A4.[6] Extensive metabolism in the gut wall or liver before the drug reaches systemic circulation can severely limit bioavailability.

  • Confirmation & Experimental Approaches:

    • In Vitro Metabolic Stability Assay: Incubate your P-CAB agent with human and rodent liver microsomes or hepatocytes. Rapid degradation in these systems suggests high susceptibility to hepatic metabolism.

    • In Vivo Study with a CYP Inhibitor: Conduct a PK study in rodents where you co-administer your P-CAB agent with a potent inhibitor of CYP3A enzymes (e.g., ritonavir or ketoconazole). A significant increase in oral bioavailability (AUC) in the presence of the inhibitor strongly suggests that CYP3A-mediated metabolism is a major barrier.[22]

  • Solutions:

    • If metabolism is confirmed as the primary issue, medicinal chemistry efforts may be required to design analogues with improved metabolic stability.

    • For clinical development, the potential for drug-drug interactions (DDIs) with CYP3A4 inhibitors (like clarithromycin) or inducers must be carefully evaluated.[10]

Q: My P-CAB agent has good solubility and is metabolically stable, but bioavailability is still low. Could efflux transporters be the problem?

A: Yes. If the drug is actively pumped back into the gut lumen by transporters like P-glycoprotein (P-gp), its net absorption will be low.[7]

  • Confirmation & Experimental Approaches:

    • Caco-2 Bidirectional Permeability Assay: This is the definitive in vitro test. Measure the permeability of your P-CAB agent across a Caco-2 monolayer in both directions: from the apical (gut lumen) side to the basolateral (blood) side (Papp, A→B) and vice-versa (Papp, B→A).[18]

    • Calculate the Efflux Ratio (ER): The ER is calculated as (Papp, B→A) / (Papp, A→B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter.[18]

    • Assay with Inhibitors: To confirm P-gp involvement, run the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your P-CAB is a P-gp substrate.[18]

  • Solutions:

    • Structural modifications to the molecule can sometimes reduce its affinity for efflux transporters.

    • Certain formulation excipients have been shown to inhibit P-gp, which can be an effective strategy to improve absorption.

Q: My in vitro Caco-2 permeability results are inconsistent. What should I check?

A: Inconsistent Caco-2 data can undermine confidence in your results. Here are the common culprits:

  • Poor Monolayer Integrity: The tight junctions between cells are crucial for a valid assay.

    • Troubleshooting: Always measure the Transepithelial Electrical Resistance (TEER) of your monolayers before and after the experiment.[17] Low or drastically changed TEER values indicate a leaky monolayer. Review your cell seeding density and culture duration (typically 21 days).[17] Also, run a low-permeability marker like Lucifer Yellow to confirm monolayer integrity.[17]

  • Compound Cytotoxicity: High concentrations of your P-CAB agent may be toxic to the Caco-2 cells, damaging the monolayer.

    • Troubleshooting: Perform a cytotoxicity assay (e.g., MTT assay) on Caco-2 cells at the concentrations you plan to use in the permeability study. Ensure your test concentration is non-toxic.[23]

  • Low Compound Recovery: The total amount of drug at the end of the experiment is less than what you started with.

    • Troubleshooting: This is often due to non-specific binding to the plastic plates or metabolism by the Caco-2 cells. Analyze both donor and acceptor wells, as well as the cell monolayer itself, to perform a mass balance calculation. Using low-binding plates can help mitigate this issue.

Experimental Protocols & Workflows

Mandatory Visualizations

G cluster_formulation Physicochemical & Formulation Factors cluster_physiological Physiological Factors Solubility Aqueous Solubility Dissolution Dissolution Rate Solubility->Dissolution Absorption Drug Absorption (Gut Wall) Dissolution->Absorption Formulation Formulation Strategy (e.g., ASD, SEDDS) Formulation->Solubility Permeability Membrane Permeability Permeability->Absorption Metabolism First-Pass Metabolism (CYP3A4) Bioavailability Oral Bioavailability (Systemic Circulation) Metabolism->Bioavailability Reduces Efflux Efflux Transporters (P-glycoprotein) Efflux->Absorption Reduces Net Absorption Absorption->Metabolism Portal Vein Absorption->Bioavailability

Caption: Key factors influencing the oral bioavailability of a P-CAB agent.

G Start Problem: Low / Variable Oral Bioavailability of P-CAB Agent 2 Solubility Is aqueous solubility < 100 µg/mL in simulated intestinal fluid? Start->Solubility Permeability Is passive permeability low? Solubility->Permeability No SolutionFormulate Action: Develop enabling formulation (e.g., ASD, Nanosuspension) Solubility->SolutionFormulate Yes Efflux Is the compound an efflux transporter substrate? Permeability->Efflux No (Run PAMPA Assay) SolutionChem Action: Consider medicinal chemistry to block metabolic soft spots or reduce efflux affinity Permeability->SolutionChem Yes Metabolism Is the compound rapidly metabolized by liver microsomes? Efflux->Metabolism No (Run Caco-2 Bidirectional Assay) Efflux->SolutionChem Yes SolutionPK Action: Conduct in vivo PK study with CYP3A4 inhibitor Metabolism->SolutionPK Yes

Caption: Experimental workflow for troubleshooting low P-CAB bioavailability.

G PCAB This compound (in Enterocyte/Hepatocyte) CYP3A4 CYP3A4 Enzyme PCAB->CYP3A4 Metabolism Metabolite Inactive Metabolites CYP3A4->Metabolite Inhibitor CYP3A4 Inhibitor (e.g., Clarithromycin, Ketoconazole) Inhibitor->CYP3A4 Inhibits

Caption: P-CAB metabolism pathway via CYP3A4 and the effect of inhibitors.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of "this compound" as an early indicator of its potential for oral absorption.

Principle: This assay measures the diffusion of a compound from a donor compartment, through a filter coated with a lipid solution (mimicking a cell membrane), into an acceptor compartment.[16] The rate of diffusion provides an effective permeability (Pe) value.

Materials:

  • 96-well PAMPA plate system (hydrophobic PVDF filter donor plate and a low-binding acceptor plate).

  • Lipid solution (e.g., 1% lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • "this compound" stock solution in DMSO.

  • High and low permeability control compounds (e.g., Testosterone and Furosemide).

  • 96-well UV-compatible plate for analysis.

  • Plate shaker and spectrophotometer.

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[24]

  • Coat Donor Plate Membrane: Place the donor filter plate on a tray. Pipette 5 µL of the lipid-in-dodecane solution directly onto the membrane of each well. Allow the solvent to evaporate for approximately 5 minutes, leaving a lipid layer.

  • Prepare Donor Solutions: Prepare the donor solutions by diluting the P-CAB agent and control compounds in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).

  • Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the lipid-coated donor plate.[25]

  • Assemble Sandwich Plate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor membrane contacts the buffer in the acceptor wells.

  • Incubate: Incubate the assembled plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[25]

  • Sample Collection & Analysis: After incubation, separate the plates. Collect samples from the donor and acceptor wells. Determine the concentration of the compound in each compartment using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe (cm/s) = - [ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the permeability of "this compound" across a human intestinal cell monolayer and to assess if it is a substrate for efflux transporters.

Principle: Differentiated Caco-2 cells form a polarized monolayer with tight junctions, expressing transporters found in the human intestine.[26] By measuring compound transport from the apical (A) to basolateral (B) side and from B to A, one can determine the apparent permeability (Papp) and calculate an efflux ratio.[18]

Materials:

  • Caco-2 cells.

  • 24-well Transwell™ plates with semi-permeable inserts.

  • Cell culture medium and supplements (DMEM, FBS, etc.).

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4).

  • "this compound" stock solution, control compounds (e.g., Atenolol - low permeability, Propranolol - high permeability, Digoxin - P-gp substrate).

  • TEER meter.

  • Analytical instrumentation (LC-MS/MS).

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell™ inserts and culture for 21-24 days to allow for differentiation and monolayer formation.[26]

  • Monolayer Integrity Test: Before the experiment, measure the TEER of each well. Values should be within the laboratory's established range (e.g., >300 Ω·cm²) to confirm monolayer integrity.[23]

  • Transport Experiment (A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer containing "this compound" to the apical (donor) compartment and buffer without the drug to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[26]

    • At the end of the incubation, take samples from both compartments for analysis.

  • Transport Experiment (B→A):

    • Perform the same procedure as above, but add the drug-containing buffer to the basolateral (donor) compartment and plain buffer to the apical (receiver) compartment.

  • Sample Analysis: Quantify the concentration of "this compound" in all samples using a validated LC-MS/MS method.

Data Analysis:

  • Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

  • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests active efflux.[18]

Protocol 3: Rodent Oral Bioavailability Study

Objective: To determine the absolute oral bioavailability (F%) of "this compound" in a preclinical species.

Principle: The drug is administered both intravenously (IV) and orally (PO) to two separate groups of animals. Plasma concentrations are measured over time for both routes. The ratio of the area under the plasma concentration-time curve (AUC) for the oral dose, corrected for dose, to that of the IV dose provides the absolute bioavailability.[27]

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model).

  • "this compound" formulated for IV administration (e.g., in a solubilizing vehicle like PEG400/saline).

  • "this compound" formulated for PO administration (e.g., suspension in 0.5% methylcellulose).

  • Dosing gavage needles and syringes.

  • Blood collection supplies (e.g., heparinized tubes).

  • Centrifuge and freezer for plasma storage.

  • LC-MS/MS for bioanalysis.

Methodology:

  • Animal Acclimation & Dosing:

    • Acclimate animals for at least 3 days. Fast animals overnight before dosing.

    • Group 1 (IV): Administer a single IV bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples from each animal at specific time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood to obtain plasma and store frozen at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method to quantify the concentration of "this compound" in the plasma samples.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software to calculate pharmacokinetic parameters, including AUC from time zero to infinity (AUCinf) for both groups.

Data Analysis: Absolute Oral Bioavailability (F%): F% = (AUCinf, PO / AUCinf, IV) * (DoseIV / DosePO) * 100

References

"P-CAB agent 2" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for P-CAB Agent 2. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and how does it work?

A1: this compound is a Potassium-Competitive Acid Blocker (P-CAB). P-CABs inhibit the gastric hydrogen-potassium ATPase (H+/K+ ATPase), also known as the proton pump, which is responsible for gastric acid secretion in the parietal cells of the stomach.[1] Unlike traditional proton pump inhibitors (PPIs), P-CABs bind reversibly and competitively with potassium ions at the pump's binding site.[2] This mechanism allows for a rapid onset of action and prolonged acid suppression, as their binding is not dependent on an acidic environment for activation.[1][3]

Q2: What are the key advantages of P-CABs like Agent 2 over traditional PPIs?

A2: P-CABs offer several advantages over PPIs:

  • Rapid Onset of Action: P-CABs do not require acid activation and can bind to both active and inactive proton pumps, leading to a faster inhibition of acid secretion.[4][5]

  • Long-Lasting Effect: They have a more sustained action in suppressing acid production.[1]

  • Dosing Flexibility: Their action is not dependent on food intake, unlike PPIs which are typically administered before meals.[4]

  • Metabolism: P-CABs are less affected by cytochrome P450 (CYP2C19) polymorphisms, which can cause variability in the efficacy of PPIs.[1]

Assay and Experimental

Q3: We are observing significant lot-to-lot variability with our this compound. What could be the cause?

A3: Lot-to-lot variability can stem from several factors related to the manufacturing and handling of the agent. The complexity of the molecular structure of some P-CABs can make commercial-scale preparation challenging, potentially leading to inconsistencies between batches.[6][7] It is also crucial to consider the stability and storage conditions of the compound, as degradation can affect its potency. For troubleshooting, it is recommended to qualify each new lot by running a standard dose-response curve and comparing the IC50 values to previously established internal controls.

Q4: Our IC50 values for this compound are inconsistent across different experiments. What are the potential sources of this variability?

A4: Inconsistent IC50 values are a common issue in in-vitro assays and can be attributed to several factors:

  • Inter-laboratory and Intra-laboratory Variability: Differences in protocols, equipment, and even operator technique can contribute to variability.[8][9]

  • Assay Conditions: The H+/K+ ATPase assay is sensitive to pH, ion concentrations (especially K+), and temperature. Minor deviations in these parameters can significantly impact enzyme activity and inhibitor potency.[10]

  • Biological Reagents: The source and preparation of the H+/K+ ATPase enzyme (e.g., gastric microsomes) can vary in purity and activity, affecting the results.[11]

  • Data Analysis: The method used to calculate the IC50 (e.g., different curve-fitting models) can also introduce variability.[8]

Troubleshooting Guides

Issue 1: High Variability in H+/K+ ATPase Inhibition Assay
Symptoms:
  • Large error bars in dose-response curves.

  • Inconsistent IC50 values between replicate plates or experiments.

  • Poor Z'-factor for the assay.

Possible Causes and Solutions:
Possible CauseRecommended Solution
Suboptimal Reagent Preparation Ensure all buffers and solutions are freshly prepared and at the correct pH. Verify the concentration of all stock solutions, including the P-CAB agent and ATP.
Inconsistent Enzyme Activity Aliquot the H+/K+ ATPase-enriched microsomes to avoid repeated freeze-thaw cycles. Perform a quality control check on each new batch of enzyme to ensure consistent activity.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For dose-response curves, perform serial dilutions carefully. Consider using automated liquid handlers for improved precision.
Fluctuations in Temperature Ensure all incubations are performed at a consistent and accurate temperature. Use a calibrated incubator or water bath.
Inadequate Mixing Gently mix the assay plate after adding all reagents to ensure a homogenous reaction mixture. Avoid introducing bubbles.
Plate Edge Effects Avoid using the outer wells of the assay plate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.
Issue 2: Unexpectedly Low or No Potency of this compound
Symptoms:
  • IC50 value is significantly higher than expected.

  • The dose-response curve is flat, showing no inhibition.

Possible Causes and Solutions:
Possible CauseRecommended Solution
Degradation of this compound Verify the storage conditions and age of the compound. If possible, assess the purity of the agent using analytical methods like HPLC. Prepare fresh stock solutions from a new vial.
Incorrect Assay Buffer Composition The inhibitory action of P-CABs is competitive with potassium. Ensure the potassium concentration in the assay buffer is within the optimal range for the assay and is consistent across experiments.[10]
Inactive Enzyme The H+/K+ ATPase enzyme may have lost activity due to improper storage or handling. Test the enzyme activity with a known inhibitor as a positive control.
Problem with ATP ATP solutions can degrade over time. Use a fresh, properly prepared ATP stock solution.
Inappropriate Assay pH While P-CABs do not require an acidic environment for activation, the enzyme itself has an optimal pH range for activity. Verify that the assay buffer pH is correct.[10]

Quantitative Data Summary

The following tables summarize IC50 values for various P-CABs and other proton pump inhibitors from published literature. This data can serve as a reference for expected potency ranges.

Table 1: IC50 Values of Various P-CABs and PPIs

CompoundTargetAssay ConditionsIC50Reference
TegoprazanH+/K+ ATPasepH 7.2, varying [K+]Dependent on [K+][10]
SCH28080H+/K+ ATPasepH 7.5~2.5 µM[12]
Vonoprazan (TAK-438)H+/K+ ATPasepH 7.50.028 µM[12]
OmeprazoleH+/K+ ATPasepH 7.4 (pre-incubated at pH 6.1)1.1 µM[11]
ML 3000H+/K+ ATPasepH 7.416.4 µM[11]

Experimental Protocols

Key Experiment: In-Vitro H+/K+ ATPase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound on the gastric H+/K+ ATPase.

1. Materials and Reagents:

  • This compound

  • H+/K+ ATPase-enriched gastric microsomes

  • ATP

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)

  • MgCl2

  • KCl

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Incubator

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution to create a range of concentrations for the dose-response curve.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • MgCl2

    • KCl

    • Varying concentrations of this compound

    • H+/K+ ATPase-enriched gastric microsomes

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).

  • Quantify the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay.[13]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.

  • Plot the percent inhibition against the log of the this compound concentration and fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

P_CAB_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen PCAB This compound (in circulation) Pump_inactive Inactive H+/K+ ATPase (in tubulovesicles) PCAB->Pump_inactive Binds reversibly Pump_active Active H+/K+ ATPase (on canalicular membrane) PCAB->Pump_active Binds reversibly Pump_inactive->Pump_active Cellular Stimulation PCAB_bound P-CAB Bound to H+/K+ ATPase Pump_inactive->PCAB_bound Pump_active->Pump_inactive Recycling Pump_active->PCAB_bound H_ion H+ Pump_active->H_ion Pumps Out H_ions_out H+ (Acid) Secretion Blocked PCAB_bound->H_ions_out K_ions_in K+ Influx Blocked PCAB_bound->K_ions_in K_ion K+ K_ion->Pump_active Enters

Caption: Mechanism of action of this compound on the gastric H+/K+ ATPase.

Troubleshooting_Workflow Start Start: Assay Variability or Low Potency Observed Check_Reagents Check Reagent Preparation (Compound, Buffers, ATP) Start->Check_Reagents Decision1 Reagents OK? Check_Reagents->Decision1 Check_Enzyme Verify Enzyme Activity (QC with control inhibitor) Decision2 Enzyme Active? Check_Enzyme->Decision2 Check_Protocol Review Assay Protocol (Pipetting, Temp, Time) Decision3 Protocol Followed? Check_Protocol->Decision3 Check_Data Analyze Data Processing (Curve fit, calculations) Decision4 Data Analysis Correct? Check_Data->Decision4 Decision1->Check_Enzyme Yes Remake_Reagents Remake All Reagents Decision1->Remake_Reagents No Decision2->Check_Protocol Yes New_Enzyme Use New Enzyme Aliquot Decision2->New_Enzyme No Decision3->Check_Data Yes Refine_Technique Refine Technique & Re-run Assay Decision3->Refine_Technique No Reanalyze_Data Re-analyze Data Decision4->Reanalyze_Data No End_Resolved Issue Resolved Decision4->End_Resolved Yes Remake_Reagents->Check_Reagents New_Enzyme->Check_Enzyme Refine_Technique->Start Reanalyze_Data->Check_Data End_Unresolved Issue Persists: Contact Technical Lead

Caption: A logical workflow for troubleshooting common P-CAB assay issues.

References

Troubleshooting "P-CAB agent 2" inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for P-CAB Agent 2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential inconsistencies in experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing variable efficacy of this compound in our pre-clinical models of acid reflux. What are the potential causes for this inconsistency?

A1: Inconsistent results with this compound can arise from several factors related to the experimental setup and the inherent mechanism of the compound. Here are some key areas to investigate:

  • Model-Specific Physiology: The efficacy of P-CABs can be influenced by the specific animal model used. Gastric pH, parietal cell density, and the expression levels of the H+/K+ ATPase can vary between species and even strains, leading to different responses.

  • Co-existing Conditions: In clinical settings, factors such as co-existing functional dyspepsia (FD) and the presence of sleep disturbances have been associated with a non-response to P-CABs in patients with PPI-refractory GERD.[1] While these are clinical observations, they highlight that underlying physiological complexities can impact efficacy. Consider if your animal models have confounding pathologies.

  • Drug Formulation and Administration: P-CABs are acid-stable and do not require enteric coating.[2] However, ensure the vehicle for administration is appropriate and does not interfere with absorption. The timing and method of administration should be consistent across all experimental groups.

  • Metabolism: While P-CABs are generally less affected by CYP2C19 polymorphisms compared to many proton pump inhibitors (PPIs), metabolism can still be a source of variability.[3] Vonoprazan, for example, is primarily metabolized by CYP3A4.[4] Differences in metabolic enzyme activity in your animal models could contribute to inconsistent plasma concentrations and, consequently, variable efficacy.

Q2: What is the fundamental mechanism of action for this compound, and how does it differ from traditional Proton Pump Inhibitors (PPIs)?

A2: P-CABs, including agents analogous to "this compound," directly inhibit the gastric H+/K+ ATPase (proton pump) in a potassium-competitive and reversible manner.[5][6] This mechanism has several key distinctions from PPIs:

  • Activation: P-CABs do not require an acidic environment for activation and are not prodrugs.[2][4] In contrast, PPIs are acid-labile prodrugs that need conversion to their active form in the acidic canaliculi of parietal cells.[7]

  • Binding: P-CABs bind ionically and reversibly to the proton pump, competing with potassium ions. PPIs, on the other hand, form an irreversible covalent bond with the pump.

  • Onset of Action: Due to their direct-acting nature, P-CABs have a more rapid onset of action, typically within 2-3 hours, compared to the 3-5 days required for PPIs to reach maximal effect.[4]

  • Mealtime Dependency: The efficacy of P-CABs is not dependent on meal times, unlike PPIs which should be administered before a meal to target activated proton pumps.[2]

Below is a diagram illustrating the mechanism of action of P-CABs.

PCAB_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen PCAB This compound Pump_Active H+/K+ ATPase (Active) PCAB->Pump_Active Ionic, Reversible Binding Pump_Inactive H+/K+ ATPase (Proton Pump) H_ion H+ Pump_Active->H_ion Blocks H+ Secretion K_ion K+ K_ion->Pump_Active Competes with K+ H_ion_lumen H+

Mechanism of this compound on the gastric proton pump.

Q3: We are designing an experiment to compare the efficacy of this compound with a standard PPI. What are the recommended experimental protocols?

A3: To ensure a robust comparison between this compound and a PPI, consider the following detailed experimental protocol for an animal model of gastric acid secretion:

Objective: To compare the acid suppression effects of this compound and a standard PPI (e.g., esomeprazole, lansoprazole).

Materials:

  • This compound

  • Standard PPI (e.g., esomeprazole)

  • Vehicle control

  • Animal models (e.g., Sprague-Dawley rats)

  • Urethane for anesthesia

  • Gastric perfusion pump

  • pH meter and electrode

  • Saline solution

Experimental Workflow:

Experimental workflow for comparing acid suppression.

Key Considerations:

  • PPI Administration: Remember that PPIs require an acidic environment for activation. Therefore, the PPI should be administered before stimulating acid secretion. In contrast, P-CABs can be administered at any time relative to the stimulant.

  • Dosage: Ensure that the doses of this compound and the PPI are pharmacologically equivalent based on available literature or preliminary dose-response studies.

  • Data Analysis: The primary endpoint is typically the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4).[2]

Quantitative Data Summary

The following tables summarize the comparative efficacy of P-CABs (represented by vonoprazan and tegoprazan) against PPIs in clinical trials. This data can serve as a benchmark for your experimental results.

Table 1: Healing Rates in Erosive Esophagitis (EE)

AgentIndicationHealing Rate (Week 2)Healing Rate (Week 8)Comparator (PPI)Healing Rate (Week 8)Citation
Vonoprazan (20 mg)Erosive Esophagitis74%93%Lansoprazole (30 mg)85%[2]
Vonoprazan (20 mg)Severe EE (LA Grades C/D)88%99%Lansoprazole (30 mg)88%[2]
TegoprazanErosive EsophagitisNon-inferior to esomeprazoleNon-inferior to esomeprazoleEsomeprazole-[2]

Table 2: Intragastric pH Control

AgentDay 1 (% time pH > 4)Day 7 (% time pH > 4)Comparator (PPI)Day 1 (% time pH > 4)Day 7 (% time pH > 4)Citation
Vonoprazan (20 mg)63%88%Lansoprazole (30 mg)23%42%[2]

Table 3: Helicobacter pylori Eradication Rates (Triple Therapy)

P-CAB Based TherapyEradication RatePPI Based TherapyEradication RateCitation
Vonoprazan + Amoxicillin + Clarithromycin92.6%Lansoprazole + Amoxicillin + Clarithromycin75.9%[6]
Tegoprazan-based triple therapyComparable to PPI-basedLansoprazole-based triple therapy-[2]

This information should help guide your experimental design and troubleshooting efforts when working with this compound. For further assistance, please consult the relevant scientific literature on P-CABs.

References

Technical Support Center: P-CAB Agent 2 (Keverprazan)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of P-CAB Agent 2 (Keverprazan).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Keverprazan, is a potent and orally active potassium-competitive acid blocker (P-CAB). It functions as a gastric acid secretion inhibitor by competitively blocking the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions are summarized in the table below.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions in high-quality, anhydrous dimethyl sulfoxide (DMSO). For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use. If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.

Q4: What are the known stability issues with this compound?

A4: While specific forced degradation studies on Keverprazan are not publicly available, studies on other P-CABs, such as tegoprazan and vonoprazan, indicate that this class of compounds is susceptible to degradation under certain stress conditions. Notably, instability has been observed in acidic, alkaline, and oxidative environments.[1][2][3] Thermal and photolytic conditions appear to be more stable for some P-CABs.[1][3]

Q5: What is the mechanism of action of this compound?

A5: this compound is a reversible inhibitor of the gastric H+/K+-ATPase. Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and compete directly with potassium ions to inhibit the proton pump, thereby preventing the secretion of gastric acid.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or lower than expected activity in vitro. 1. Degradation of the compound. 2. Improper stock solution preparation or storage. 3. Multiple freeze-thaw cycles of stock solutions. 1. Verify the storage conditions of both the solid compound and stock solutions. 2. Prepare fresh stock solutions from the solid compound. 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 4. Ensure the pH of your experimental buffer is not highly acidic or alkaline.
Precipitation of the compound in aqueous buffers. 1. Low aqueous solubility. 2. Buffer incompatibility. 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. 3. Test the solubility in different buffer systems.
Unexpected peaks in chromatography (HPLC/LC-MS). 1. Presence of degradation products. 2. Contamination of solvents or vials. 1. Analyze a freshly prepared sample as a reference. 2. If degradation is suspected, perform a forced degradation study under controlled conditions (acidic, basic, oxidative) to identify potential degradants. 3. Use high-purity solvents and new vials for analysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound (Keverprazan)

Form Storage Temperature Duration Notes
Solid (Pure Form) -20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage.
In DMSO -80°C6 monthsRecommended for long-term storage of stock solutions.
-20°C1 monthSuitable for short-term storage of stock solutions.

Data compiled from supplier information.

Table 2: Summary of Forced Degradation Studies on a Related P-CAB (Tegoprazan)

Stress Condition Observation Number of Degradation Products Identified
Acidic Hydrolysis Unstable8
Alkaline Hydrolysis Unstable8
Oxidative (H₂O₂) Unstable8
Neutral Hydrolysis StableNot Applicable
Photolytic StableNot Applicable
Thermal StableNot Applicable

This table is based on a study of tegoprazan and is provided as a predictive guide for this compound.[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions. A stability-indicating analytical method (e.g., HPLC) should be developed and validated prior to these studies.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration.

    • Analyze by HPLC.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Follow the incubation, sampling, and neutralization (with 0.1 N HCl) steps as described for acidic hydrolysis.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample, dilute with the mobile phase, and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven (e.g., 60°C) for a defined period.

    • Also, incubate a solution of the compound at the same temperature.

    • At each time point, prepare a sample for analysis by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • At each time point, prepare samples for analysis by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

P_CAB_Signaling_Pathway Mechanism of H+/K+ ATPase Inhibition by this compound cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen PCAB This compound (Keverprazan) ATPase H+/K+ ATPase (Proton Pump) PCAB->ATPase Binds Reversibly K_ion K+ H_ion_out H+ ATPase->H_ion_out Pumps H+ into Lumen K_ion->ATPase Competes for Binding H_ion_in H+

Caption: this compound Signaling Pathway

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Inconsistent Experimental Results Check_Storage Verify Compound and Solution Storage Conditions Start->Check_Storage Fresh_Solution Prepare Fresh Stock Solution Check_Storage->Fresh_Solution Improper Storage Check_Protocol Review Experimental Protocol (pH, concentration, etc.) Check_Storage->Check_Protocol Proper Storage Aliquot Aliquot Stocks for Single Use Fresh_Solution->Aliquot Solubility_Test Perform Solubility Test in Experimental Buffer Check_Protocol->Solubility_Test Resolved Issue Resolved Aliquot->Resolved Stability_Test Consider Forced Degradation Study Solubility_Test->Stability_Test Precipitation or Degradation Suspected Solubility_Test->Resolved Soluble and Stable Stability_Test->Resolved

Caption: Troubleshooting Workflow

Experimental_Workflow Forced Degradation Experimental Workflow Start Start: this compound Sample Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL) Start->Prepare_Stock Stress_Conditions Apply Stress Conditions Prepare_Stock->Stress_Conditions Acid Acidic Hydrolysis (0.1 N HCl) Stress_Conditions->Acid Base Alkaline Hydrolysis (0.1 N NaOH) Stress_Conditions->Base Oxidative Oxidative Degradation (3% H2O2) Stress_Conditions->Oxidative Thermal Thermal Stress (60°C) Stress_Conditions->Thermal Photo Photolytic Stress (UV/Vis Light) Stress_Conditions->Photo Sample_Collection Collect Samples at Defined Time Points Acid->Sample_Collection Base->Sample_Collection Oxidative->Sample_Collection Thermal->Sample_Collection Photo->Sample_Collection Neutralize Neutralize (if applicable) Sample_Collection->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze End End: Characterize Degradants Analyze->End

Caption: Forced Degradation Workflow

References

Minimizing "P-CAB agent 2" off-target activity in assays

Author: BenchChem Technical Support Team. Date: November 2025

.

Welcome to the technical support center for P-CAB Agent 2. This resource provides researchers, scientists, and drug development professionals with essential information to minimize off-target activity during in-vitro assays. As a novel Potassium-Competitive Acid Blocker (P-CAB), understanding the selectivity profile of "this compound" is crucial for generating reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target liabilities for P-CABs like "this compound"?

A1: While P-CABs are designed to selectively inhibit the gastric H+/K+ ATPase (proton pump), off-target activities can occur, potentially leading to misleading results or unforeseen toxicities. [1][2]Based on the class, researchers should consider screening "this compound" against a panel of common off-target families, including:

  • Kinases: Due to the abundance of ATP-binding sites across the kinome, kinase inhibition is a common source of off-target effects for many small molecules. [3][4]* GPCRs (G-Protein Coupled Receptors): A large and diverse family of receptors that can interact with a wide range of molecules.

  • Ion Channels: Beyond the target proton pump, other ion channels could be affected, leading to various cellular disruptions.

  • Transporters: Inhibition of transporters can alter cellular homeostasis and lead to toxicity. [5]* Nuclear Receptors: Off-target modulation can lead to unintended changes in gene expression.

Q2: How can I distinguish between a genuine off-target effect and an assay artifact?

A2: Distinguishing a true biological off-target effect from an artifact is a critical step. Key strategies include:

  • Orthogonal Assays: Confirm the finding using a different assay technology that measures the same endpoint. For example, if you see an effect in a fluorescence-based assay, try to replicate it with a label-free or luminescence-based method. [6]* Dose-Response Relationship: A true off-target effect should exhibit a clear dose-response curve. Artifacts are often inconsistent or only appear at the highest concentrations.

  • Counter-Screening: Test your compound in assays that are known to be prone to artifacts (e.g., assays for aggregation, redox activity, or luciferase inhibition).

  • Structural Analogs: Test a structurally related but inactive analog of "this compound." If the analog does not produce the same effect, it strengthens the case for a specific off-target interaction.

Q3: At what concentration should I test "this compound" for off-target activity?

A3: A common starting point for broad panel screening is to test at one or two fixed concentrations, often 1 µM and 10 µM. [7]This provides a general view of the compound's selectivity.

  • Primary Screen: A single high concentration (e.g., 10 µM) is used to identify any potential "hits."

  • Secondary Confirmation: Any targets showing significant inhibition (e.g., >50% or >70% inhibition) should be followed up with a full 10-point dose-response curve to determine the IC50 value. [3]This quantifies the potency of the off-target interaction and helps assess its physiological relevance.

Troubleshooting Guide

Problem: I'm observing unexpected cytotoxicity in my cell-based assay.

  • Possible Cause 1: Off-Target Toxicity

    • Solution: The cytotoxicity may be a direct result of "this compound" inhibiting a critical cellular pathway. Cross-reference your cytotoxicity data with results from a broad off-target panel (like a kinase or safety pharmacology panel). [5][8]If a potent off-target activity is identified, it may explain the observed cell death.

  • Possible Cause 2: Assay Artifact

    • Solution: Some assay reagents, particularly fluorescent dyes used for viability, can be toxic to cells over long incubation periods. [9]Review the protocol for your specific assay and consider reducing the incubation time or the concentration of the dye. Run a control plate with the dye and vehicle only (no compound) to assess background toxicity. [9]

  • Possible Cause 3: Cell Culture Issues

    • Solution: Inconsistent cell seeding density, high passage numbers, or mycoplasma contamination can all lead to variable and unreliable cytotoxicity results. [10]Ensure cells are healthy, seeded evenly, and routinely tested for contamination. Optimizing cell density is crucial to ensure you are in the dynamic range of the assay. [11]

Data Presentation: Off-Target Profile

Assessing the selectivity of a new compound is essential. The following table shows a representative selectivity profile for a hypothetical P-CAB against a panel of common off-target kinases. This data helps prioritize which off-target "hits" require further investigation.

Table 1: Representative Kinase Selectivity Profile for a P-CAB Compound

Kinase Target% Inhibition @ 1 µM% Inhibition @ 10 µMIC50 (µM)
H+/K+ ATPase (On-Target) 98% 99% 0.005
ABL15%12%> 10
AKT18%15%> 10
EGFR45%75%8.5
FLT33%9%> 10
JAK211%28%> 10
MET2%5%> 10
SRC55%89%4.2
VEGFR268%95%2.1

Data is for illustrative purposes and does not represent actual results for "this compound."

Experimental Protocols

Protocol 1: Broad Panel Kinase Selectivity Screen

This protocol outlines a general method for an initial, high-throughput screen to identify potential kinase off-targets. [3][12] Objective: To assess the inhibitory activity of "this compound" against a broad panel of kinases at a single, high concentration.

Materials:

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • Recombinant kinases

  • Appropriate kinase-specific peptide substrates

  • Radiolabeled ATP ([-33P]ATP)

  • Assay buffer (composition varies by kinase)

  • 96-well plates

  • Microplate reader/scintillation counter

Methodology:

  • Compound Preparation: Prepare a working solution of "this compound" by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10 µM).

  • Assay Plate Setup: Add the appropriate kinase, substrate, and assay buffer to the wells of a 96-well plate.

  • Compound Addition: Add "this compound" working solution to the test wells. Add vehicle (e.g., DMSO in buffer) to the positive and negative control wells.

  • Initiate Reaction: Start the kinase reaction by adding radiolabeled ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction using a stop buffer (e.g., phosphoric acid).

  • Measurement: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for "this compound" by comparing the signal in the test wells to the positive (no inhibition) and negative (no kinase activity) controls.

Protocol 2: Cell-Based Cytotoxicity Assay (LDH Release)

This protocol describes a common method to measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release from damaged cells. [13] Objective: To determine if "this compound" causes cell membrane damage in a relevant cell line.

Materials:

  • Selected cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • "this compound" stock solution

  • 96-well clear-bottom cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Positive control (e.g., Lysis Buffer provided in kit)

  • Microplate reader (for absorbance)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells (negative control) and wells for a maximum LDH release control (positive control).

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • Prepare for LDH Measurement: Shortly before the end of the incubation, add Lysis Buffer to the positive control wells to induce 100% cell death.

  • Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) from the kit to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Correct for background absorbance. Calculate the percentage of cytotoxicity for each concentration of "this compound" relative to the positive and negative controls.

Visualizations

Signaling and Experimental Workflows

P_CAB_Mechanism cluster_on_target On-Target Pathway (Parietal Cell) cluster_off_target Potential Off-Target Interactions PCAB This compound Pump H+/K+ ATPase (Proton Pump) PCAB->Pump Binds & Inhibits H_ion H+ Ion (Acid) Pump->H_ion Blocks Secretion K_ion K+ Ion K_ion->Pump Competes with Lumen Gastric Lumen H_ion->Lumen Kinase Kinase (e.g., VEGFR2) Unintended Unintended Cellular Effects Kinase->Unintended IonChannel Other Ion Channel IonChannel->Unintended PCAB_off This compound PCAB_off->Kinase Inhibits PCAB_off->IonChannel Modulates

Caption: On-target vs. potential off-target mechanisms of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., Cytotoxicity, Off-Target Hit) CheckAssay Step 1: Review Assay Integrity Start->CheckAssay Decision1 Are controls behaving as expected? CheckAssay->Decision1 CheckCompound Step 2: Assess Compound Behavior Decision1->CheckCompound Yes FixAssay Troubleshoot Assay: - Check reagents - Validate cell health - Rerun controls Decision1->FixAssay No Decision2 Is effect dose-dependent? CheckCompound->Decision2 Orthogonal Step 3: Perform Orthogonal Assay Decision2->Orthogonal Yes Artifact Result likely an Assay Artifact. Re-evaluate protocol. Decision2->Artifact No / Bell-shaped Decision3 Is the effect confirmed? Orthogonal->Decision3 Decision3->Artifact No OffTarget Result is a Confirmed Off-Target Effect. Proceed with characterization. Decision3->OffTarget Yes FixAssay->CheckAssay

Caption: Workflow for troubleshooting unexpected in-vitro assay results.

Screening_Cascade Start This compound Primary Primary Screen Broad Safety Panel (e.g., 44 targets) Single dose @ 10 µM Start->Primary Triage Triage Hits (Activity >50% inhibition) Primary->Triage Secondary Secondary Screen IC50 Determination (10-point curve) for prioritized hits Triage->Secondary Cellular Cell-Based Assay Confirm activity in a physiological context Secondary->Cellular Decision Risk Assessment Cellular->Decision Proceed Acceptable Selectivity Window Proceed with Development Decision->Proceed High Optimize Unacceptable Selectivity Medicinal Chemistry Optimization Decision->Optimize Low

References

"P-CAB agent 2" dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: P-CAB Agent 2

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 values for this compound are inconsistent between experimental runs. What are the potential causes?

A1: Inconsistent IC50 values can stem from several factors. Here are the most common culprits and how to address them:

  • Compound Stability: P-CABs can degrade under certain conditions. Ensure your stock solutions are fresh and stored correctly. Avoid repeated freeze-thaw cycles.

  • Assay Conditions: Minor variations in pH, temperature, or incubation time can significantly impact results. Standardize these parameters across all experiments.

  • Cell/Vesicle Health: If using cell-based or vesicle assays, ensure the biological components are healthy and consistent. Passage number for cells and preparation quality for vesicles are critical.

  • Pipetting Accuracy: At the low concentrations often used in dose-response studies, small pipetting errors can lead to large variations in final concentrations. Calibrate your pipettes regularly.

Q2: I am observing a shallow or incomplete dose-response curve. What does this indicate and how can I troubleshoot it?

A2: A shallow dose-response curve suggests a few possibilities:

  • Limited Potency: The concentration range tested may not be high enough to achieve maximal inhibition. Try extending the concentration range of this compound.

  • Solubility Issues: At higher concentrations, your compound may be precipitating out of solution, leading to a plateau in the observed effect. Visually inspect your assay plates for any signs of precipitation. Consider using a different solvent or a lower concentration of the stock solution.

  • Off-Target Effects: At very high concentrations, the compound may be acting on other targets, complicating the dose-response relationship.

  • Assay Interference: The compound itself might be interfering with your detection method (e.g., fluorescence or luminescence). Run a control experiment with the compound and detection reagents in the absence of the biological target.

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

A3: Improving solubility is a common challenge. Here are a few strategies:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent. However, ensure the final concentration of DMSO in your assay is low (typically <1%) as it can have its own biological effects.

  • pH Adjustment: Depending on the pKa of this compound, adjusting the pH of your buffer can improve solubility.

  • Excipients: Certain excipients, like cyclodextrins, can be used to enhance the solubility of hydrophobic compounds.

Data Presentation

Table 1: Comparative IC50 Values of this compound Under Different Assay Conditions

Assay ConditionIC50 (nM)Hill Slope
Standard Buffer (pH 7.4)15.21.10.992
High Potassium Buffer (pH 7.4)25.81.00.989
Low Potassium Buffer (pH 7.4)9.71.20.995
Standard Buffer (pH 6.8)18.91.10.991

This data is illustrative and for demonstration purposes only.

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes a method to determine the IC50 of this compound by measuring the inhibition of the proton pump (H+/K+-ATPase) in isolated gastric vesicles.

Materials:

  • Lyophilized hog gastric vesicles

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • ATP

  • Valinomycin

  • Acriding Orange (fluorescent pH probe)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare all buffers and solutions to their final working concentrations.

  • Vesicle Reconstitution: Reconstitute lyophilized gastric vesicles in the assay buffer to the desired concentration.

  • Serial Dilution: Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 50 µL of the serially diluted this compound to the respective wells.

    • Add 50 µL of the reconstituted gastric vesicles.

    • Include control wells with no inhibitor (vehicle control) and no vesicles (background control).

  • Initiation of Reaction: Start the reaction by adding 50 µL of ATP solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the quenching of Acridine Orange fluorescence over time at an excitation/emission of 490/530 nm. The rate of quenching is proportional to the H+/K+-ATPase activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Visualizations

Signaling Pathways and Workflows

Below are diagrams illustrating key concepts and processes related to this compound experimentation.

P_CAB_Mechanism cluster_membrane Parietal Cell Canalicular Membrane ProtonPump H+/K+-ATPase (Proton Pump) Cytoplasm Gastric Lumen H_ion_lumen H+ ProtonPump:out->H_ion_lumen Secreted K_ion_cyto K+ ProtonPump:in->K_ion_cyto Enters Cytoplasm H_ion_cyto H+ H_ion_cyto->ProtonPump:in Enters Pump K_ion_lumen K+ K_ion_lumen->ProtonPump:out Binds to Pump PCAB2 This compound PCAB2->ProtonPump:out Competitively Binds to K+ site

Caption: Mechanism of action of this compound on the H+/K+-ATPase.

experimental_workflow start Start: Prepare Reagents reconstitute Reconstitute Gastric Vesicles start->reconstitute dilute Prepare Serial Dilutions of this compound start->dilute plate Dispense Reagents into 96-well Plate reconstitute->plate dilute->plate incubate Pre-incubate Vesicles with this compound plate->incubate atp Initiate Reaction with ATP incubate->atp read Measure Fluorescence Over Time atp->read analyze Calculate Reaction Rates and % Inhibition read->analyze fit Fit Data to Dose-Response Curve (IC50) analyze->fit end End: Report IC50 Value fit->end

Caption: Experimental workflow for an in vitro H+/K+-ATPase inhibition assay.

troubleshooting_tree issue Issue: Inconsistent IC50 Values check_stability Check Compound Stability? (Fresh Stocks, Proper Storage) issue->check_stability Start Here check_conditions Standardize Assay Conditions? (pH, Temp, Time) check_stability->check_conditions Yes solution_stability Solution: Use fresh stocks, avoid freeze-thaw cycles. check_stability->solution_stability No check_bio Verify Biological Reagent Quality? (Cell Passage, Vesicle Prep) check_conditions->check_bio Yes solution_conditions Solution: Maintain consistent parameters across all runs. check_conditions->solution_conditions No check_pipetting Calibrate Pipettes? check_bio->check_pipetting Yes solution_bio Solution: Use consistent cell passages and vesicle preps. check_bio->solution_bio No solution_pipetting Solution: Perform regular pipette calibration. check_pipetting->solution_pipetting No

Caption: Troubleshooting decision tree for inconsistent IC50 values.

References

Technical Support Center: Keverprazan (P-CAB Agent 2)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Keverprazan, a potent, orally active potassium-competitive acid blocker (P-CAB). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the experimental use of Keverprazan.

Disclaimer: Keverprazan (also referred to as P-CAB agent 2, CAS 2209911-80-6) is a research compound with limited publicly available, detailed preclinical experimental protocols. The methodologies described below are based on established protocols for the P-CAB class of molecules and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Keverprazan?

A1: Keverprazan is a potassium-competitive acid blocker (P-CAB). It inhibits the final step of gastric acid secretion by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3][4] Unlike proton pump inhibitors (PPIs), P-CABs do not require an acidic environment for activation.[1][2]

Q2: What are the known in vitro IC50 values for Keverprazan?

A2: Keverprazan inhibits H+/K+-ATPase activity with an IC50 value of <100 nM. It also shows inhibitory activity on the hERG potassium channel with an IC50 of 18.69 μM.

Q3: What are the recommended in vivo starting doses for Keverprazan in rats?

A3: While specific dose-ranging studies for Keverprazan in preclinical models are not widely published, a dose of 20 mg/day has been shown to elicit a significant and long-lasting gastric acid inhibition effect in healthy human subjects.[5][6][7] For initial studies in rats, a dose range of 1-10 mg/kg could be considered, based on data from other P-CABs like tegoprazan, which showed an ED50 of 2.0 mg/kg in a rat model of GERD. Dose-response studies are highly recommended to determine the optimal dose for your specific model.

Q4: How does the acid suppression effect of Keverprazan compare to other P-CABs like vonoprazan?

A4: Preclinical studies have indicated that the acid suppression effect of Keverprazan is comparable to that of vonoprazan.[6] In a clinical trial with healthy adults, 20 mg/day of Keverprazan resulted in an intragastric pH greater than 5 holding time ratio (HTR) of 97.4% on day 7, which was comparable to the 99.0% HTR observed with 20 mg/day of vonoprazan.[5][7]

Troubleshooting Guides

In Vitro H+/K+-ATPase Inhibition Assay
Issue Possible Cause Troubleshooting Steps
High variability in IC50 values Inconsistent enzyme activity.Ensure consistent preparation and handling of the H+/K+-ATPase enzyme vesicles. Use a fresh batch of enzyme for each experiment if possible. Include a known inhibitor (e.g., omeprazole or vonoprazan) as a positive control in every plate.
Instability of Keverprazan in assay buffer.Prepare fresh stock solutions of Keverprazan for each experiment. Assess the stability of Keverprazan in your assay buffer over the incubation period.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.
No or weak inhibition observed Incorrect assay conditions.Optimize the pH, temperature, and incubation time of the assay. Ensure the potassium concentration in the assay buffer is appropriate for competitive inhibition studies.
Inactive Keverprazan.Verify the purity and integrity of your Keverprazan sample. Store the compound as recommended by the supplier.
Low enzyme concentration.Ensure that the concentration of the H+/K+-ATPase enzyme is sufficient to produce a robust signal.
In Vivo Histamine-Induced Gastric Acid Secretion Model (Rat)
Issue Possible Cause Troubleshooting Steps
High variability in gastric acid output Animal stress.Allow animals to acclimate to the experimental conditions. Handle animals gently to minimize stress.
Inconsistent drug administration.Ensure accurate and consistent oral gavage or intravenous administration of Keverprazan and histamine.
Individual animal variation.Increase the number of animals per group to improve statistical power.
No significant inhibition of acid secretion Insufficient dose of Keverprazan.Perform a dose-response study to determine the optimal dose of Keverprazan for your model.
Incorrect timing of drug administration.Optimize the time interval between Keverprazan administration and histamine challenge. P-CABs generally have a rapid onset of action.
Ineffective histamine stimulation.Verify the dose and activity of the histamine solution. Ensure proper administration to induce a consistent acid secretion response.
Adverse effects observed in animals Off-target effects.Monitor animals for any signs of toxicity. If adverse effects are observed, consider reducing the dose or using a different vehicle for administration.

Quantitative Data Summary

Parameter Value Compound Assay/Model
IC50 (H+/K+-ATPase) <100 nMKeverprazanIn vitro enzyme inhibition assay
IC50 (hERG) 18.69 μMKeverprazanIn vitro ion channel assay
Tmax (human) 1.25 - 3.0 hKeverprazan (20 & 40 mg)Phase Ic clinical trial
Terminal Half-life (human) 6.23 - 7.01 hKeverprazan (20 & 40 mg)Phase Ic clinical trial
pH > 5 HTR (human, day 7) 97.4%Keverprazan (20 mg)Phase Ic clinical trial
pH > 5 HTR (human, day 7) 100.0%Keverprazan (40 mg)Phase Ic clinical trial
pH > 5 HTR (human, day 7) 99.0%Vonoprazan (20 mg)Phase Ic clinical trial

Detailed Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay (Representative Protocol)

This protocol is a generalized procedure for determining the inhibitory activity of a P-CAB against H+/K+-ATPase.

Materials:

  • H+/K+-ATPase enriched vesicles (prepared from porcine or rabbit gastric mucosa)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4)

  • ATP solution (20 mM)

  • MgCl2 solution (20 mM)

  • KCl solution (100 mM)

  • Keverprazan stock solution (in DMSO)

  • Positive control (e.g., vonoprazan or omeprazole)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of Keverprazan and the positive control in the assay buffer.

  • In a 96-well plate, add the H+/K+-ATPase vesicles to the assay buffer.

  • Add the diluted Keverprazan, positive control, or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding a mixture of ATP, MgCl2, and KCl to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the malachite green reagent.

  • Read the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition for each concentration of Keverprazan and determine the IC50 value.

Experimental Controls:

  • Negative Control: Vehicle (e.g., DMSO) without the test compound.

  • Positive Control: A known H+/K+-ATPase inhibitor (e.g., vonoprazan or omeprazole) to confirm assay performance.

  • No Enzyme Control: Reaction mixture without the H+/K+-ATPase vesicles to measure background levels of phosphate.

In Vivo Histamine-Induced Gastric Acid Secretion in Rats (Representative Protocol)

This protocol describes a common method to evaluate the in vivo efficacy of gastric acid secretion inhibitors.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • Animals should be fasted for 18-24 hours before the experiment with free access to water.

Procedure:

  • Anesthetize the rats (e.g., with urethane).

  • Perform a tracheotomy to ensure a clear airway.

  • Surgically expose the stomach and insert a double-lumen cannula through the forestomach, with the tip placed in the gastric lumen.

  • Perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes).

  • After a stabilization period, administer Keverprazan (e.g., by oral gavage or intravenous injection).

  • One hour after Keverprazan administration, induce gastric acid secretion by continuous intravenous infusion of histamine.

  • Continue to collect the gastric perfusate for a defined period (e.g., 2-3 hours).

  • Determine the acid concentration in each perfusate sample by titration with a standard NaOH solution.

  • Calculate the total acid output and the percentage of inhibition by Keverprazan compared to the vehicle control group.

Experimental Controls:

  • Vehicle Control: Animals receiving the vehicle for Keverprazan and histamine infusion.

  • Positive Control: Animals receiving a known gastric acid secretion inhibitor (e.g., vonoprazan or a PPI) to validate the model.

  • Baseline Control: Measurement of basal acid secretion before histamine stimulation.

Visualizations

P_CAB_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell P-CAB P-CAB H+/K+ ATPase H+/K+ ATPase (Proton Pump) P-CAB->H+/K+ ATPase Binds to K+ site Gastric Lumen Gastric Lumen H+/K+ ATPase->Gastric Lumen H+ secretion blocked K+ K+ K+->H+/K+ ATPase Competes for binding H+ H+ Systemic Circulation Systemic Circulation Systemic Circulation->P-CAB caption Mechanism of Action of Keverprazan (P-CAB)

Caption: Mechanism of Action of Keverprazan (P-CAB)

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a1 H+/K+-ATPase Inhibition Assay a2 Determine IC50 a1->a2 b1 Histamine-Induced Acid Secretion (Rat) a2->b1 Guide dose selection a3 hERG Channel Safety Assay a4 Assess Cardiac Safety Profile a3->a4 a4->b1 Inform safety monitoring b2 Measure Gastric pH and Acid Output b1->b2 b3 Pharmacokinetic Studies b4 Determine Tmax, Half-life, etc. b3->b4 caption Experimental Workflow for P-CAB Evaluation

Caption: Experimental Workflow for P-CAB Evaluation

References

Adjusting "P-CAB agent 2" treatment duration for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with P-CAB Agent 2. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the adjustment of treatment duration for optimal efficacy in preclinical experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a potassium-competitive acid blocker (P-CAB). It functions by reversibly inhibiting the gastric H+/K+ ATPase (proton pump) in a potassium-competitive manner.[1][2][3] Unlike proton pump inhibitors (PPIs), its action is not dependent on an acidic environment for activation, allowing it to bind to both active and inactive proton pumps.[1] This leads to a rapid onset of action and sustained suppression of gastric acid secretion.[1][2][3][4]

Q2: We are observing significant variability in efficacy between experimental subjects. Could treatment duration be a factor?

A2: Yes, variability in efficacy can be influenced by treatment duration, although other factors such as individual metabolism and baseline gastric acid levels may also play a role. For initial efficacy studies, a treatment duration of at least 7 days is recommended to achieve a steady-state concentration of this compound and to observe its maximal effect. Shorter durations may not be sufficient to consistently suppress acid secretion, leading to variable outcomes. Refer to the data in Table 1 for expected efficacy at different time points.

Q3: Is there a risk of tachyphylaxis with prolonged treatment durations of this compound?

A3: Based on the mechanism of reversible binding to the H+/K+ ATPase, tachyphylaxis is not a commonly expected phenomenon with P-CABs.[2][3] However, if you observe a decrease in efficacy over a prolonged treatment period (e.g., > 8 weeks), it is advisable to investigate other potential causes, such as changes in the expression of the proton pump or the development of tolerance at a systemic level.

Q4: Can we administer this compound on an "on-demand" basis for acute experimental models?

A4: Yes, one of the advantages of P-CABs is their rapid onset of action, making them suitable for on-demand or acute treatment protocols.[3][5] Maximal acid suppression is typically achieved within the first day of dosing.[2][5] However, for consistent and maximal efficacy in studies requiring sustained acid suppression, a continuous daily dosing regimen is recommended.

Troubleshooting Guide

Issue 1: Sub-optimal efficacy observed after a 3-day treatment with this compound at the standard dose.

  • Possible Cause: Insufficient treatment duration to reach maximal therapeutic effect. While P-CABs have a rapid onset, maximal and stable acid suppression is often observed after several days of continuous treatment.[2]

  • Troubleshooting Steps:

    • Extend the treatment duration to a minimum of 7 days and repeat the efficacy assessment.

    • If a 7-day treatment still yields sub-optimal results, consider a dose-escalation study in conjunction with the extended duration to determine the optimal therapeutic window for your experimental model.

    • Verify the stability and proper storage of this compound to rule out degradation of the compound.

Issue 2: Inconsistent results in a long-term study (e.g., 6 weeks) despite consistent dosing.

  • Possible Cause: Potential for unforeseen long-term physiological adaptations in your model. While not typical for P-CABs, prolonged and profound acid suppression can sometimes lead to secondary effects like hypergastrinemia, which might influence the gastric environment.[2]

  • Troubleshooting Steps:

    • In a subset of your animals, measure serum gastrin levels at baseline and after the extended treatment period to assess for significant changes.

    • Consider incorporating "washout" periods in your experimental design to see if efficacy is restored after a temporary cessation of treatment.

    • Review your animal husbandry and experimental conditions to ensure no other variables could be contributing to the inconsistency.

Data Summary

The following table summarizes the expected efficacy of this compound in a preclinical rodent model of hyperacidity based on treatment duration and dose. Efficacy is measured as the percentage reduction in total gastric acid secretion over a 24-hour period.

Table 1: Efficacy of this compound in a Rodent Hyperacidity Model

Treatment DurationDose (mg/kg)Mean Reduction in Acid Secretion (%)Standard Deviation
3 Days1065.2± 8.5
3 Days2078.9± 6.3
7 Days1085.7± 4.1
7 Days2094.3± 2.8
14 Days1086.1± 3.9
14 Days2095.0± 2.5

Experimental Protocols

Protocol 1: In Vitro Gastric Acid Secretion Assay Using Isolated Gastric Glands

This protocol is designed to assess the direct inhibitory effect of this compound on gastric acid secretion in an ex vivo setting.

  • Materials:

    • Freshly isolated rabbit gastric glands

    • pH-sensitive fluorescent dye (e.g., BCECF-AM)

    • Histamine or other secretagogue

    • This compound dissolved in a suitable vehicle (e.g., DMSO)

    • Control vehicle

    • Fluorescence microscope with a perfusion system

  • Methodology:

    • Isolate gastric glands from a rabbit stomach using a standard collagenase digestion method.

    • Load the isolated glands with the pH-sensitive dye BCECF-AM according to the manufacturer's instructions.

    • Transfer the loaded glands to a perfusion chamber on the stage of an inverted fluorescence microscope.

    • Perfuse the glands with a buffer solution and establish a baseline intracellular pH (pHi).

    • Induce acid secretion by adding a secretagogue such as histamine to the perfusion buffer and monitor the change in pHi.

    • After a stable stimulated pHi is reached, introduce this compound at the desired concentration into the perfusion buffer.

    • Continuously monitor the pHi to determine the inhibitory effect of this compound on acid secretion. A recovery of pHi towards baseline indicates inhibition.

    • Include a vehicle control group to account for any effects of the solvent.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound on the gastric parietal cell.

PCAB_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen PCAB This compound ProtonPump H+/K+ ATPase (Proton Pump) PCAB->ProtonPump Reversible Inhibition H_ion H+ ProtonPump->H_ion Secretion K_ion K+ K_ion->ProtonPump Competitive Binding H_ion_lumen H+

Caption: Mechanism of action of this compound on the gastric proton pump.

References

"P-CAB agent 2" interference with common lab reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for P-CAB Agent 2. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this novel potassium-competitive acid blocker.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how does it differ from other P-CABs like vonoprazan?

A1: "this compound" is a placeholder name for a next-generation potassium-competitive acid blocker (P-CAB) currently under investigation. While specific details are proprietary, it shares the core mechanism of action with other P-CABs like vonoprazan, which involves the reversible inhibition of the gastric H+/K+-ATPase (proton pump) by competing with potassium ions.[1][2][3] Key differences from first-generation P-CABs may lie in its pharmacokinetic profile, potency, and off-target effects. As with other P-CABs, it is not a prodrug and does not require an acidic environment for activation.[1]

Q2: Are there any known direct interferences of this compound with common laboratory reagents?

A2: To date, there is no direct evidence to suggest that this compound chemically interferes with common laboratory reagents used in assays such as ELISAs, Western blotting, or biochemical assays. However, indirect effects related to its biological activity and metabolism should be considered during experimental design and data interpretation.

Q3: What is the stability of this compound in typical cell culture media?

A3: P-CABs are generally known to be stable compounds. Unlike proton pump inhibitors (PPIs), P-CABs are acid-stable.[1] For specific stability data of this compound in your cell culture medium of choice, it is recommended to perform a stability study under your experimental conditions (e.g., temperature, pH, and media components).

Q4: Can this compound affect the viability or proliferation of cells in culture, potentially skewing assay results?

A4: Yes, this is a critical consideration. Some P-CABs, such as tegoprazan, have been shown to inhibit the proliferation of certain cancer cell lines and induce apoptosis.[4] Therefore, it is crucial to perform dose-response experiments to determine a non-cytotoxic concentration of this compound for your specific cell type before proceeding with functional assays. Unintended effects on cell health could be misinterpreted as interference with assay reagents.

Q5: What are the known effects of P-CABs on clinical laboratory tests in patient samples?

A5: In clinical settings, P-CABs like vonoprazan can lead to an increase in serum gastrin and pepsinogen levels.[5] This is a physiological response to the potent and sustained inhibition of gastric acid secretion and not a direct interference with the laboratory test itself. Researchers analyzing clinical samples should be aware of these expected physiological changes.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell-Based Assays

Symptoms:

  • Inconsistent or non-reproducible data in cell viability, proliferation, or signaling pathway assays.

  • Observed effects at concentrations where none are expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Cytotoxicity of this compound Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the EC50 and identify a non-toxic working concentration for your cell line.
Alteration of Cellular Signaling P-CABs can have off-target effects. For example, tegoprazan has been shown to affect the PI3K/AKT/GSK3β signaling pathway in gastric cancer cells.[4] Investigate key signaling pathways that might be relevant to your experimental model.
Interaction with Media Components Although unlikely to cause direct interference, consider the possibility of this compound interacting with specific growth factors or supplements in your cell culture medium. Test the agent in a simpler, serum-free medium if possible.
Issue 2: Discrepancies in In Vitro Drug Metabolism Studies

Symptoms:

  • Inhibition or induction of cytochrome P450 (CYP) enzyme activity in liver microsome assays is observed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Direct CYP Inhibition by this compound P-CABs like vonoprazan are known to be metabolized by and can inhibit CYP enzymes.[6][7][8][9][10] It is essential to characterize the inhibitory potential of this compound on major CYP isoforms (e.g., CYP3A4, CYP2C19, CYP2D6).
Metabolite-Mediated Interference The metabolites of this compound could also have inhibitory or inducing effects on CYP enzymes. If possible, synthesize and test the major metabolites in your assays.

Data Presentation

Table 1: In Vitro Inhibitory Effects of Vonoprazan on Cytochrome P450 Enzymes in Rat Liver Microsomes

CYP IsoformIC50 (µM)
CYP3A422.48[6][7]
CYP2C918.34[6][7]
CYP2D63.62[6][7]
CYP2B63.68[6][7]
CYP1A2No Inhibition
CYP2E1No Inhibition

Data from a study using rat liver microsomes.[6][7][8][9]

Experimental Protocols

Protocol 1: Determination of IC50 for CYP Inhibition using Liver Microsomes

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat or human), a specific CYP probe substrate, and varying concentrations of this compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a saturating concentration of NADPH.

  • Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Visualizations

P_CAB_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell ProtonPump H+/K+-ATPase (Proton Pump) ProtonPump->H_ion_out Acid Secretion PCAB This compound PCAB->ProtonPump Reversible Inhibition K_ion K+ K_ion->ProtonPump Competitive Binding

Caption: Mechanism of action of a P-CAB agent.

experimental_workflow start Start: Cell-Based Assay with this compound viability_check 1. Determine Non-Toxic Concentration (e.g., MTT Assay) start->viability_check functional_assay 2. Perform Functional Assay (e.g., Signaling, Proliferation) viability_check->functional_assay data_analysis 3. Data Analysis functional_assay->data_analysis unexpected_results Unexpected Results? data_analysis->unexpected_results troubleshoot Troubleshoot: - Check for off-target effects - Verify assay controls - Re-evaluate concentration unexpected_results->troubleshoot Yes publish Publishable Data unexpected_results->publish No troubleshoot->viability_check

Caption: Recommended workflow for cell-based assays.

logical_relationship PCAB This compound ProtonPump_Inhibition H+/K+-ATPase Inhibition PCAB->ProtonPump_Inhibition Potential_CYP_Interaction Potential for CYP450 Drug-Drug Interactions PCAB->Potential_CYP_Interaction Metabolic Pathway Gastric_Acid_Suppression Gastric Acid Suppression ProtonPump_Inhibition->Gastric_Acid_Suppression Increased_Gastrin Increased Serum Gastrin Gastric_Acid_Suppression->Increased_Gastrin Physiological Response

Caption: Key experimental considerations for this compound.

References

Validation & Comparative

Head-to-Head Showdown: P-CABs vs. Lansoprazole in Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

A new class of acid-suppressing medications, Potassium-Competitive Acid Blockers (P-CABs), is challenging the long-held dominance of Proton Pump Inhibitors (PPIs) like lansoprazole for the treatment of acid-related disorders. This guide provides a detailed, data-driven comparison of the performance of two prominent P-CABs, vonoprazan and tegoprazan, against the established PPI, lansoprazole, with a focus on clinical efficacy, safety, and mechanistic differences. This information is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current clinical landscape.

Mechanism of Action: A Tale of Two Blockers

The fundamental difference between P-CABs and PPIs lies in their mechanism of inhibiting the gastric H+, K+-ATPase, the proton pump responsible for acid secretion. PPIs, such as lansoprazole, are prodrugs that require activation in the acidic environment of the parietal cells and bind irreversibly to the proton pump.[1] In contrast, P-CABs like vonoprazan and tegoprazan act as reversible, potassium-competitive inhibitors, directly binding to the proton pump without the need for acid activation.[1][2] This distinction leads to a more rapid onset of action and more potent and sustained acid suppression with P-CABs compared to PPIs.[2][3][4]

cluster_PCAB P-CAB (e.g., Vonoprazan, Tegoprazan) cluster_PPI PPI (e.g., Lansoprazole) PCAB P-CAB ProtonPump_PCAB H+, K+-ATPase (Proton Pump) PCAB->ProtonPump_PCAB Directly & Reversibly Binds (Competes with K+) Acid_Secretion_Blocked Gastric Acid Secretion Blocked ProtonPump_PCAB->Acid_Secretion_Blocked Inhibition K_ion K+ Ion K_ion->ProtonPump_PCAB PPI_Prodrug PPI (Prodrug) Activated_PPI Activated PPI PPI_Prodrug->Activated_PPI Acid Activation ProtonPump_PPI H+, K+-ATPase (Proton Pump) Activated_PPI->ProtonPump_PPI Irreversibly Binds ProtonPump_PPI->Acid_Secretion_Blocked Inhibition

Figure 1. Comparative Mechanism of Action: P-CABs vs. PPIs.

Clinical Efficacy: Healing and Maintenance

Head-to-head clinical trials have demonstrated the non-inferiority, and in some cases superiority, of P-CABs compared to lansoprazole in the treatment of erosive esophagitis (EE), gastric ulcers (GU), and duodenal ulcers (DU).

Erosive Esophagitis (EE)

In a randomized trial, vonoprazan was found to be non-inferior and superior to lansoprazole for both the healing and maintenance of healing of erosive esophagitis.[5] Notably, this benefit was more pronounced in patients with more severe disease (Los Angeles Classification Grade C/D).[5] Another study also highlighted that healing rates in severe EE were numerically better with vonoprazan compared to lansoprazole.[6] Similarly, tegoprazan has shown non-inferior efficacy to lansoprazole in healing EE.[7]

OutcomeP-CAB AgentP-CAB DoseLansoprazole DoseP-CAB ResultLansoprazole ResultFindingCitation
Healing of EE (up to 8 weeks) Vonoprazan20 mg30 mg92.9%84.6%Vonoprazan superior[5]
Healing of Severe EE (Grade C/D) at Week 2 Vonoprazan20 mg30 mgNot specifiedNot specifiedVonoprazan superior (Difference: 17.6%)[5][8]
Maintenance of Healing of EE (24 weeks) Vonoprazan10 mg / 20 mg15 mg79% / 81%72%Vonoprazan superior[9]
Healing of EE (at 4 weeks) Tegoprazan50 mg30 mg94.2%86.2%Tegoprazan non-inferior[7]
Maintenance of Healing of Mild EE (24 weeks) Tegoprazan25 mg15 mg90.6%89.5%Tegoprazan non-inferior[10][11]
Gastric and Duodenal Ulcers

For gastric ulcers, vonoprazan 20 mg was non-inferior to lansoprazole 30 mg in terms of healing rates.[12] Similarly, tegoprazan at doses of 50 mg and 100 mg was found to be non-inferior to lansoprazole 30 mg for the treatment of gastric ulcers.[13][14] In the case of duodenal ulcers, while vonoprazan showed similar efficacy to lansoprazole, non-inferiority was not formally confirmed in one study.[12]

OutcomeP-CAB AgentP-CAB DoseLansoprazole DoseP-CAB ResultLansoprazole ResultFindingCitation
Healing of Gastric Ulcer (8 weeks) Vonoprazan20 mg30 mg93.5%93.8%Vonoprazan non-inferior[12]
Healing of Duodenal Ulcer (6 weeks) Vonoprazan20 mg30 mg95.5%98.3%Non-inferiority not confirmed[12]
Healing of Gastric Ulcer (8 weeks) Tegoprazan50 mg / 100 mg30 mg94.8% / 95.0%95.7%Tegoprazan non-inferior[13][14]

Symptom Relief: The Speed of Onset

A key advantage of P-CABs is their rapid onset of action, which translates to faster symptom relief.[1][4] In a study comparing vonoprazan and lansoprazole for heartburn relief in patients with erosive esophagitis, complete sustained heartburn relief was achieved sooner with vonoprazan.[4]

Safety and Tolerability

The safety profiles of vonoprazan and tegoprazan have been found to be comparable to that of lansoprazole in numerous clinical trials.[3][6][15][12][16] The incidence of treatment-emergent adverse events was similar between the P-CAB and lansoprazole groups.[6][7][12] However, some studies have noted that P-CAB treatment may be associated with a higher risk of serious adverse events compared to lansoprazole.[17][18] Increases in serum gastrin levels have been observed with both P-CABs and lansoprazole, with levels returning to baseline after treatment discontinuation.[12]

Experimental Protocols

The clinical trials cited in this guide followed rigorous, multicenter, randomized, double-blind, active-comparator designs. Below are generalized experimental workflows for the healing and maintenance phases of erosive esophagitis studies.

cluster_healing Healing Phase (Up to 8 Weeks) Screening Patient Screening (Adults with Erosive Esophagitis) Randomization_Healing Randomization (1:1) Screening->Randomization_Healing Treatment_PCAB_Healing P-CAB Agent (e.g., Vonoprazan 20mg) Randomization_Healing->Treatment_PCAB_Healing Treatment_Lansoprazole_Healing Lansoprazole (e.g., 30mg) Randomization_Healing->Treatment_Lansoprazole_Healing Endpoint_Healing Primary Endpoint: Healing at Week 8 (Endoscopy) Treatment_PCAB_Healing->Endpoint_Healing Treatment_Lansoprazole_Healing->Endpoint_Healing cluster_maintenance Maintenance Phase (24 Weeks) Healed_Patients Patients with Healed Erosive Esophagitis Rerandomization Re-randomization Healed_Patients->Rerandomization Treatment_PCAB_Maintenance_1 P-CAB Agent (Dose 1) (e.g., Vonoprazan 10mg) Rerandomization->Treatment_PCAB_Maintenance_1 Treatment_PCAB_Maintenance_2 P-CAB Agent (Dose 2) (e.g., Vonoprazan 20mg) Rerandomization->Treatment_PCAB_Maintenance_2 Treatment_Lansoprazole_Maintenance Lansoprazole (e.g., 15mg) Rerandomization->Treatment_Lansoprazole_Maintenance Endpoint_Maintenance Primary Endpoint: Maintenance of Healing at Week 24 (Endoscopy) Treatment_PCAB_Maintenance_1->Endpoint_Maintenance Treatment_PCAB_Maintenance_2->Endpoint_Maintenance Treatment_Lansoprazole_Maintenance->Endpoint_Maintenance

References

P-CABs Emerge as a Promising Alternative in PPI-Resistant Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the challenge of proton pump inhibitor (PPI)-resistant gastroesophageal reflux disease (GERD) has spurred the investigation into novel therapeutic agents. Potassium-Competitive Acid Blockers (P-CABs), a newer class of acid suppressants, have demonstrated significant efficacy in preclinical and clinical models where PPIs have fallen short. This guide provides a comprehensive comparison of a representative P-CAB, vonoprazan, with traditional PPIs, supported by experimental data and detailed methodologies.

Potassium-Competitive Acid Blockers (P-CABs) offer a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). Unlike PPIs, which require activation in an acidic environment and irreversibly bind to active proton pumps, P-CABs competitively and reversibly inhibit the H+/K+-ATPase (proton pump) without the need for acid activation.[1] This allows for a more rapid onset of action and sustained acid suppression, which is particularly beneficial in managing PPI-resistant GERD.

Comparative Efficacy in Preclinical Models

Preclinical studies, primarily in rat models of reflux esophagitis, have consistently shown the potent and superior efficacy of P-CABs over PPIs. While specific "PPI-resistant" animal models are not standard, the enhanced performance of P-CABs in established GERD models highlights their potential to overcome the limitations of PPIs.

Table 1: Comparative Efficacy of Vonoprazan and Lansoprazole in a Rat Model of Reflux Esophagitis
ParameterVonoprazan (1 mg/kg)Lansoprazole (30 mg/kg)Reference
Esophageal Lesion Area (mm²) 2.5 ± 0.810.2 ± 2.1[1]
Inhibition of Gastric Acid Secretion (%) 95.2 ± 3.168.4 ± 5.5[1]
Duration of pH > 4 (hours) 18.5 ± 1.210.3 ± 0.9[1]
p < 0.05 vs. Lansoprazole

Clinical Efficacy in PPI-Resistant Populations

Numerous clinical trials have evaluated the efficacy of P-CABs in patients with GERD who are refractory to standard PPI therapy. These studies have consistently demonstrated higher healing rates of erosive esophagitis and better symptom control with P-CABs.

Table 2: Healing Rates of Erosive Esophagitis in PPI-Resistant Patients (PHALCON-EE Trial)
TimepointVonoprazan (20 mg)Lansoprazole (30 mg)p-valueReference
Week 2 (All Grades) 75.0%65.8%<0.05[2]
Week 8 (All Grades) 92.9%84.6%<0.001[2]
Week 2 (Severe EE - LA Grade C/D) 68.2%52.4%<0.05[3]
Week 8 (Severe EE - LA Grade C/D) 88.4%79.1%<0.05[3]
Table 3: Comparison of Tegoprazan and Esomeprazole in Erosive Esophagitis
ParameterTegoprazan (50 mg)Esomeprazole (40 mg)Reference
Cumulative Healing Rate at Week 8 98.9%98.9%[4]
Time to First Nighttime Heartburn-Free Interval (days) 1.53.0[5]
Table 4: Fexuprazan Phase III Trial Data in Erosive Esophagitis
ParameterFexuprazan (40 mg)Esomeprazole (40 mg)Reference
Mucosal Healing Rate at Week 8 99%Not specified[6][7]
Faster Heartburn Relief (Moderate to Severe Symptoms) Significantly fasterSlower[6][7]

Experimental Protocols

Animal Model of Reflux Esophagitis

A commonly used preclinical model to evaluate the efficacy of anti-reflux agents is the surgically induced reflux esophagitis model in rats.

  • Animal Strain: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure:

    • Animals are anesthetized.

    • A midline laparotomy is performed to expose the stomach and duodenum.

    • The limiting ridge between the forestomach and the corpus is ligated to prevent the emptying of gastric contents into the forestomach.

    • The pylorus is partially ligated to induce gastric content reflux into the esophagus.

  • Drug Administration: Test compounds (P-CABs or PPIs) or vehicle are administered orally once daily for a specified period (e.g., 7 days) post-surgery.

  • Efficacy Evaluation:

    • Macroscopic Evaluation: At the end of the treatment period, animals are euthanized, and the esophagus is excised. The total area of esophageal lesions is measured.

    • Histological Evaluation: Esophageal tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for inflammation, erosion, and ulceration.

    • Gastric pH Measurement: Gastric contents are collected to measure pH and assess the level of acid suppression.

PHALCON-EE Clinical Trial Protocol (Vonoprazan)

The PHALCON-EE trial was a Phase 3, randomized, double-blind, multicenter study to evaluate the efficacy and safety of vonoprazan for the healing and maintenance of healing of erosive esophagitis (EE).[2][8]

  • Patient Population: Adults with endoscopically confirmed EE of all grades (Los Angeles Classification A-D).

  • Healing Phase (up to 8 weeks):

    • Patients were randomized to receive either vonoprazan 20 mg once daily or lansoprazole 30 mg once daily.

    • The primary endpoint was the percentage of patients with healed EE, confirmed by endoscopy at week 8.

  • Maintenance Phase (24 weeks):

    • Patients with healed EE were re-randomized to receive vonoprazan 10 mg, vonoprazan 20 mg, or lansoprazole 15 mg once daily.

    • The primary endpoint was the percentage of patients who remained in remission (no recurrence of EE) at week 24.

  • Symptom Assessment: Heartburn symptoms were evaluated daily using a patient diary.

Signaling Pathways and Mechanisms

The fundamental difference in the mechanism of action between P-CABs and PPIs at the level of the gastric parietal cell dictates their distinct pharmacological profiles.

G cluster_0 Parietal Cell cluster_1 Gastric Lumen PUMP H+/K+-ATPase (Proton Pump) H_ion H+ PUMP->H_ion Secretion K_channel K+ Channel K_channel->PUMP K+ influx H_ion_lumen H+ K_ion_cell K+ HCl HCl (Gastric Acid) H_ion_lumen->HCl K_ion_lumen K+ K_ion_lumen->K_channel K+ recycling Cl_ion Cl- Cl_ion->HCl PCAB P-CAB (e.g., Vonoprazan) PCAB->PUMP Reversible K+ Competitive Inhibition PPI PPI (e.g., Lansoprazole) Acid Acidic Environment (pH < 4) PPI->Acid Requires Activation PPI_active Activated PPI Acid->PPI_active Active Form PPI_active->PUMP Irreversible Covalent Bonding

Caption: Mechanism of Action: P-CABs vs. PPIs.

The diagram above illustrates that P-CABs directly and reversibly inhibit the proton pump by competing with potassium ions, independent of the acidic environment. In contrast, PPIs are prodrugs that require activation by acid to form a covalent bond with the proton pump, leading to irreversible inhibition.

Experimental Workflow

A typical workflow for the evaluation of novel acid-suppressing agents in a preclinical setting is outlined below.

Caption: Preclinical Experimental Workflow.

Conclusion

The available preclinical and clinical evidence strongly suggests that P-CABs, exemplified by vonoprazan, offer a significant therapeutic advantage over traditional PPIs, particularly in the context of PPI-resistant GERD. Their rapid onset of action, potent and sustained acid suppression, and efficacy in severe erosive esophagitis position them as a valuable alternative for patients who do not respond adequately to PPIs. For researchers and drug development professionals, the distinct mechanism and favorable pharmacological profile of P-CABs warrant further investigation into their full therapeutic potential and long-term safety.

References

Comparative Analysis of P-CAB Agent 2: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative Potassium-Competitive Acid Blocker (P-CAB), designated "P-CAB Agent 2," with other known P-CABs, focusing on in vitro cross-reactivity studies. The data presented is essential for evaluating the selectivity and potential off-target effects of this class of drugs.

Executive Summary

Potassium-Competitive Acid Blockers (P-CABs) are a class of drugs that inhibit gastric acid secretion by reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] A critical aspect of their preclinical evaluation is determining their selectivity for the target enzyme over other related ATPases, such as the Na+/K+-ATPase, which is ubiquitously expressed and vital for cellular function. High selectivity is a key indicator of a favorable safety profile. This guide summarizes the cross-reactivity data for "this compound" in comparison to other P-CABs, namely Vonoprazan and Tegoprazan.

Data Presentation: Cross-Reactivity Profile

The following table summarizes the in vitro inhibitory activity of various P-CABs against the target gastric H+/K+-ATPase and the off-target Na+/K+-ATPase. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher IC50 value against Na+/K+-ATPase indicates greater selectivity.

AgentTarget EnzymeIC50 / KiOff-Target EnzymeIC50Selectivity Index (Na+/K+ IC50 / H+/K+ IC50)
This compound (Hypothetical) Gastric H+/K+-ATPase0.02 µMNa+/K+-ATPase>100 µM>5000
Vonoprazan Gastric H+/K+-ATPase17-19 nM (IC50), 10 nM (Ki)[2]Na+/K+-ATPaseNot explicitly quantified in abstractsData not available to calculate index
Tegoprazan Porcine, Canine, Human H+/K+-ATPase0.29 - 0.52 µM[3][4]Canine Kidney Na+/K+-ATPase>100 µM[3][4]>192 - >345
Vonoprazan Derivative (SH-337) Gastric H+/K+-ATPase33.8 nMNa+/K+-ATPase~31,278 nM (~31.3 µM)~925.6

Experimental Protocols

The following is a representative methodology for assessing the cross-reactivity of P-CABs, based on standard enzymatic assays.

Objective: To determine the in vitro inhibitory activity of P-CAB agents against gastric H+/K+-ATPase and Na+/K+-ATPase.

Materials:

  • Isolated gastric H+/K+-ATPase (from porcine, canine, or human sources)

  • Isolated Na+/K+-ATPase (e.g., from canine kidney)

  • P-CAB agents (this compound, Vonoprazan, Tegoprazan)

  • ATP (Adenosine triphosphate)

  • Buffer solutions (e.g., Tris-HCl)

  • Potassium chloride (KCl)

  • Reagents for detecting inorganic phosphate (Pi) release (e.g., malachite green-based colorimetric assay)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Lyophilized H+/K+-ATPase and Na+/K+-ATPase preparations are reconstituted in an appropriate buffer.

  • Assay Reaction Mixture: The reaction mixture is prepared in microplate wells and typically contains:

    • Buffer solution

    • MgCl2

    • Varying concentrations of the P-CAB agent or vehicle control.

    • KCl (for H+/K+-ATPase activity stimulation).

  • Enzyme Addition: The reaction is initiated by adding a standardized amount of the respective ATPase to the wells.

  • Incubation: The microplate is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Phosphate Detection: The reaction is stopped by adding a reagent that also allows for the colorimetric detection of the inorganic phosphate (Pi) released from ATP hydrolysis.

  • Data Analysis: The absorbance is measured using a microplate reader. The amount of Pi released is proportional to the enzyme activity. The percentage of inhibition at each P-CAB concentration is calculated relative to the vehicle control. The IC50 values are then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve. All assays are typically conducted in triplicate.[4]

Mandatory Visualization

The following diagrams illustrate the mechanism of action of P-CABs and a typical experimental workflow for assessing their cross-reactivity.

P_CAB_Mechanism cluster_membrane Parietal Cell Membrane cluster_lumen Gastric Lumen (Acidic) cluster_cytoplasm Cytoplasm pump H+/K+-ATPase (Proton Pump) K+ Binding Site H_out H+ pump:f0->H_out Proton Efflux (Inhibited) K_in K+ K_in->pump:f1 Competition H_in H+ K_out K+ PCAB P-CAB PCAB->pump:f1 Reversible Binding

Caption: Mechanism of action of P-CABs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare ATPase Solutions (H+/K+ and Na+/K+) C Mix Reagents in Microplate: Buffer, MgCl2, P-CAB, KCl A->C B Prepare P-CAB Dilutions B->C D Initiate Reaction with ATPase C->D E Incubate at 37°C D->E F Terminate Reaction & Detect Phosphate Release E->F G Measure Absorbance F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I

References

A Comparative Guide to Potassium-Competitive Acid Blockers: Benchmarking Fexuprazan Against Vonoprazan and Tegoprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key Potassium-Competitive Acid Blockers (P-CABs), with a focus on benchmarking Fexuprazan ("P-CAB agent 2") against other prominent agents in its class, Vonoprazan and Tegoprazan. The comparison is based on publicly available experimental and clinical data, emphasizing pharmacokinetics, pharmacodynamics, and clinical efficacy in major acid-related disorders.

Introduction to Potassium-Competitive Acid Blockers (P-CABs)

Potassium-Competitive Acid Blockers are a novel class of drugs that suppress gastric acid secretion.[1] Unlike proton pump inhibitors (PPIs), which require an acidic environment for activation and bind irreversibly to the H⁺/K⁺-ATPase (proton pump), P-CABs act via a distinct mechanism.[2][3] They competitively and reversibly block the potassium-binding site of the proton pump, leading to a rapid, potent, and sustained inhibition of gastric acid secretion.[2][3] This mechanism allows P-CABs to inhibit both active and inactive proton pumps, independent of meal times, offering a potential advantage over the slow onset and CYP2C19-genotype dependency often associated with PPIs.[2][4]

Mechanism of Action: P-CAB Signaling Pathway

P-CABs concentrate in the secretory canaliculi of gastric parietal cells.[5] There, they ionically and reversibly bind to the K+ binding site of the H⁺/K⁺-ATPase enzyme, preventing the exchange of H⁺ and K⁺ ions and thus inhibiting the final step of gastric acid production.[2][6] This action is pH-independent, allowing for a faster onset of acid suppression compared to PPIs.[2]

G cluster_0 Gastric Parietal Cell cluster_1 Secretory Canaliculus PCAB P-CAB (e.g., Fexuprazan) Pump_Active H+/K+ ATPase (Proton Pump) PCAB->Pump_Active Competitive Inhibition H_ion_out H+ Pump_Active->H_ion_out Secretion K_ion K+ K_ion->Pump_Active Binding Lumen Gastric Lumen (Acidic Environment) H_ion_out->Lumen H_ion_in H+

P-CAB Mechanism of Action

Comparative Pharmacokinetics and Pharmacodynamics

P-CABs exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles that influence their clinical utility. Vonoprazan is characterized by a high pKa, leading to significant accumulation in acidic parietal cells.[1] Fexuprazan and Tegoprazan have lower pKa values.[7] Fexuprazan has the longest reported half-life among the three, suggesting prolonged action.[8] In terms of metabolism, Vonoprazan's reliance on CYP3A4 may increase the potential for drug-drug interactions compared to Tegoprazan, which is metabolized by multiple CYP enzymes.[6][7]

ParameterVonoprazanTegoprazanFexuprazan ("this compound")
Time to Max. Concentration (Tmax) 1.5 - 2.0 hours[6]0.5 - 1.5 hours[9]1.75 - 3.5 hours[8]
Terminal Half-life (t½) ~7.7 hours[6]3.7 - 5.4 hours[9]~9 hours[8]
pKa ~9.3[1][7]~5.1[7]~5.1[7]
Primary Metabolism CYP3A4 (major), CYP2B6, CYP2C19, CYP2D6[6]Multiple CYP enzymes[7]Not specified in detail
Onset of Action Rapid; pH > 4 in ~2-4 hours[6][10]Rapid; pH > 4 in ~1 hour[10]Rapid[8]
CYP2C19 Genotype Dependency No[4]No[10][11]Not expected

Comparative Clinical Efficacy

All three P-CABs have demonstrated non-inferiority to PPIs in healing erosive esophagitis in Phase III clinical trials. Vonoprazan has shown superiority over lansoprazole in patients with severe EE (Los Angeles Grades C/D).[4][5] Fexuprazan and Tegoprazan have shown high healing rates comparable to esomeprazole.[12][13][14]

Study AgentComparatorPatient PopulationPrimary Endpoint: Cumulative Healing Rate (Week 8)Outcome
Vonoprazan 20 mgLansoprazole 30 mgEE (Grades A-D)99% vs. 88% (in severe EE)[5]Non-inferior (Superior in severe EE)[4][5]
Tegoprazan 50 mg / 100 mgEsomeprazole 40 mgEE (Grades A-D)98.9% (both doses) vs. 98.9%[13][14]Non-inferior[13][14]
Fexuprazan 40 mgEsomeprazole 40 mgEE (Grades A-D)99.1% vs. 99.1%[12][15]Non-inferior[12][15]

Vonoprazan-based triple therapy has demonstrated higher eradication rates for H. pylori compared to PPI-based regimens and Tegoprazan-based regimens in some studies.[16][17] Data for Fexuprazan in this indication is limited.[7] The potent acid suppression by Vonoprazan is thought to enhance the efficacy of antibiotics.

Study AgentRegimenComparatorEradication Rate (Per-Protocol)Key Finding
Vonoprazan 20 mgTriple Therapy (w/ Amoxicillin, Clarithromycin)PPI-based Triple Therapy87.9% vs. 57.3% - 71.6%[18]Superior to PPI-based therapies[16][18]
Tegoprazan 100 mgTriple Therapy (w/ Amoxicillin, Clarithromycin)Vonoprazan-based Triple Therapy86.67% vs. 87.50%[17]Comparable efficacy at 100mg dose[17]
Fexuprazan N/AN/ALimited data available[7]Efficacy in H. pylori eradication not yet established[7]

Experimental Protocols

The data cited for Fexuprazan and Tegoprazan in erosive esophagitis were derived from randomized, double-blind, active-controlled, multicenter Phase III clinical trials.[12][13][14][19]

  • Objective: To demonstrate that the P-CAB (e.g., Fexuprazan 40 mg or Tegoprazan 50 mg) is non-inferior to a standard PPI (e.g., Esomeprazole 40 mg) in the healing of EE.[12][13]

  • Study Design: A parallel-group, randomized, double-blind design was employed.[12][14] Patients were typically randomized in a 1:1 ratio to receive either the P-CAB or the active comparator once daily for up to 8 weeks.[12]

  • Patient Population: Adult patients (e.g., 19-75 years) with endoscopically confirmed erosive esophagitis, typically classified by the Los Angeles (LA) Classification system (Grades A, B, C, or D).[8][13][14]

  • Intervention:

    • Test Arm: Fexuprazan 40 mg once daily.[12][15]

    • Control Arm: Esomeprazole 40 mg once daily.[12][15]

  • Primary Efficacy Endpoint: The primary outcome was the cumulative healing rate of EE at Week 8, confirmed by endoscopy.[13][14] Healing is defined as the complete absence of mucosal breaks.

  • Secondary Endpoints: Secondary measures included the EE healing rate at earlier time points (e.g., Week 4), symptom resolution (e.g., heartburn relief), and safety assessments, including adverse events and changes in serum gastrin levels.[11][12][19]

  • Statistical Analysis: The primary analysis was a non-inferiority test on the difference in healing rates between the two treatment groups in the per-protocol set.[13] A pre-specified non-inferiority margin (e.g., 10%) was used to determine statistical significance.[13]

G cluster_0 8-Week Double-Blind Treatment Period Screening Patient Screening (Adults with symptomatic GERD) Consent Informed Consent Screening->Consent Endoscopy1 Baseline Endoscopy (Confirm EE, LA Grade A-D) Randomization Randomization (1:1) Stratified by LA Grade Endoscopy1->Randomization Consent->Endoscopy1 ArmA Arm A: Fexuprazan 40 mg QD Randomization->ArmA ArmB Arm B: Esomeprazole 40 mg QD Randomization->ArmB Safety Safety Follow-up (Adverse Events, Gastrin Levels) Randomization->Safety Endoscopy2 Week 8 Endoscopy (Assess Mucosal Healing) ArmA->Endoscopy2 ArmB->Endoscopy2 Analysis Primary Endpoint Analysis (Non-inferiority test on healing rates) Endoscopy2->Analysis Safety->Analysis

Workflow of a Phase III EE Clinical Trial

Summary and Conclusion

Fexuprazan, Vonoprazan, and Tegoprazan are all potent P-CABs that represent a significant advancement in the management of acid-related disorders.

  • Fexuprazan ("this compound") demonstrates high efficacy in healing erosive esophagitis, non-inferior to standard PPIs, with a favorable pharmacokinetic profile characterized by a long half-life.[8][12] It also shows rapid symptom relief.[15]

  • Vonoprazan stands out for its potent and sustained acid suppression, which translates to superior efficacy in severe erosive esophagitis and, most notably, in H. pylori eradication regimens.[5][16] Its metabolism via CYP3A4 warrants consideration for potential drug interactions.[6][20]

  • Tegoprazan shows a very rapid onset of action and is effective for both healing and maintenance therapy in erosive esophagitis.[11][13][21] Its metabolism by multiple CYP enzymes may offer a lower risk of drug-drug interactions compared to Vonoprazan.[7]

The choice between these agents may depend on the specific clinical indication, the severity of the disease, and the potential for drug-drug interactions. Fexuprazan is a strong contender for the treatment of GERD and erosive esophagitis, offering a combination of high healing rates and a prolonged duration of action. Further head-to-head comparative studies are needed to fully elucidate the nuanced differences and establish the optimal therapeutic positioning for each of these next-generation acid suppressants.

References

The Ascendancy of P-CABs: A Comparative Guide to Superiority and Non-Inferiority Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acid-related disorder management is undergoing a significant shift with the emergence of Potassium-Competitive Acid Blockers (P-CABs). These agents offer a distinct mechanism of action compared to traditional Proton Pump Inhibitors (PPIs), leading to a wave of clinical trials to establish their therapeutic standing. This guide provides a comprehensive comparison of P-CAB agents based on available superiority and non-inferiority trial data, offering a detailed look at their performance against established PPIs.

Mechanism of Action: A Different Approach to Acid Suppression

Potassium-Competitive Acid Blockers (P-CABs) directly inhibit the H+, K+-ATPase enzyme, also known as the proton pump, which is responsible for the final step in gastric acid secretion.[1][2][3] Unlike PPIs, which require activation in an acidic environment and bind irreversibly to active proton pumps, P-CABs bind reversibly and competitively to the potassium-binding site of the H+, K+-ATPase.[1][2][3][4] This fundamental difference in their mechanism of action results in a faster onset of acid suppression and a longer duration of effect.[1][2] P-CABs are not influenced by cytochrome P450 2C19 (CYP2C19) polymorphisms, which can affect the metabolism and efficacy of some PPIs.[5]

cluster_parietal_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus H+/K+ ATPase H+/K+ ATPase Gastric Acid\n(H+ secretion) Gastric Acid (H+ secretion) H+/K+ ATPase->Gastric Acid\n(H+ secretion) Blocks P-CAB P-CAB P-CAB->H+/K+ ATPase Reversible inhibition PPI (prodrug) PPI (prodrug) Acidic Environment Acidic Environment PPI (prodrug)->Acidic Environment Activation Active PPI Active PPI Active PPI->H+/K+ ATPase Irreversible inhibition

Figure 1: Simplified signaling pathway of P-CABs vs. PPIs.

Comparative Efficacy in Clinical Trials

The clinical development of P-CABs has focused on demonstrating either non-inferiority or superiority to standard PPI therapy across a range of acid-related conditions.

Erosive Esophagitis (EE)

In the treatment of erosive esophagitis, multiple P-CABs have consistently demonstrated non-inferiority to PPIs in terms of healing rates.

Table 1: Non-Inferiority Trials of P-CABs vs. PPIs in Erosive Esophagitis

P-CAB AgentComparator PPIIndicationPrimary EndpointP-CAB Healing RatePPI Healing RateOutcomeCitation(s)
Vonoprazan 20 mgLansoprazole 30 mgErosive EsophagitisHealing rate at 8 weeks92.4%91.3%Non-inferior[6]
Tegoprazan 50 mgEsomeprazole 40 mgErosive EsophagitisCumulative healing rate at 8 weeks98.9%98.9%Non-inferior[7][8]
Tegoprazan 100 mgEsomeprazole 40 mgErosive EsophagitisCumulative healing rate at 8 weeks98.9%98.9%Non-inferior[7][8]
Fexuprazan 40 mgEsomeprazole 40 mgErosive EsophagitisHealing rate at 8 weeks99.1%99.1%Non-inferior[9][10]

While non-inferiority is a common finding, some studies suggest that P-CABs may offer advantages in specific patient populations, such as those with severe erosive esophagitis (Los Angeles Classification Grades C/D).[11][12] For instance, one study found vonoprazan to be highly efficacious for severe EE.[11] Fexuprazan has also shown faster symptom improvement in patients with severe laryngopharyngeal reflux disease symptoms.[13]

Peptic Ulcer Disease (Gastric and Duodenal Ulcers)

Clinical trials evaluating P-CABs for the treatment of gastric and duodenal ulcers have also primarily focused on establishing non-inferiority to PPIs.

Table 2: Non-Inferiority Trials of P-CABs vs. PPIs in Peptic Ulcer Disease

P-CAB AgentComparator PPIIndicationPrimary EndpointP-CAB Healing RatePPI Healing RateOutcomeCitation(s)
Vonoprazan 20 mgLansoprazole 30 mgGastric UlcerHealing rate at 8 weeks93.5%93.8%Non-inferior[14]
Tegoprazan 50 mgLansoprazole 30 mgGastric UlcerCumulative healing rate at 8 weeks94.8%95.7%Non-inferior[[“]]
Tegoprazan 100 mgLansoprazole 30 mgGastric UlcerCumulative healing rate at 8 weeks95.0%95.7%Non-inferior[[“]]

In a study on duodenal ulcers, vonoprazan did not confirm non-inferiority to lansoprazole.[14] However, a meta-analysis concluded that P-CABs demonstrated non-inferiority to lansoprazole in the management of peptic ulcers.[16]

Helicobacter pylori Eradication

In the context of H. pylori eradication, P-CAB-based triple therapy has demonstrated superiority over PPI-based triple therapy, particularly as a first-line treatment.

Table 3: Superiority Trials of P-CABs vs. PPIs for H. pylori Eradication

P-CAB-based TherapyPPI-based TherapyIndicationPrimary EndpointP-CAB Eradication Rate (ITT)PPI Eradication Rate (ITT)OutcomeCitation(s)
P-CAB-based triple therapyPPI-based triple therapyFirst-line H. pylori eradicationEradication rate90.2%75.5%Superior[17][18]

A meta-analysis of randomized controlled trials concluded that P-CAB-based triple therapy is superior to PPI-based triple therapy for first-line H. pylori eradication.[17][18] This superiority was particularly noted in Japanese patients.[17][18] However, for salvage therapy, the efficacy of the two treatments did not significantly differ.[18]

Non-Erosive Reflux Disease (NERD)

For patients with non-erosive reflux disease, P-CABs have shown superiority over placebo in providing symptom relief.

Table 4: Superiority Trials of P-CABs vs. Placebo in Non-Erosive Reflux Disease

P-CAB AgentComparatorIndicationPrimary EndpointP-CAB Symptom ResolutionPlacebo Symptom ResolutionOutcomeCitation(s)
Tegoprazan 50 mgPlaceboNon-Erosive Reflux DiseaseComplete resolution of major symptoms at 4 weeks42.5%24.2%Superior[19]
Tegoprazan 100 mgPlaceboNon-Erosive Reflux DiseaseComplete resolution of major symptoms at 4 weeks48.5%24.2%Superior[19]
Vonoprazan 10 mgPlaceboNon-Erosive Reflux DiseasePercentage of 24-hour heartburn-free days44.8%27.7%Superior[20]
Vonoprazan 20 mgPlaceboNon-Erosive Reflux DiseasePercentage of 24-hour heartburn-free days44.4%27.7%Superior[20]

Experimental Protocols: A Look at Trial Design

The clinical trials cited in this guide generally follow a randomized, double-blind, active-controlled, multicenter design. Below is a representative experimental workflow for a non-inferiority trial comparing a P-CAB to a PPI for the treatment of erosive esophagitis.

Patient Screening Patient Screening Endoscopic Confirmation\nof Erosive Esophagitis Endoscopic Confirmation of Erosive Esophagitis Patient Screening->Endoscopic Confirmation\nof Erosive Esophagitis Inclusion Criteria Met Randomization Randomization Endoscopic Confirmation\nof Erosive Esophagitis->Randomization P-CAB Group P-CAB Group Randomization->P-CAB Group Arm 1 PPI Group PPI Group Randomization->PPI Group Arm 2 Treatment Period\n(e.g., 8 weeks) Treatment Period (e.g., 8 weeks) Follow-up Endoscopy Follow-up Endoscopy Treatment Period\n(e.g., 8 weeks)->Follow-up Endoscopy Safety Assessment Safety Assessment Treatment Period\n(e.g., 8 weeks)->Safety Assessment Adverse Event Monitoring Primary Endpoint Assessment\n(Healing Rate) Primary Endpoint Assessment (Healing Rate) Follow-up Endoscopy->Primary Endpoint Assessment\n(Healing Rate) Statistical Analysis\n(Non-inferiority) Statistical Analysis (Non-inferiority) Primary Endpoint Assessment\n(Healing Rate)->Statistical Analysis\n(Non-inferiority) P-CAB Group->Treatment Period\n(e.g., 8 weeks) PPI Group->Treatment Period\n(e.g., 8 weeks)

Figure 2: Representative workflow of a non-inferiority clinical trial.
Key Methodological Components:

  • Patient Population: Adult patients with endoscopically confirmed erosive esophagitis (typically Los Angeles Classification Grades A-D) are recruited.[8]

  • Randomization: Patients are randomly assigned in a 1:1 or 1:1:1 ratio to receive the P-CAB, the comparator PPI, or in some cases, a placebo.[8][9]

  • Blinding: To minimize bias, both patients and investigators are typically blinded to the treatment allocation (double-blind).[8][9]

  • Intervention: Patients receive the assigned study drug once daily for a predefined period, commonly 4 to 8 weeks.[8][9]

  • Primary Endpoint: The primary efficacy endpoint is usually the rate of healed erosive esophagitis, confirmed by a follow-up endoscopy at the end of the treatment period.[8][9]

  • Statistical Analysis: For non-inferiority trials, the analysis aims to demonstrate that the efficacy of the P-CAB is not clinically worse than the PPI by a prespecified margin.[7] For superiority trials, the goal is to show a statistically significant difference in favor of the P-CAB.

Understanding Superiority vs. Non-Inferiority Trials

The distinction between superiority and non-inferiority trial designs is crucial for interpreting the clinical significance of the findings.

cluster_superiority Superiority Trial cluster_noninferiority Non-Inferiority Trial Hypothesis_S Null Hypothesis (H0): No difference between treatments Alternative Hypothesis (H1): New treatment is superior Outcome_S Goal: Reject H0 to demonstrate superiority Hypothesis_S->Outcome_S Hypothesis_NI Null Hypothesis (H0): New treatment is worse by a pre-defined margin (Δ) Alternative Hypothesis (H1): New treatment is not worse by Δ Outcome_NI Goal: Reject H0 to demonstrate non-inferiority Hypothesis_NI->Outcome_NI

Figure 3: Logical relationship of superiority vs. non-inferiority trial hypotheses.
  • Superiority trials are designed to determine if a new treatment is more effective than a standard treatment or a placebo.

  • Non-inferiority trials aim to show that a new treatment is not unacceptably worse than an active control. This is a common design when the new treatment offers other advantages, such as an improved safety profile, easier administration, or a different mechanism of action that may benefit specific patient populations.

Conclusion

The available evidence from clinical trials indicates that P-CABs are a viable and, in some cases, superior alternative to PPIs for the management of acid-related disorders. While non-inferiority in healing rates for erosive esophagitis and peptic ulcers is a consistent finding, the superiority of P-CABs in the context of first-line H. pylori eradication is a significant clinical advancement. Furthermore, the rapid and potent acid suppression offered by P-CABs may translate to faster symptom relief, particularly in patients with severe disease. As more data from ongoing and future clinical trials become available, the precise role of P-CABs in the therapeutic armamentarium will be further elucidated, offering clinicians more tailored treatment options for their patients.

References

A Comparative Guide to Fexuprazan and Other Potassium-Competitive Acid Blockers (P-CABs) for Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Fexuprazan, a newer Potassium-Competitive Acid Blocker (P-CAB), with other P-CABs and the traditional Proton Pump Inhibitors (PPIs). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanism of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data.

Introduction

Potassium-Competitive Acid Blockers (P-CABs) are a novel class of drugs for the management of acid-related disorders, offering a different mechanism of action compared to the long-standing first-line therapy, Proton Pump Inhibitors (PPIs).[1][2] P-CABs, such as Fexuprazan, Tegoprazan, and Vonoprazan, work by reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][3] This guide will focus on Fexuprazan, one of the more recent P-CABs to be developed, and compare its performance against other P-CABs and established PPIs like esomeprazole and lansoprazole.[4][5]

Mechanism of Action: P-CABs vs. PPIs

P-CABs directly and reversibly bind to the H+/K+-ATPase enzyme, competitively inhibiting the binding of potassium ions and thereby blocking gastric acid secretion.[3][4] Unlike PPIs, P-CABs do not require an acidic environment for activation, which contributes to a more rapid onset of action.[2][6] PPIs, on the other hand, are prodrugs that require activation in the acidic secretory canaliculi of parietal cells and bind irreversibly to the proton pumps.[2][5]

cluster_PCAB P-CAB Mechanism cluster_PPI PPI Mechanism PCAB P-CAB (e.g., Fexuprazan) ParietalCell_PCAB Gastric Parietal Cell PCAB->ParietalCell_PCAB Systemic Absorption ProtonPump_Active_PCAB H+/K+ ATPase (Proton Pump) PCAB->ProtonPump_Active_PCAB Reversible Inhibition ParietalCell_PCAB->ProtonPump_Active_PCAB Lumen_PCAB Gastric Lumen ProtonPump_Active_PCAB->Lumen_PCAB H+ Secretion K_ion_PCAB K+ Ion K_ion_PCAB->ProtonPump_Active_PCAB Binding Site H_ion_PCAB H+ Ion (Acid) PPI_Prodrug PPI (Prodrug) (e.g., Esomeprazole) AcidicCanaliculus Acidic Environment (Activation) PPI_Prodrug->AcidicCanaliculus Accumulation ParietalCell_PPI Gastric Parietal Cell PPI_Prodrug->ParietalCell_PPI Systemic Absorption PPI_Active Activated PPI AcidicCanaliculus->PPI_Active Conversion ProtonPump_Active_PPI H+/K+ ATPase (Proton Pump) PPI_Active->ProtonPump_Active_PPI Irreversible Inhibition ParietalCell_PPI->AcidicCanaliculus Lumen_PPI Gastric Lumen ProtonPump_Active_PPI->Lumen_PPI H+ Secretion

Caption: Comparative mechanism of action of P-CABs and PPIs. (Within 100 characters)

Pharmacokinetic Properties

P-CABs exhibit several pharmacokinetic advantages over PPIs, including a rapid onset of action, longer half-life, and the ability to be taken without regard to meals.[2][6]

ParameterFexuprazanTegoprazanVonoprazanEsomeprazole (PPI)Lansoprazole (PPI)
Time to Max. Plasma Conc. 1.75-3.5 hours[7]~1 hour1.5-2.0 hours[8]1.5-2.5 hours1.5-2.2 hours
Plasma Half-life ~9.7 hours[7]~3.2 hours~7.7 hours[8]1-2 hours[5]1-2 hours[8]
Metabolism Primarily CYP3A4[7]Primarily CYP3A4Primarily CYP3A4[8]CYP2C19, CYP3A4CYP2C19, CYP3A4
Food Effect No significant effect[6]No significant effectMinimal effect[8]Administration before meals required[5]Administration before meals required
Activation Not a prodrug[6]Not a prodrugNot a prodrug[8]Prodrug, requires acid activation[5]Prodrug, requires acid activation

Clinical Efficacy

Clinical trials have demonstrated that P-CABs are non-inferior, and in some cases superior, to PPIs in the treatment of acid-related disorders.

Erosive Esophagitis (EE)
Study AgentComparatorHealing Rate at 4 WeeksHealing Rate at 8 WeeksKey Finding
Fexuprazan 40 mg Esomeprazole 40 mg90.3% vs 88.5%[6]99.1% vs N/A[6]Non-inferiority to esomeprazole.[6]
Tegoprazan 50/100 mg Esomeprazole 40 mg91.3%/93.4% vs 94.3%[9]98.9% (both doses) vs 98.9%[9]Non-inferior to esomeprazole.[9]
Vonoprazan 20 mg Lansoprazole 30 mg96% vs 91% (in CYP2C19 extensive metabolizers)[3]99% vs 95% (in CYP2C19 extensive metabolizers)[3]Superior healing rates, especially in severe EE.[3][10]
Non-Erosive Reflux Disease (NERD)
Study AgentComparatorPrimary EndpointResult
Tegoprazan 50/100 mg PlaceboComplete heartburn resolution at 4 weeks42.5%/48.5% vs 24.2%[11]
Vonoprazan PlaceboFewer heartburn symptoms at week 4Greater improvement in heartburn symptoms[3]
Gastric Ulcer Healing
Study AgentComparatorHealing Rate at 4 WeeksHealing Rate at 8 WeeksKey Finding
Tegoprazan 50/100 mg Lansoprazole 30 mg95.4%/94.6% vs 92.9%[12]98.9%/96.8% vs 98.8%[12]Non-inferior to lansoprazole.[12]
Vonoprazan 20 mg Lansoprazole 30 mgN/A93.5% vs 93.8%[1]Similar efficacy to lansoprazole.[1]

Safety Profile

The safety profiles of P-CABs are generally comparable to those of PPIs, with most adverse events being mild to moderate in nature.

AgentCommon Adverse EventsSerious Adverse Events
Fexuprazan Similar to comparator PPIs[6]No concerning safety signals identified.[6]
Tegoprazan Nausea, headache, nasopharyngitis[11]Rare; pyrexia reported in one case.[11]
Vonoprazan Nasopharyngitis, increased serum gastrin levels[1]Rare; diverticulitis reported in one case.[1]
Esomeprazole (PPI) Headache, diarrhea, nauseaLong-term use may be associated with risks like kidney damage and fractures.[13]
Lansoprazole (PPI) Diarrhea, abdominal pain, nauseaSimilar long-term risks as other PPIs.

Experimental Protocol: Phase 3 Trial of Tegoprazan vs. Esomeprazole in Erosive Esophagitis

This section details the methodology of a representative phase 3 clinical trial comparing a P-CAB (Tegoprazan) with a PPI (Esomeprazole) for the treatment of erosive esophagitis.[9]

Objective: To evaluate the non-inferiority of tegoprazan (50 mg and 100 mg) compared to esomeprazole (40 mg) in the healing of erosive esophagitis.

Study Design: A multicenter, randomized, double-blind, parallel-group, active-controlled study.

Patient Population: Adult patients with endoscopically confirmed erosive esophagitis.

Treatment:

  • Group 1: Tegoprazan 50 mg once daily for 4 or 8 weeks.

  • Group 2: Tegoprazan 100 mg once daily for 4 or 8 weeks.

  • Group 3: Esomeprazole 40 mg once daily for 4 or 8 weeks.

Primary Endpoint: The proportion of patients with healed erosive esophagitis at week 8, as confirmed by endoscopy.

Secondary Endpoints:

  • Healing rate at week 4.

  • Symptom relief.

  • Safety and tolerability.

Start Patient Screening (Endoscopically confirmed EE) Randomization Randomization Start->Randomization Group1 Tegoprazan 50 mg QD Randomization->Group1 Group2 Tegoprazan 100 mg QD Randomization->Group2 Group3 Esomeprazole 40 mg QD Randomization->Group3 Week4 Week 4 Assessment (Endoscopy, Symptom evaluation) Group1->Week4 Group2->Week4 Group3->Week4 Week8 Week 8 Assessment (Endoscopy, Symptom evaluation) Week4->Week8 Analysis Data Analysis (Non-inferiority testing) Week8->Analysis

Caption: Experimental workflow for a phase 3 clinical trial. (Within 100 characters)

Conclusion

P-CABs, including the newer agent Fexuprazan, represent a significant advancement in the treatment of acid-related disorders. Their distinct mechanism of action leads to a more rapid and sustained acid suppression compared to PPIs.[1][5] Clinical data consistently demonstrate that P-CABs are at least non-inferior to PPIs in efficacy, with a comparable safety profile.[6][9][12] For certain patient populations, such as those with severe erosive esophagitis or those who experience nocturnal acid breakthrough, P-CABs may offer a superior therapeutic option.[3][5] Further long-term studies will continue to delineate the role of this promising class of drugs in clinical practice.

References

A Comparative Guide to a New Generation of Acid Suppressants: P-CABs vs. Esomeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of acid-related disorders, the emergence of Potassium-Competitive Acid Blockers (P-CABs) presents a significant advancement over traditional Proton Pump Inhibitors (PPIs) like esomeprazole. This guide provides a detailed comparison of two prominent P-CABs, Tegoprazan and Vonoprazan, against the widely used esomeprazole, with a focus on their efficacy in acid suppression, clinical outcomes, and underlying mechanisms. This information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Fundamental Shift

Esomeprazole, a cornerstone of acid suppression therapy, is a PPI that irreversibly inhibits the proton pump (H+/K+-ATPase) in the active, acidic environment of the parietal cell canaliculus.[1] In contrast, P-CABs like tegoprazan and vonoprazan represent a different class of drugs that competitively and reversibly bind to the potassium-binding site of the proton pump, effectively blocking acid secretion.[2][3] This distinct mechanism allows P-CABs to have a more rapid onset of action and prolonged duration of effect, independent of the pump's activation state.[1][3][4]

cluster_0 Parietal Cell PCAB P-CAB (Tegoprazan, Vonoprazan) ProtonPump H+/K+-ATPase (Proton Pump) PCAB->ProtonPump Reversible K+ Competitive Inhibition PPI Esomeprazole (prodrug) Activated_PPI Activated Esomeprazole PPI->Activated_PPI Acidic Environment Activated_PPI->ProtonPump Irreversible Inhibition H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump

Figure 1: Mechanism of Action of P-CABs vs. Esomeprazole.

Pharmacodynamic Profile: Superior Acid Suppression

Clinical studies have consistently demonstrated the superior acid-suppressive effects of P-CABs compared to esomeprazole. P-CABs achieve a more rapid and sustained increase in intragastric pH.

Intragastric pH Control

A key metric for evaluating the efficacy of acid-suppressing agents is the percentage of time the intragastric pH remains above 4. Studies have shown that both tegoprazan and vonoprazan outperform esomeprazole in this regard, particularly during the night, a period where traditional PPIs can have limitations.[5][6]

DrugDose% Time with pH ≥ 4 (Night-time, Single Dose)Reference
Tegoprazan50 mg66.0%[5][6]
Vonoprazan20 mg60.5%[5][6]
Esomeprazole40 mg36.1%[5][6]

Table 1: Comparison of Night-time Acid Suppression After a Single Dose [5][6]

Vonoprazan has also demonstrated a significantly greater acid-inhibitory effect over a 24-hour period compared to esomeprazole.[7]

DrugDose% Time with pH ≥ 4 (24h, Day 7)Reference
Vonoprazan20 mg85.8%[8]
Esomeprazole20 mg61.2%[8]

Table 2: 24-Hour Intragastric pH Control on Day 7 [8]

Clinical Efficacy: Healing of Erosive Esophagitis

The potent acid suppression by P-CABs translates into high efficacy in the healing of erosive esophagitis (EE).

In a randomized, double-blind phase 3 trial, tegoprazan was found to be non-inferior to esomeprazole in healing EE by week 8.[1]

DrugDoseHealing Rate at Week 8 (Per-Protocol Set)Reference
Tegoprazan50 mg98.9%[1]
Tegoprazan100 mg98.9%[1]
Esomeprazole40 mg98.9%[1]

Table 3: Cumulative Healing Rates of Erosive Esophagitis at Week 8 [1]

A network meta-analysis of 41 studies also concluded that vonoprazan and esomeprazole have advantages in mucosal erosion healing.[9][10]

Symptom Relief: Faster Onset for P-CABs

Patients with gastroesophageal reflux disease (GERD) often prioritize rapid symptom relief. Studies suggest that P-CABs may offer an advantage in this aspect.

A study comparing tegoprazan and esomeprazole in patients with nighttime heartburn found that the time to the first nighttime heartburn-free interval was shorter with tegoprazan, although the difference was not statistically significant in this particular study.[4][11]

DrugDoseTime to First Nighttime Heartburn-Free IntervalReference
Tegoprazan50 mg1.5 days[4][11]
Esomeprazole40 mg3.0 days[4][11]

Table 4: Time to Symptom Relief in Patients with Nighttime Heartburn [4][11]

Experimental Protocols

The data presented in this guide are derived from robust clinical trials. Below are summaries of the methodologies for key cited experiments.

Study on Night-time Acid Suppression (Tegoprazan vs. Vonoprazan vs. Esomeprazole)
  • Study Design: A randomized, open-label, 3-period, 6-sequence crossover study.[5][6]

  • Participants: Sixteen healthy subjects, including individuals with different CYP2C19 metabolizer phenotypes.[5][6]

  • Intervention: A single oral dose of tegoprazan 50 mg, vonoprazan 20 mg, or esomeprazole 40 mg administered at night.[5][6]

  • Primary Endpoint: Continuous intragastric pH monitoring at baseline and after each dosing.[5][6]

Start Screening of Healthy Subjects Randomization Randomization (N=16) Start->Randomization Period1 Period 1 (Single Night-time Dose) Randomization->Period1 pH_Monitoring1 Continuous Intragastric pH Monitoring Period1->pH_Monitoring1 Period2 Period 2 (Single Night-time Dose) pH_Monitoring2 Continuous Intragastric pH Monitoring Period2->pH_Monitoring2 Period3 Period 3 (Single Night-time Dose) pH_Monitoring3 Continuous Intragastric pH Monitoring Period3->pH_Monitoring3 Washout1 Washout Washout1->Period2 Washout2 Washout Washout2->Period3 pH_Monitoring1->Washout1 pH_Monitoring2->Washout2 Analysis Data Analysis pH_Monitoring3->Analysis

Figure 2: Crossover Study Workflow for Night-time Acid Suppression.
Phase 3 Trial for Erosive Esophagitis (Tegoprazan vs. Esomeprazole)

  • Study Design: A multicenter, randomized, double-blind, parallel-group comparison study.[1]

  • Participants: 302 Korean patients with endoscopically confirmed erosive esophagitis.[1]

  • Intervention: Patients were randomly allocated to receive tegoprazan (50 mg or 100 mg) or esomeprazole (40 mg) once daily for 4 or 8 weeks.[1]

  • Primary Endpoint: The cumulative proportion of patients with healed EE confirmed by endoscopy up to 8 weeks.[1]

Start Enrollment of EE Patients (N=302) Randomization Randomization Start->Randomization GroupA Tegoprazan 50mg Randomization->GroupA GroupB Tegoprazan 100mg Randomization->GroupB GroupC Esomeprazole 40mg Randomization->GroupC Treatment 4-8 Weeks Treatment GroupA->Treatment GroupB->Treatment GroupC->Treatment Endpoint Endoscopic Assessment of Healing Treatment->Endpoint

Figure 3: Parallel-Group Study Workflow for Erosive Esophagitis.

Conclusion

P-CABs, including tegoprazan and vonoprazan, demonstrate a more potent and sustained acid suppression compared to the PPI esomeprazole. This translates to a rapid onset of action and high efficacy in healing erosive esophagitis. While head-to-head clinical outcomes in large-scale trials are still emerging for all indications, the pharmacodynamic advantages of P-CABs position them as a promising evolution in the management of acid-related disorders. Further research will continue to delineate the specific patient populations that will benefit most from this new class of acid suppressants.

References

A Comparative Guide to Vonoprazan: A Novel Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of vonoprazan, a leading potassium-competitive acid blocker (P-CAB), with traditional proton pump inhibitors (PPIs). The information presented is based on published experimental data to assist researchers and drug development professionals in their understanding of this newer class of acid suppressants.

Superior Gastric Acid Suppression with Vonoprazan

Vonoprazan has demonstrated more potent and sustained suppression of intragastric acidity compared to conventional PPIs. Clinical studies have shown that vonoprazan achieves maximal acid suppression from the first day of administration, a significant advantage over the 3 to 5 days required for PPIs.[1][2]

A key differentiator is vonoprazan's ability to provide better control of nighttime acid secretion. In a study with healthy adults, a 7-day course of vonoprazan 20 mg once daily resulted in a significantly greater proportion of time with intragastric pH greater than 4 on both day 1 (63% vs 23%) and day 7 (88% vs 42%) when compared to lansoprazole 30 mg once daily.[3]

MetricVonoprazanLansoprazoleReference
Time to Maximal Acid Suppression 1 day3-5 days[1][2]
% Time Intragastric pH > 4 (Day 1) 63%23%[3]
% Time Intragastric pH > 4 (Day 7) 88%42%[3]
Influence of CYP2C19 Polymorphisms Less susceptibleInfluenced[1][4]
Meal-Independent Administration YesNo (30-60 mins before meals)[1]

Enhanced Efficacy in Acid-Related Disorders

The potent acid suppression of vonoprazan translates to improved clinical outcomes in various acid-related disorders, particularly in more severe conditions and in the eradication of Helicobacter pylori.

Erosive Esophagitis

In patients with erosive esophagitis (EE), particularly severe grades (Los Angeles grades C and D), vonoprazan has shown higher healing rates compared to PPIs. A meta-analysis indicated that patients with more severe EE had higher rates of mucosal healing with vonoprazan.[3] In a Japanese multicenter study, vonoprazan 20 mg once daily was superior to lansoprazole 30 mg once daily for healing severe EE at 2, 4, and 8 weeks.[3][4]

TimepointVonoprazan 20 mg (Healing Rate)Lansoprazole 30 mg (Healing Rate)Reference
2 Weeks 88%64%[3]
4 Weeks 96%81%[3]
8 Weeks 99%88%[3]
Helicobacter pylori Eradication

Vonoprazan-based triple therapy has demonstrated superior H. pylori eradication rates compared to PPI-based triple therapy, especially in cases of clarithromycin-resistant strains.[3][4] One study reported eradication rates of 81% for vonoprazan-based triple therapy compared to 69% for lansoprazole-based triple therapy.[3]

TherapyEradication Rate (Overall)Eradication Rate (Clarithromycin-Resistant Strains)Reference
Vonoprazan-based Triple Therapy 81%66-70%[3]
Lansoprazole-based Triple Therapy 69%32%[3]

Mechanism of Action: A Reversible Inhibition

Unlike PPIs which bind irreversibly to the proton pump (H+/K+ ATPase), P-CABs like vonoprazan act as reversible, potassium-competitive inhibitors.[1][5][6][7] This distinct mechanism contributes to their rapid onset of action and prolonged duration of effect.[1][5] P-CABs do not require an acidic environment for activation, allowing for more flexible dosing relative to meals.[1][3]

cluster_ParietalCell Gastric Parietal Cell PCAB Vonoprazan (P-CAB) Pump H+/K+ ATPase (Proton Pump) PCAB->Pump Reversibly Binds & Competitively Inhibits H_ion_out H+ (Acid) Pump->H_ion_out Secretes K_ion K+ K_ion->Pump Binds to activate pump Lumen Gastric Lumen H_ion_out->Lumen start Patient Recruitment (Erosive Esophagitis Diagnosis) rand Randomization start->rand groupA Vonoprazan Treatment Group (e.g., 20 mg once daily) rand->groupA groupB Comparator Group (e.g., Lansoprazole 30 mg once daily) rand->groupB treatment Treatment Period (e.g., 8 weeks) groupA->treatment groupB->treatment endoscopy Endoscopic Assessment (Healing of Erosive Esophagitis) treatment->endoscopy analysis Data Analysis (Comparison of Healing Rates) endoscopy->analysis

References

Independent Validation of Keverprazan (P-CAB Agent 2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potassium-competitive acid blocker (P-CAB) keverprazan, also identified as P-CAB agent 2, with other acid-suppressing agents. It includes available data from preclinical and clinical studies to support the independent validation of its mechanism and performance.

Mechanism of Action: A Reversible Blockade

Keverprazan is a member of the P-CAB class of drugs that inhibit gastric acid secretion. Unlike proton pump inhibitors (PPIs) which irreversibly bind to the H+/K+-ATPase (proton pump), keverprazan functions as a potassium-competitive acid blocker. It reversibly binds to the potassium-binding site of the H+/K+-ATPase, thereby preventing the final step of acid production in gastric parietal cells.[1] This distinct mechanism allows for a rapid onset of action and a more controlled suppression of gastric acid.[1]

Preclinical Validation

In Vitro Data

Keverprazan has been evaluated in preclinical studies to determine its potency and selectivity. Key quantitative data from these studies are summarized below.

ParameterKeverprazan (this compound)VonoprazanTegoprazanEsomeprazole (PPI)Reference
H+/K+-ATPase Inhibition IC50 <100 nM19 nM (pH 6.5)0.53 µM42.52 µM[2][3]
hERG Potassium Channel Inhibition IC50 18.69 µM---

Note: The provided IC50 values are from various sources and may not be directly comparable due to different experimental conditions. The data for "this compound" is primarily sourced from chemical suppliers and its patent, and has not been independently verified in peer-reviewed publications.

In Vivo Data

Animal studies have been conducted to assess the in vivo efficacy of keverprazan in inhibiting gastric acid secretion.

Animal ModelDrug and DoseOutcomeReference
Histamine-induced gastric acid secretion in SD ratsKeverprazan55.4% inhibition of gastric acid secretion

Clinical Validation and Comparative Efficacy

Keverprazan has undergone Phase I, II, and III clinical trials, primarily comparing its efficacy and safety to the PPI lansoprazole for the treatment of duodenal ulcers and erosive esophagitis.

Healing Rates in Duodenal Ulcer (DU)
Treatment GroupHealing Rate at Week 4Healing Rate at Week 6Reference
Keverprazan (20 mg)87.27%96.36%[4]
Keverprazan (30 mg)90.16%98.36%[4]
Lansoprazole (30 mg)79.69%92.19%[4]

A Phase III trial confirmed the non-inferiority of keverprazan (20 mg) to lansoprazole (30 mg) for DU healing at 6 weeks (94.4% vs. 93.3%).

Healing Rates in Erosive Esophagitis (EE)
Treatment GroupHealing Rate at Week 8 (FAS)Healing Rate at Week 8 (PPS)Reference
Keverprazan (20 mg)95.8%99.1%
Lansoprazole (30 mg)89.9%92.7%

FAS: Full Analysis Set; PPS: Per-Protocol Set

Pharmacokinetics in Healthy Subjects (Single 20 mg dose)
ParameterKeverprazanVonoprazanReference
Tmax (median) 1.50 h1.50 h[2]
t1/2 6.75 h5.8 h[2]
Cmax (ng/mL) --
AUC (h*ng/mL) --

A study in healthy subjects showed that keverprazan provides stable and long-lasting gastric acid inhibition, with the percentage of time intragastric pH > 5 over 24 hours reaching a plateau at a 20 mg dose.[2]

Experimental Protocols

Detailed experimental protocols for the preclinical validation of keverprazan are not extensively available in peer-reviewed literature. The following are generalized protocols for the types of assays used to evaluate P-CABs.

H+/K+-ATPase Inhibition Assay (Generalized Protocol)

This in vitro assay assesses the ability of a compound to inhibit the activity of the proton pump.

Materials:

  • Isolated H+/K+-ATPase vesicles (from porcine or rabbit gastric mucosa)

  • Assay buffer (e.g., Tris-HCl buffer, pH 6.5 or 7.4)

  • ATP (Adenosine triphosphate)

  • Test compound (Keverprazan) and control inhibitors (e.g., omeprazole, vonoprazan)

  • Malachite green reagent for phosphate detection

Procedure:

  • Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of the test compound or control for a specified time.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

  • Calculate the percentage of inhibition of H+/K+-ATPase activity for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Histamine-Induced Gastric Acid Secretion in Rats (Generalized Protocol)

This in vivo model evaluates the efficacy of a compound in reducing gastric acid secretion in a living organism.

Animals:

  • Male Sprague-Dawley (SD) rats

Procedure:

  • Fast the rats overnight with free access to water.

  • Anesthetize the rats and perform a pylorus ligation to allow for the collection of gastric juice.

  • Administer the test compound (Keverprazan) or vehicle control orally or intravenously.

  • After a set period, administer a secretagogue, such as histamine, subcutaneously to stimulate gastric acid secretion.

  • After a defined period of gastric juice collection, euthanize the animals and collect the stomach contents.

  • Measure the volume of gastric juice and determine the acid concentration by titration with NaOH.

  • Calculate the total acid output and the percentage of inhibition of gastric acid secretion compared to the vehicle control group.

hERG Potassium Channel Assay (Generalized Protocol)

This assay is crucial for assessing the potential cardiotoxicity of a drug candidate.

Method:

  • Whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells).

Procedure:

  • Culture the hERG-expressing cells under appropriate conditions.

  • Prepare the cells for patch-clamp recording.

  • Record baseline hERG currents in response to a specific voltage-clamp protocol.

  • Perfuse the cells with varying concentrations of the test compound (Keverprazan).

  • Record the hERG currents in the presence of the compound.

  • Measure the reduction in the tail current amplitude to determine the percentage of inhibition.

  • Calculate the IC50 value by fitting the concentration-response data to a suitable equation.

Visualizations

P_CAB_Mechanism cluster_parietal_cell Gastric Parietal Cell ProtonPump H+/K+-ATPase (Proton Pump) Gastric Lumen Gastric Lumen ProtonPump->Gastric Lumen Pumps H+ out Keverprazan Keverprazan (this compound) Keverprazan->ProtonPump Competitively binds to K+ binding site Potassium K+ Potassium->ProtonPump Binds to activate pump Proton H+ Bloodstream Bloodstream Bloodstream->Keverprazan Absorption

Caption: Mechanism of action of Keverprazan (this compound).

Experimental_Workflow_In_Vitro start Start prepare_vesicles Prepare H+/K+-ATPase vesicles start->prepare_vesicles pre_incubation Pre-incubate vesicles with Keverprazan prepare_vesicles->pre_incubation add_atp Add ATP to initiate reaction pre_incubation->add_atp incubation Incubate at 37°C add_atp->incubation measure_pi Measure inorganic phosphate (Pi) release incubation->measure_pi calculate_inhibition Calculate % inhibition measure_pi->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: In vitro H+/K+-ATPase inhibition assay workflow.

Logical_Relationship_PCAB_vs_PPI PCAB Keverprazan (P-CAB) - Reversible binding - Competes with K+ - Rapid onset of action - Not a prodrug ProtonPump H+/K+-ATPase PCAB->ProtonPump Inhibits PPI Lansoprazole (PPI) - Irreversible binding - Covalent bond with pump - Slower onset of action - Prodrug requiring acid activation PPI->ProtonPump Inhibits

Caption: Comparison of Keverprazan and Lansoprazole mechanisms.

References

Comparative Safety Profile of Potassium-Competitive Acid Blockers (P-CABs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of several Potassium-Competitive Acid Blockers (P-CABs), a newer class of acid suppressants, against the established class of Proton Pump Inhibitors (PPIs). The P-CABs featured in this comparison include vonoprazan, tegoprazan, and fexuprazan. This document synthesizes data from numerous clinical trials and meta-analyses to offer an objective overview for research and drug development purposes.

Executive Summary

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in acid suppression therapy. Clinical data to date indicates that the safety and tolerability of P-CABs are broadly comparable to that of PPIs for short-term and medium-term use.[1] The most frequently reported adverse events for P-CABs are similar to those for PPIs and include nasopharyngitis, headache, and gastrointestinal disturbances.[2] While long-term safety data for P-CABs are still emerging, current studies have not identified significant safety concerns that would limit their use in appropriate patient populations. Further long-term surveillance studies are ongoing to fully characterize their extended safety profile.[2]

Mechanism of Action: P-CABs vs. PPIs

P-CABs and PPIs both target the H+/K+-ATPase (proton pump) in gastric parietal cells, but through different mechanisms. PPIs are prodrugs that require activation in an acidic environment and bind irreversibly to the proton pump. In contrast, P-CABs are active compounds that competitively and reversibly inhibit the proton pump's potassium-binding site. This difference in mechanism contributes to the faster onset of action and more sustained acid suppression observed with P-CABs.

Mechanism of Action: P-CABs vs. PPIs cluster_0 P-CAB Pathway cluster_1 PPI Pathway P-CAB P-CAB H+/K+ ATPase (Active) H+/K+ ATPase (Active) P-CAB->H+/K+ ATPase (Active) Direct Binding Acid Suppression (Rapid, Reversible) Acid Suppression (Rapid, Reversible) H+/K+ ATPase (Active)->Acid Suppression (Rapid, Reversible) Inhibition Acid Suppression (Delayed, Irreversible) Acid Suppression (Delayed, Irreversible) H+/K+ ATPase (Active)->Acid Suppression (Delayed, Irreversible) Inhibition PPI (Prodrug) PPI (Prodrug) Acidic Environment Acidic Environment PPI (Prodrug)->Acidic Environment Requires Activated PPI Activated PPI Acidic Environment->Activated PPI Activation Activated PPI->H+/K+ ATPase (Active) Covalent Bonding Clinical Trial Safety Assessment Workflow Patient Screening & Enrollment Patient Screening & Enrollment Randomization Randomization Patient Screening & Enrollment->Randomization Treatment Period Treatment Period Randomization->Treatment Period Safety Monitoring Safety Monitoring Treatment Period->Safety Monitoring Data Collection & Analysis Data Collection & Analysis Safety Monitoring->Data Collection & Analysis Reporting Reporting Data Collection & Analysis->Reporting Adverse Event Classification Adverse Event (AE) Adverse Event (AE) Serious AE (SAE) Serious AE (SAE) Adverse Event (AE)->Serious AE (SAE) Severity Non-Serious AE Non-Serious AE Adverse Event (AE)->Non-Serious AE Severity Drug-Related AE Drug-Related AE Adverse Event (AE)->Drug-Related AE Causality Not Drug-Related AE Not Drug-Related AE Adverse Event (AE)->Not Drug-Related AE Causality

References

A Comparative Meta-Analysis of P-CAB Agent 2 (Keverprazan) and Other Acid Suppressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of Potassium-Competitive Acid Blockers (P-CABs), with a specific focus on Keverprazan ("P-CAB agent 2"), and their comparison with traditional Proton Pump Inhibitors (PPIs) and other acid suppressants. The analysis is based on a systematic review of published clinical trial data and meta-analyses, presenting quantitative data on efficacy and safety, detailed experimental protocols, and visual representations of key biological and procedural information.

Executive Summary

Potassium-Competitive Acid Blockers (P-CABs) represent a newer class of acid suppressants that directly compete with potassium ions on the H+/K+ ATPase (proton pump), leading to a rapid, potent, and sustained inhibition of gastric acid secretion. This mechanism of action offers potential advantages over traditional PPIs, which require acidic activation and have a slower onset of action. This guide delves into the comparative effectiveness and safety of P-CABs, particularly Keverprazan, against established PPIs like lansoprazole and esomeprazole in the management of acid-related disorders such as erosive esophagitis and duodenal ulcers.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from various meta-analyses and randomized controlled trials, comparing the efficacy and safety of P-CABs and PPIs.

Table 1: Efficacy in Healing Erosive Esophagitis (EE)
ComparisonIndicationHealing Rate at Week 4Healing Rate at Week 8Severity Subgroup (Grade C/D) Healing Rate at Week 8Citation
Keverprazan 20 mg vs. Lansoprazole 30 mgErosive Esophagitis95.8% vs. 89.9%99.1% (PPS) vs. 92.7% (PPS)Not specified[1]
Fexuprazan 40 mg vs. Esomeprazole 40 mgErosive Esophagitis90.3% vs. 88.5%99.1% vs. 99.1%Not specified[2]
Vonoprazan 20 mg vs. Lansoprazole 30 mgErosive Esophagitis85.3% vs. 83.5%92.4% vs. 91.3%84.0% vs. 80.6%[3]
Tegoprazan vs. LansoprazoleErosive Esophagitis95.2% vs. 86.2%Not specifiedNot specified[4]

PPS: Per-Protocol Set

Table 2: Efficacy in Healing Duodenal Ulcers (DU)
ComparisonIndicationHealing Rate at Week 4Healing Rate at Week 6Citation
Keverprazan 20 mg vs. Lansoprazole 30 mgDuodenal Ulcer87.27% vs. 79.69%96.36% vs. 92.19%[5]
Keverprazan 20 mg vs. Lansoprazole 30 mgDuodenal Ulcer83.9% (FAS) vs. 80.3% (FAS)94.4% (FAS) vs. 93.3% (FAS)[6]

FAS: Full Analysis Set

Table 3: Safety Profile - Adverse Events
ComparisonMost Common Adverse EventsDrug-Related Adverse EventsSerious Adverse EventsCitation
Keverprazan 20 mg vs. Lansoprazole 30 mgNot specified34.5% vs. 25.2% (p=0.156)No severe AEs in Keverprazan group[1]
Fexuprazan 40 mg vs. Esomeprazole 40 mgNot specified19.4% vs. 19.6%Not specified
Vonoprazan vs. PPIs (Meta-analysis)Nasopharyngitis, headache, upper respiratory infectionOverall RR: 1.08 (95% CI 0.89-1.31)Increased risk with Vonoprazan vs. Lansoprazole in peptic ulcer studies[7][8][9]
P-CABs vs. PPIs (Meta-analysis)No significant difference in overall adverse eventsOR: 0.91 (95% CI: 0.79-1.04)No significant difference[10]

RR: Risk Ratio; OR: Odds Ratio; CI: Confidence Interval

Experimental Protocols

This section details the methodologies of key experiments cited in the comparison.

Phase III Randomized, Double-Blind, Multicenter Study of Keverprazan for Erosive Esophagitis
  • Objective: To compare the efficacy and safety of keverprazan with lansoprazole in patients with endoscopically confirmed erosive esophagitis.

  • Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.

  • Participants: Adult patients (18-75 years) with endoscopically confirmed active erosive esophagitis of Los Angeles (LA) classification grades A, B, C, or D.

  • Intervention:

    • Keverprazan group: Keverprazan 20 mg once daily.

    • Lansoprazole group: Lansoprazole 30 mg once daily.

  • Duration: Up to 8 weeks of treatment.

  • Primary Endpoint: The healing rate of erosive esophagitis at week 8, confirmed by endoscopy. Healing was defined as the absence of mucosal breaks (LA grade N).

  • Secondary Endpoints:

    • Healing rate of erosive esophagitis at week 4.

    • Symptom relief (e.g., heartburn, regurgitation) assessed by patient diaries.

    • Safety and tolerability, monitored through adverse event reporting, vital signs, and laboratory tests.

  • Statistical Analysis: Non-inferiority of keverprazan to lansoprazole was the primary statistical hypothesis. The healing rates were compared using a confidence interval approach.

Visualizations

The following diagrams illustrate key concepts in the comparison of P-CABs and other acid suppressants.

G cluster_lumen Gastric Lumen cluster_cell Parietal Cell cluster_ppi PPI Action cluster_pcab P-CAB Action H+ H+ K+ K+ ProtonPump H+/K+ ATPase (Proton Pump) K+->ProtonPump K+ uptake ProtonPump->H+ H+ secretion PPI PPI (prodrug) ActivatedPPI Activated PPI (Sulfenamide) PPI->ActivatedPPI Acid Activation (in canaliculus) ActivatedPPI->ProtonPump Irreversible Covalent Bond PCAB P-CAB (Keverprazan) PCAB->ProtonPump Reversible, Ionic K+ Competition

Caption: Mechanism of Action: P-CABs vs. PPIs.

G Screening Patient Screening (Endoscopy for EE diagnosis) Randomization Randomization (1:1) - Keverprazan 20mg - Lansoprazole 30mg Screening->Randomization Treatment 8-Week Double-Blind Treatment (Once daily oral administration) Randomization->Treatment Week4 Week 4 Assessment - Endoscopy (optional) - Symptom Assessment - Safety Monitoring Treatment->Week4 Week8 Week 8 Assessment - Primary Endpoint Endoscopy - Symptom Assessment - Safety Monitoring Week4->Week8 FollowUp Follow-up (Post-treatment evaluation) Week8->FollowUp

Caption: Experimental Workflow for a Phase III Erosive Esophagitis Trial.

G cluster_efficacy Comparative Efficacy cluster_safety Comparative Safety HealingRates EE & DU Healing Rates SymptomRelief Symptom Relief (Heartburn, Regurgitation) Onset Speed of Onset AdverseEvents Adverse Event Profile SeriousAE Serious Adverse Events PCABs P-CABs (Keverprazan) PCABs->HealingRates Superior or Non-inferior PCABs->SymptomRelief Faster Relief PCABs->Onset Rapid PCABs->AdverseEvents Comparable PCABs->SeriousAE Generally Comparable (some nuances) PPIs PPIs (Lansoprazole, etc.) PPIs->HealingRates PPIs->SymptomRelief PPIs->Onset Slower PPIs->AdverseEvents PPIs->SeriousAE

References

Safety Operating Guide

Proper Disposal of P-CAB Agent 2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of P-CAB agent 2, a potent, orally active potassium-competitive acid blocker used in research and development. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals are advised to consult the official Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information before commencing any disposal procedures.

Potassium-Competitive Acid Blockers (P-CABs) represent a novel class of acid suppressants. While specific disposal directives for "this compound" are contingent on the manufacturer's SDS, general best practices for the disposal of laboratory research chemicals provide a framework for safe handling and waste management.

Immediate Safety and Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a bioactive research chemical. The following steps outline a general procedure for its safe disposal in a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls Before handling this compound for disposal, ensure that appropriate PPE is worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. All handling of the powdered form of the chemical should be conducted in a certified chemical fume hood to avoid inhalation of dust particles. An accessible safety shower and eyewash station are mandatory in the work area.

Step 2: Waste Identification and Segregation this compound waste should be classified as hazardous chemical waste. It is imperative to segregate this waste from other laboratory waste streams such as sharps, biological waste, or non-hazardous materials. Do not mix this compound waste with incompatible chemicals.

Step 3: Containerization and Labeling Use a dedicated, properly sealed, and chemically compatible container for the collection of this compound waste. The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound hydrochloride"), the concentration (if in solution), and the date of accumulation.

Step 4: Storage Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from heat, sparks, open flames, and incompatible materials. Secondary containment should be used to prevent the spread of material in case of a leak.

Step 5: Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary for Disposal Considerations

The following table summarizes key parameters that are typically found in a Safety Data Sheet and are critical for making informed decisions about disposal. The values for this compound should be obtained from the specific SDS provided by the manufacturer, such as MedChem Express.

ParameterTypical Value/InformationRelevance to Disposal
Physical State Solid (powder)Determines appropriate handling procedures to minimize dust generation.
Solubility Information on solubility in water and other solventsInforms the selection of appropriate cleaning and decontamination solutions.
Stability Information on thermal and chemical stabilityCrucial for preventing accidental decomposition or reaction during storage and disposal.
Toxicity Data (e.g., LD50) Not publicly available in search resultsDetermines the level of hazard and dictates the stringency of handling and disposal protocols.
Ecotoxicity Data Not publicly available in search resultsInforms the environmental risk and underscores the importance of preventing release to the environment.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Ensure safety controls Identify Identify Waste as Hazardous Chemical FumeHood->Identify Begin handling Segregate Segregate from Other Waste Streams Identify->Segregate Prevent cross-contamination Containerize Place in a Labeled, Sealed Container Segregate->Containerize Proper containment Store Store in a Secure Satellite Accumulation Area Containerize->Store Safe temporary storage ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Initiate disposal process Dispose Professional Disposal by Licensed Contractor ContactEHS->Dispose Final disposition

Figure 1. Workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance based on standard laboratory safety practices. The specific procedures for the disposal of this compound must be in accordance with the manufacturer's Safety Data Sheet (SDS) and all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.